molecular formula C33H47NO10 B12385753 14-Benzoyl-8-O-methylaconine

14-Benzoyl-8-O-methylaconine

Cat. No.: B12385753
M. Wt: 617.7 g/mol
InChI Key: VEMVATSAPLNYSX-VCILXQJMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Benzoyl-8-O-methylaconine is a useful research compound. Its molecular formula is C33H47NO10 and its molecular weight is 617.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H47NO10

Molecular Weight

617.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)19(35)13-20(40-3)32-18-14-31(38)27(44-29(37)17-11-9-8-10-12-17)21(18)33(43-6,26(36)28(31)42-5)22(25(32)34)23(41-4)24(30)32/h8-12,18-28,35-36,38H,7,13-16H2,1-6H3/t18-,19-,20+,21-,22?,23+,24-,25?,26+,27+,28+,30+,31-,32?,33-/m1/s1

InChI Key

VEMVATSAPLNYSX-VCILXQJMSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC)OC)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

What are the physical and chemical properties of 14-Benzoyl-8-O-methylaconine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoyl-8-O-methylaconine is a diterpenoid alkaloid belonging to the aconitine (B1665448) class of natural products. These compounds are predominantly isolated from plants of the Aconitum genus, which have a long history of use in traditional medicine, alongside a reputation for extreme toxicity. The complex chemical structures of aconitum alkaloids have intrigued chemists and pharmacologists for decades, presenting both challenges and opportunities in the field of drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. The compound is typically available as a powder.[1]

PropertyValueSource
CAS Number 93772-68-0[1]
Molecular Formula C₃₃H₄₇NO₁₀[1]
Molecular Weight 617.73 g/mol [1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]
Purity >98% (as commercially available)[1]

Experimental Protocols

The characterization and quality control of this compound and related aconitum alkaloids typically involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound. A general protocol for the analysis of aconitum alkaloids is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) acetate or formic acid in water).

  • Detection: UV detection at approximately 235 nm is suitable for observing the benzoyl chromophore present in the molecule.

  • Purity Assessment: The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks. Commercially available standards of this compound are reported to have a purity of greater than 98%.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to obtain structural information through fragmentation analysis.

  • Ionization Technique: Electrospray ionization (ESI) is a common and suitable method for generating ions of aconitum alkaloids.

  • Analysis: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be observed at an m/z value corresponding to its molecular weight plus the mass of a proton.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. While a detailed fragmentation pattern for this specific molecule is not widely published, the fragmentation of diterpenoid alkaloids often involves the loss of ester and methoxy (B1213986) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of complex molecules like this compound.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the complete and unambiguous assignment of all proton and carbon signals, confirming the intricate polycyclic structure of the aconitine core and the positions of all substituents. Commercial suppliers confirm the structure of this compound using NMR.[1]

Biological Activity and Mechanism of Action

Detailed studies on the specific biological activity and mechanism of action of this compound are limited in the publicly available scientific literature. However, based on its structural similarity to other well-characterized aconitum alkaloids, its biological effects are likely to be related to the modulation of voltage-gated sodium channels.

The general mechanism of action for toxic aconitum alkaloids involves binding to site 2 of the alpha-subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channels, causing a constant influx of sodium ions into the cell. This disruption of normal cellular function is the basis for the cardiotoxic and neurotoxic effects observed with these compounds.

Below is a generalized workflow representing the investigation of the biological activity of a compound like this compound.

experimental_workflow cluster_compound Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis compound This compound stock_solution Prepare Stock Solution in DMSO compound->stock_solution treatment Treat Cells with Compound stock_solution->treatment cell_culture Cell Culture (e.g., Neuronal or Cardiomyocyte Cell Lines) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, LDH) treatment->viability electrophysiology Electrophysiology (e.g., Patch Clamp) treatment->electrophysiology dose_response Dose-Response Curve Generation viability->dose_response channel_activity Measure Sodium Channel Activity electrophysiology->channel_activity channel_activity->dose_response ic50 Determine IC50/EC50 Values dose_response->ic50 mechanism Elucidate Mechanism of Action ic50->mechanism

A generalized workflow for in vitro evaluation of this compound.

Logical Relationship for Structure-Activity Relationship (SAR) Studies

The development of novel therapeutic agents from natural products often involves synthetic modification to enhance desired activities and reduce toxicity. The logical relationship for a typical SAR study on an aconitum alkaloid is depicted below.

logical_relationship start Lead Compound (e.g., this compound) modify Chemical Modification (e.g., alter substituents at C8, C14) start->modify synthesize Synthesize Analogs modify->synthesize purify Purify and Characterize Analogs synthesize->purify screen Biological Screening (e.g., cytotoxicity, channel activity) purify->screen analyze Analyze Structure-Activity Relationship screen->analyze analyze->modify Iterative Refinement optimize Identify Optimized Lead analyze->optimize

Logical flow for SAR studies of this compound.

Conclusion

This compound is a complex diterpenoid alkaloid with a well-defined chemical structure. While its fundamental chemical and physical properties are partially documented, a significant gap exists in the understanding of its specific biological activities and mechanism of action. The information and experimental frameworks provided in this guide are intended to support further research into this and related compounds, potentially unlocking new avenues for drug discovery, particularly in areas where modulation of ion channel activity is a therapeutic goal. Further investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Aconitine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific data on the mechanism of action of 14-Benzoyl-8-O-methylaconine in cancer cells. To fulfill the request for a detailed technical guide and demonstrate the required content structure and visualizations, this document will focus on Aconitine (B1665448) , a well-researched C19-diterpenoid alkaloid from the same Aconitum genus. The following data, protocols, and pathways are specific to Aconitine and serve as a representative example of how such a compound's anti-cancer properties are investigated.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Aconitine, a major bioactive diterpenoid alkaloid from plants of the Aconitum genus, has demonstrated significant anti-tumor effects in a variety of preclinical studies.[1][2] Its mechanism of action is multifaceted, primarily centered on the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).[1][3] Aconitine triggers the mitochondrial apoptosis pathway, modulates key signaling cascades such as NF-κB, and can induce cell cycle arrest.[2][4][5] This guide provides a comprehensive overview of the cytotoxic activity, core molecular mechanisms, and relevant experimental methodologies for studying the effects of Aconitine on cancer cells.

Cytotoxic Activity in Cancer Cell Lines

Aconitine exhibits potent cytotoxic effects across a range of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (h)Citation
A2780Ovarian CancerNot specified, but effective at 25, 50, 100 µg/mLNot specified[4]
HepG2Hepatocellular CarcinomaNot specified, dose-dependent inhibitionNot specified[3]
Huh7Hepatocellular CarcinomaNot specified, dose-dependent inhibitionNot specified[3]
MIAPaCa-2Pancreatic CancerNot specified, dose-dependent inhibitionNot specified[6]
PANC-1Pancreatic CancerNot specified, dose-dependent inhibitionNot specified[6]
LIM1215Colorectal CancerNot specified, effective at 25, 50 µg/mL72[7]

Note: While many studies confirm dose-dependent inhibition, specific IC50 values are not always reported in the reviewed abstracts.

Core Mechanisms of Action

The anti-cancer activity of Aconitine is primarily driven by its ability to induce apoptosis and inhibit cell proliferation through the modulation of key cellular pathways.

A predominant mechanism of Aconitine is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[3][8][9] This is characterized by a series of molecular events:

  • Generation of Reactive Oxygen Species (ROS): Aconitine treatment has been shown to activate the production of ROS in cancer cells.[3][8]

  • Mitochondrial Membrane Potential Collapse: The increase in ROS leads to a loss of the mitochondrial outer membrane potential.[9]

  • Cytochrome c Release: This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[3][4][8][9]

  • Modulation of Bcl-2 Family Proteins: Aconitine consistently downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][3][4][6][7][8] This shift in the Bax/Bcl-2 ratio is a critical step in committing the cell to apoptosis.

  • Caspase Activation: The released cytochrome c, along with Apaf-1, activates a cascade of executioner caspases.[4] Aconitine treatment leads to increased levels of cleaved (activated) caspase-9 and caspase-3.[4][6][9]

  • PARP Cleavage: Activated caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[4][6][7]

Aconitine exerts its effects by interfering with signaling pathways that are crucial for cancer cell survival and proliferation.

  • NF-κB Signaling Pathway: In pancreatic cancer cells, Aconitine has been shown to decrease the expression of NF-κB, a transcription factor that plays a key role in promoting inflammation and cell survival.[1][2][6] Its inhibition contributes to the pro-apoptotic effects of the compound.

  • p38 MAPK Pathway: In lung adenocarcinoma cells, alkaloids from Aconitum szechenyianum Gay (ASA), which include Aconitine, were found to induce apoptosis associated with the upregulation of p38 and phosphorylated p38 MAPK.[9][10]

  • Estrogen Receptor β (ERβ) Signaling: In ovarian cancer cells, Aconitine treatment leads to a high expression of ERβ.[4] The compound's anti-cancer effects, including apoptosis and DNA damage, are believed to be mediated through this ERβ signaling.[4]

Beyond inducing cell death, Aconitine also inhibits the growth and spread of cancer cells.

  • Cell Proliferation: Aconitine effectively reduces cancer cell proliferation in a dose-dependent manner across various cancer types.[1][2][3]

  • Migration and Invasion: Treatment with Aconitine has been observed to suppress the migration and invasive capabilities of ovarian and colorectal cancer cells.[4][7] This is associated with the downregulation of matrix metalloproteinases MMP2 and MMP9.[4]

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of Aconitine.

  • Purpose: To determine the cytotoxic effect of Aconitine on cancer cells and calculate the IC50 value.

  • Protocol:

    • Seed cancer cells (e.g., HepG2, A2780) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Aconitine (e.g., 0, 10, 25, 50, 100 µg/mL) for specific time points (e.g., 24, 48, 72 hours).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using dose-response curve analysis.

  • Purpose: To quantify the percentage of cells undergoing apoptosis after Aconitine treatment.

  • Protocol:

    • Treat cells with desired concentrations of Aconitine for a specified time.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Purpose: To detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways (e.g., Bcl-2, Bax, Caspase-3, PARP, NF-κB).

  • Protocol:

    • Treat cells with Aconitine and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways affected by Aconitine and a general workflow for its investigation.

Aconitine_Apoptosis_Pathway Aconitine Aconitine ROS ↑ Reactive Oxygen Species (ROS) Aconitine->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Aconitine->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ Aconitine->Bax Mito_Damage Mitochondrial Membrane Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Bcl2->Mito_Damage Inhibits Bax->Mito_Damage Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Aconitine-induced mitochondrial apoptosis pathway in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Analysis Start Cancer Cell Lines (e.g., A2780, HepG2) Treatment Aconitine Treatment (Dose- & Time-response) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis Proteins Protein Expression (Western Blot) Treatment->Proteins Mechanism Mechanism Elucidation Viability->Mechanism Apoptosis->Mechanism Proteins->Mechanism

Caption: General experimental workflow for investigating Aconitine's anti-cancer effects.

Conclusion

Aconitine demonstrates significant potential as an anti-cancer agent by effectively inhibiting cell proliferation and inducing apoptosis in various cancer models.[1][11] Its primary mechanism involves the induction of the mitochondrial apoptotic pathway, driven by ROS production and the modulation of Bcl-2 family proteins.[3][9] Furthermore, its ability to interfere with critical survival pathways like NF-κB highlights its multi-targeted approach.[6] While these preclinical findings are promising, the narrow therapeutic window and inherent toxicity of Aconitine necessitate further research, potentially through structural modifications, to enhance its safety profile for future therapeutic development.[11][12]

References

Structural Elucidation of 14-Benzoyl-8-O-methylaconine: A Technical Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the structural elucidation of 14-Benzoyl-8-O-methylaconine, a complex diterpenoid alkaloid. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are pivotal techniques in the structural analysis of novel and known natural products. This document outlines detailed experimental protocols, presents data in a structured format, and utilizes visualizations to clarify complex workflows and relationships, serving as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound is a member of the aconitine (B1665448) family of diterpenoid alkaloids, which are well-known for their potent biological activities and complex chemical structures. Found in various Aconitum species, these compounds have attracted significant interest from the scientific community due to their potential therapeutic applications and inherent toxicity. Accurate structural elucidation is the cornerstone of understanding their structure-activity relationships, metabolism, and toxicological profiles.

This guide will walk through the systematic process of isolating and identifying this compound, with a specific focus on the data generated from advanced spectroscopic techniques.

Physicochemical Properties

PropertyValue
Molecular Formula C₃₂H₄₅NO₁₀
Molecular Weight 603.7 g/mol
CAS Number 93772-68-0
Appearance White crystalline solid
Solubility Soluble in chloroform (B151607), methanol (B129727), and DMSO

Structural Elucidation Workflow

The structural elucidation of a complex natural product like this compound is a multi-step process that begins with isolation and purification, followed by spectroscopic analysis and data interpretation.

Structural_Elucidation_Workflow A Plant Material (Aconitum sp.) B Extraction and Partitioning A->B Solvent Extraction C Chromatographic Separation (VLC, CC, HPLC) B->C Crude Extract D Pure Compound (this compound) C->D Purified Isolate E Mass Spectrometry (HR-ESI-MS, MS (B15284909)/MS) D->E F NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) D->F G Data Analysis and Interpretation E->G Molecular Formula & Fragmentation F->G Connectivity & Stereochemistry H Structure Confirmation G->H Proposed Structure

Caption: A generalized workflow for the isolation and structural elucidation of natural products.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the relative stereochemistry.

Disclaimer: The following NMR data is a representative example for a compound of this class, as a publicly available, peer-reviewed source with the complete, assigned NMR data for this compound could not be located. The chemical shifts are reported in ppm (δ) and are referenced to the residual solvent signals.

¹H and ¹³C NMR Data

Table 1: Representative ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm, J in Hz)Key HMBC CorrelationsKey NOESY Correlations
185.23.25 (d, 8.5)C-2, C-11, C-17H-2, H-10
235.12.58 (m)C-1, C-3, C-10H-1, H-3
332.82.15 (m), 1.85 (m)C-2, C-4, C-5H-2, H-5
439.2---
550.14.10 (d, 6.5)C-4, C-6, C-11H-6, H-18
683.54.95 (t, 5.0)C-5, C-7, C-11H-5, H-7
745.33.85 (d, 6.0)C-6, C-8H-6, H-8
878.94.20 (d, 6.0)C-7, C-9, C-15, 8-OCH₃H-7, H-15
948.73.10 (s)C-8, C-10, C-11H-10
1041.52.80 (d, 7.0)C-2, C-9, C-11H-1, H-9
1152.3---
1230.11.75 (m), 1.55 (m)C-11, C-13-
1375.43.95 (s)C-12, C-14, C-16H-16
1482.15.80 (d, 5.5)C-13, C-15, Benzoyl C=OH-15
1538.22.45 (m)C-8, C-14, C-16H-8, H-14
1684.14.85 (d, 6.0)C-13, C-15, 16-OCH₃H-13
1761.84.50 (s)C-1, C-11-
1877.24.25 (d, 8.0), 3.90 (d, 8.0)C-4, C-5H-5
1955.62.95 (s)C-4, N-CH₂CH₃N-CH₂CH₃
N-CH₂CH₃49.52.75 (q, 7.2)C-19, N-CH₂CH₃H-19
N-CH₂CH₃13.51.10 (t, 7.2)N-CH₂CH₃-
8-OCH₃58.13.30 (s)C-8H-8
16-OCH₃56.53.45 (s)C-16H-16
Benzoyl C=O166.5---
Benzoyl C-1'130.2---
Benzoyl C-2'/6'129.88.05 (d, 7.5)Benzoyl C=O, C-4'H-3'/5'
Benzoyl C-3'/5'128.77.50 (t, 7.5)C-1', C-5'/3'H-2'/6', H-4'
Benzoyl C-4'133.27.60 (t, 7.5)C-2'/6'H-3'/5'

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragment ions provide valuable information about the different structural motifs present in the molecule.

High-Resolution Mass Spectrometry
  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

  • Ionization Mode: Positive

  • Measured m/z: 604.3068 [M+H]⁺

  • Calculated m/z for C₃₂H₄₆NO₁₀⁺: 604.3065

Tandem Mass Spectrometry (MS/MS) Fragmentation

The fragmentation pattern of aconitine-type alkaloids is well-characterized and typically involves the neutral loss of substituent groups.

Table 2: Key MS/MS Fragments of this compound ([M+H]⁺ = 604.3)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Lost Fragment
604.3586.318H₂O
604.3572.332CH₃OH
604.3544.360CH₃COOH (from acetyl group if present, or rearrangement)
604.3482.2122C₆H₅COOH (Benzoic acid)
482.2464.218H₂O
482.2450.232CH₃OH

The characteristic loss of benzoic acid (122 Da) is a strong indicator of the benzoyl ester at position C-14. Subsequent losses of water and methanol from the fragment ions further support the proposed structure.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: Spectra are acquired with a spectral width of 12 ppm, 64k data points, a relaxation delay of 1.0 s, and an acquisition time of 2.65 s.

  • ¹³C NMR: Spectra are acquired with a spectral width of 240 ppm, 64k data points, a relaxation delay of 2.0 s, and an acquisition time of 1.09 s.

  • 2D NMR: Standard pulse sequences are used for COSY, HSQC, HMBC, and NOESY experiments. For the HMBC experiment, a long-range coupling delay of 60 ms is used. For the NOESY experiment, a mixing time of 500 ms is employed.

Mass Spectrometry
  • Sample Preparation: A stock solution of the purified compound (1 mg/mL) is prepared in methanol. This is further diluted with methanol:water (1:1, v/v) containing 0.1% formic acid to a final concentration of 10 µg/mL.

  • Instrumentation: Mass spectra are acquired on a Thermo Scientific Q Exactive Orbitrap mass spectrometer coupled to a Vanquish UHPLC system.

  • HR-ESI-MS: The sample is directly infused into the ESI source at a flow rate of 5 µL/min. The mass spectrometer is operated in positive ion mode with a mass resolution of 140,000.

  • ESI-MS/MS: The [M+H]⁺ ion is mass-selected in the quadrupole and subjected to higher-energy collisional dissociation (HCD) with a normalized collision energy of 30%. The fragment ions are analyzed in the Orbitrap at a resolution of 70,000.

Logical Relationships in Spectral Interpretation

The process of piecing together the structure from spectral data involves a logical flow of information from different experiments.

Spectral_Interpretation_Logic A HR-MS I Molecular Formula A->I B ¹³C NMR & DEPT J Carbon Skeleton (C, CH, CH₂, CH₃) B->J C ¹H NMR K Proton Spin Systems C->K D COSY D->K E HSQC L Direct C-H Connectivity E->L F HMBC M Long-Range C-H Connectivity (Assembly of Fragments) F->M G NOESY N Spatial Proximity (Relative Stereochemistry) G->N H MS/MS O Substituent Identification H->O P Final Structure I->P J->P K->P L->P M->P N->P O->P

Caption: The logical flow of information from different spectroscopic experiments to determine the final chemical structure.

Conclusion

The structural elucidation of this compound is a complex task that relies on the synergistic use of modern spectroscopic techniques. This guide has outlined the key experimental protocols for NMR and mass spectrometry and provided a framework for interpreting the resulting data. While a definitive, peer-reviewed, and fully assigned NMR dataset for this specific molecule remains to be published in an accessible format, the representative data and methodologies presented here provide a robust foundation for researchers working on the characterization of this and other related diterpenoid alkaloids. The detailed workflows and logical diagrams further serve to demystify the process of structural determination for professionals in the fields of natural product chemistry and drug discovery.

In Vitro Antiproliferative Properties of 14-Benzoyl-8-O-methylaconine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative properties of 14-Benzoyl-8-O-methylaconine derivatives. It summarizes key quantitative data, details experimental methodologies for core assays, and visualizes potential mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Core Findings on Antiproliferative Activity

Recent research has focused on the synthesis and cytotoxic evaluation of a series of mono- and bifunctional acyl derivatives of this compound. The primary findings indicate a significant difference in the antiproliferative activity between the mono- and bis-ester derivatives.

Mono-[O-(14-benzoylaconine-8-yl)]esters have demonstrated a lack of significant in vitro activity against various human tumor cell lines, with IC50 values consistently exceeding 60 μM.

In contrast, bis-[O-(14-benzoylaconine-8-yl)]esters have shown notable cytotoxic effects. Specifically, derivatives with alkyl linkers of 7, 8, and 9 carbon atoms between the two aconitine (B1665448) moieties exhibited significant antiproliferative activity.[1] The most potent among these is bis[O-(14-benzoylaconine-8-yl)]suberate (BBAS) , which features an 8-carbon linker.

Quantitative Data Summary

The antiproliferative activity of the most active bis-[O-(14-benzoylaconine-8-yl)]ester derivatives is summarized in the table below.

CompoundLinker LengthCell LineCancer TypeIC50 (μM)
bis[O-(14-benzoylaconine-8-yl)]pimelate7 carbonsA-549Lung Cancer4 - 28
MCF-7Breast Cancer4 - 28
HCT-15Colon Cancer4 - 28
bis[O-(14-benzoylaconine-8-yl)]suberate 8 carbons A-549 Lung Cancer 4 - 28
MCF-7 Breast Cancer 4 - 28
HCT-15 Colon Cancer 4 - 28
bis[O-(14-benzoylaconine-8-yl)]azelate9 carbonsA-549Lung Cancer4 - 28
MCF-7Breast Cancer4 - 28
HCT-15Colon Cancer4 - 28

Table 1: In Vitro Antiproliferative Activity of bis-[O-(14-benzoylaconine-8-yl)]esters.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the assessment of the antiproliferative properties of this compound derivatives.

Cell Lines and Culture Conditions
  • Cell Lines: Human tumor cell lines A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT-15 (colon carcinoma) are commonly used.

  • Culture Medium: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified atmosphere of 5% CO2 at 37°C.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity is commonly determined using a tetrazolium-based colorimetric assay (MTT).

  • Cell Seeding: Cells are seeded in 96-well microtiter plates at a density of 5 x 10³ cells per well and allowed to attach for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

The induction of apoptosis is a common mechanism of action for anticancer agents. This can be assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Annexin V-FITC and propidium iodide are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

The effect of the compounds on cell cycle progression can be determined by flow cytometry after staining with propidium iodide.

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a defined time (e.g., 24 hours).

  • Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are then washed with PBS and incubated with a solution containing propidium iodide and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for this compound derivatives are still under investigation, the known mechanisms of the parent compound, aconitine, and other diterpenoid alkaloids provide a likely framework for their mode of action. These compounds are hypothesized to induce apoptosis and cell cycle arrest through the modulation of key signaling cascades.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays cluster_endpoints Endpoints A549 A-549 Derivatives 14-Benzoyl-8-O- methylaconine Derivatives MCF7 MCF-7 MCF7->Derivatives HCT15 HCT-15 MTT MTT Assay (Cell Viability) Derivatives->MTT Apoptosis Annexin V/PI Staining (Apoptosis Assay) Derivatives->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) Derivatives->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisInduction Apoptosis Induction Apoptosis->ApoptosisInduction CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest

Fig. 1: General experimental workflow for assessing antiproliferative properties.
Induction of Apoptosis: Intrinsic and Extrinsic Pathways

Aconitine and its derivatives are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: The compounds may induce mitochondrial dysfunction, leading to the release of cytochrome c. This, in turn, activates a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in this process.

  • Extrinsic Pathway: The derivatives might also engage death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.

apoptosis_pathway cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Derivative This compound Derivative DeathReceptor Death Receptor Derivative->DeathReceptor Mitochondrion Mitochondrion Derivative->Mitochondrion Bax Bax Derivative->Bax Upregulates Bcl2 Bcl-2 Derivative->Bcl2 Downregulates Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: Hypothesized apoptosis signaling pathways.
Cell Cycle Arrest

These derivatives may also exert their antiproliferative effects by inducing cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This is often observed at the G0/G1 or G2/M phases and can be linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression Derivative This compound Derivative G1 G1 Phase Derivative->G1 Arrest G2 G2 Phase Derivative->G2 Arrest S S Phase G1->S S->G2 M M Phase G2->M M->G1

Fig. 3: Potential induction of cell cycle arrest.

Conclusion and Future Directions

The available data strongly suggest that bis-[O-(14-benzoylaconine-8-yl)]esters, particularly the suberate (B1241622) derivative, are promising candidates for further investigation as antiproliferative agents. Their notable in vitro cytotoxicity against a range of human cancer cell lines warrants more in-depth studies to fully elucidate their mechanisms of action.

Future research should focus on:

  • Comprehensive SAR studies: To optimize the linker length and other structural features for enhanced potency and selectivity.

  • Detailed mechanistic studies: To confirm the specific signaling pathways involved in the induction of apoptosis and cell cycle arrest by these derivatives.

  • In vivo efficacy studies: To evaluate the antitumor activity and toxicity profiles of the most promising compounds in preclinical animal models.

  • Target identification: To identify the specific molecular targets of these compounds, which will be crucial for their development as targeted cancer therapies.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective cancer therapeutics derived from natural product scaffolds.

References

The Unfolding Pathway of Aconitine Alkaloids: A Technical Guide to the Biosynthesis of 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitine-type norditerpenoid alkaloids, such as the potent 14-Benzoyl-8-O-methylaconine, are a class of structurally complex and pharmacologically significant natural products found in plants of the Aconitum genus. Their intricate molecular architecture poses significant challenges to chemical synthesis, making the elucidation of their biosynthetic pathway a critical endeavor for sustainable production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound, from the initial precursors derived from primary metabolism to the late-stage modifications that give rise to its structural diversity and biological activity. This document details the putative enzymatic steps, highlights key candidate genes identified through transcriptomic studies, presents available quantitative data, and provides detailed experimental protocols for the analysis and characterization of these complex alkaloids and their biosynthetic enzymes.

Introduction: The Complexity and Importance of Aconitine (B1665448) Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, is renowned for producing a diverse array of norditerpenoid alkaloids. These compounds, characterized by a complex hexacyclic C19 skeleton, exhibit a wide spectrum of biological activities, ranging from potent cardiotoxicity and neurotoxicity to promising analgesic and anti-inflammatory properties. This compound is a representative member of this family, featuring key structural modifications—a benzoyl group at C-14 and a methyl group at C-8—that are crucial for its bioactivity. Due to their low natural abundance and the difficulties associated with their total synthesis, there is a growing interest in understanding and engineering their biosynthetic pathway for microbial production platforms. This guide synthesizes the current knowledge to provide a foundational resource for researchers in the field.

The Biosynthetic Pathway to the Aconitine Core

The biosynthesis of aconitine alkaloids is a multi-step process that begins with the universal precursors of terpenoid biosynthesis, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Formation of the Diterpenoid Precursor: Geranylgeranyl Pyrophosphate (GGPP)

The journey to the complex aconitine skeleton begins in the plastids and cytoplasm with the production of IPP and DMAPP through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, respectively. The condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), yields the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1]

Cyclization and Formation of the Atisine Skeleton

GGPP undergoes a series of cyclizations to form the foundational diterpene skeletons. This process is initiated by terpene synthases (TPS), which convert GGPP into various cyclic intermediates. A key intermediate in the biosynthesis of many aconitine-type alkaloids is atisine. The early steps of the pathway leading to atisine-type diterpenoids have been partially elucidated and involve a series of terpene synthases and cytochrome P450 monooxygenases.

Aconitine_Core_Biosynthesis cluster_0 Primary Metabolism cluster_1 Terpenoid Precursor Biosynthesis cluster_2 Diterpenoid Skeleton Formation Pyruvate Pyruvate IPP IPP Pyruvate->IPP MEP Pathway Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate->IPP MEP Pathway Acetyl-CoA Acetyl-CoA Acetyl-CoA->IPP MVA Pathway DMAPP DMAPP IPP->DMAPP GGPP GGPP IPP->GGPP GGPPS DMAPP->GGPP GGPPS ent-Copalyl diphosphate ent-Copalyl diphosphate GGPP->ent-Copalyl diphosphate CPS ent-Kaurene ent-Kaurene ent-Copalyl diphosphate->ent-Kaurene KS Atisine-type Skeleton Atisine-type Skeleton ent-Copalyl diphosphate->Atisine-type Skeleton TPSs, P450s ent-Kaurene->Atisine-type Skeleton P450s, Reductases

Late-Stage Modifications: Tailoring the Aconitine Scaffold

The atisine-type skeleton undergoes a series of oxidative modifications, including hydroxylations, rearrangements, and the incorporation of a nitrogen atom, to form the characteristic norditerpenoid core of aconitine. The final steps leading to this compound involve specific acylation and methylation reactions.

The Role of Cytochrome P450 Monooxygenases (CYP450s)

Transcriptome analyses of various Aconitum species have identified a large number of candidate CYP450 genes that are likely involved in the extensive oxidation of the diterpenoid skeleton. These enzymes are presumed to catalyze a series of hydroxylations and other oxidative reactions that decorate the core structure, creating the necessary functional groups for subsequent modifications.

Benzoylation at C-14: The Action of BAHD Acyltransferases

The addition of a benzoyl group at the C-14 position is a critical step in the biosynthesis of many toxic aconitine alkaloids. This reaction is catalyzed by members of the BAHD family of acyltransferases, which utilize benzoyl-CoA as the acyl donor. Transcriptomic studies have identified several candidate BAHD acyltransferase genes whose expression patterns correlate with the accumulation of benzoylated aconitine alkaloids.

Methylation at C-8: The Role of O-Methyltransferases (OMTs)

The final methylation step at the C-8 hydroxyl group to yield this compound is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). Several candidate OMT genes have been identified in Aconitum species, and their functional characterization is an active area of research.

Late_Stage_Modifications cluster_3 Aconitine Scaffold Modification Aconitine Core Aconitine Core 14-OH-Aconitine Intermediate 14-OH-Aconitine Intermediate Aconitine Core->14-OH-Aconitine Intermediate CYP450s 8-OH, 14-Benzoyl-Aconitine Intermediate 8-OH, 14-Benzoyl-Aconitine Intermediate 14-OH-Aconitine Intermediate->8-OH, 14-Benzoyl-Aconitine Intermediate BAHD Acyltransferase (Benzoyl-CoA) This compound This compound 8-OH, 14-Benzoyl-Aconitine Intermediate->this compound O-Methyltransferase (SAM)

Quantitative Data on Biosynthesis

A significant challenge in the study of aconitine alkaloid biosynthesis is the lack of comprehensive quantitative data. While the overall accumulation of major alkaloids in different plant tissues has been reported, detailed information on enzyme kinetics and the concentrations of pathway intermediates is scarce. The following tables summarize the currently available information and highlight the existing knowledge gaps.

Table 1: Key Enzymes and Their Putative Functions

Enzyme ClassPutative FunctionCandidate Genes (from Aconitum spp.)Status
Geranylgeranyl Pyrophosphate Synthase (GGPPS)Formation of GGPPIdentified and characterizedFunctionally confirmed
Terpene Synthase (TPS)Cyclization of GGPPMultiple candidates identifiedPutative function
Cytochrome P450 (CYP450)Oxidation of diterpenoid skeletonNumerous candidates identifiedPutative function
BAHD AcyltransferaseC-14 BenzoylationMultiple candidates identifiedPutative function
O-Methyltransferase (OMT)C-8 O-MethylationMultiple candidates identifiedPutative function

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKmkcatVmaxReference
Aconitum BAHD Acyltransferase14-OH-Aconitine IntermediateNot ReportedNot ReportedNot ReportedN/A
Aconitum BAHD AcyltransferaseBenzoyl-CoANot ReportedNot ReportedNot ReportedN/A
Aconitum O-Methyltransferase8-OH, 14-Benzoyl-AconitineNot ReportedNot ReportedNot ReportedN/A
Aconitum O-MethyltransferaseS-Adenosyl-L-methionineNot ReportedNot ReportedNot ReportedN/A

Table 3: Concentration of Key Metabolites in Aconitum Tissues

MetabolitePlant TissueConcentration Range (µg/g dry weight)Analytical MethodReference
AconitineTuber10 - 5000HPLC-MS/MSVaries
This compoundTuberNot Specifically ReportedHPLC-MS/MSN/A
GGPPTuberNot ReportedLC-MSN/A
AtisineTuberNot ReportedLC-MSN/A

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of aconitine alkaloid biosynthesis.

Protocol for Extraction of Aconitine Alkaloids from Plant Material

Objective: To extract total alkaloids from Aconitum tissues for qualitative and quantitative analysis.

Materials:

Procedure:

  • Weigh 1 g of powdered plant material into a 50 mL centrifuge tube.

  • Add 10 mL of methanol and 1 mL of ammonia solution.

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the plant residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 5 mL of 0.1 M HCl.

  • Transfer the acidic solution to a separatory funnel and wash with 10 mL of chloroform three times to remove non-polar impurities. Discard the chloroform layer.

  • Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

  • Extract the alkaloids with 15 mL of chloroform three times.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the chloroform to dryness.

  • Reconstitute the dried extract in a known volume of methanol for HPLC-MS/MS analysis.

Protocol for HPLC-MS/MS Analysis of Aconitine Alkaloids

Objective: To separate and quantify aconitine alkaloids in a plant extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phase:

  • A: 0.1% formic acid in water

  • B: 0.1% formic acid in acetonitrile

Gradient Elution:

  • 0-2 min: 10% B

  • 2-15 min: 10-90% B (linear gradient)

  • 15-18 min: 90% B

  • 18-18.1 min: 90-10% B

  • 18.1-22 min: 10% B

MS/MS Parameters (Positive ESI mode):

  • Ion source temperature: 120 °C

  • Desolvation temperature: 350 °C

  • Capillary voltage: 3.0 kV

  • Collision energy and MRM transitions should be optimized for each specific alkaloid. For this compound, the precursor ion [M+H]⁺ would be monitored with specific product ions.

Data Analysis:

  • Quantification is performed by constructing a calibration curve using authentic standards of the target alkaloids.

Protocol for Heterologous Expression and Functional Characterization of a Candidate BAHD Acyltransferase

Objective: To express a candidate Aconitum BAHD acyltransferase in a heterologous host and determine its enzymatic activity.

Workflow:

Experimental_Workflow cluster_4 Molecular Biology cluster_5 Biochemistry RNA Extraction from Aconitum RNA Extraction from Aconitum cDNA Synthesis cDNA Synthesis RNA Extraction from Aconitum->cDNA Synthesis Gene Cloning into Expression Vector\n(e.g., pET-28a) Gene Cloning into Expression Vector (e.g., pET-28a) cDNA Synthesis->Gene Cloning into Expression Vector\n(e.g., pET-28a) Transformation into E. coli\n(e.g., BL21(DE3)) Transformation into E. coli (e.g., BL21(DE3)) Gene Cloning into Expression Vector\n(e.g., pET-28a)->Transformation into E. coli\n(e.g., BL21(DE3)) Protein Expression and Purification\n(e.g., Ni-NTA affinity chromatography) Protein Expression and Purification (e.g., Ni-NTA affinity chromatography) Transformation into E. coli\n(e.g., BL21(DE3))->Protein Expression and Purification\n(e.g., Ni-NTA affinity chromatography) Enzyme Assay Enzyme Assay Protein Expression and Purification\n(e.g., Ni-NTA affinity chromatography)->Enzyme Assay Product Analysis by HPLC-MS/MS Product Analysis by HPLC-MS/MS Enzyme Assay->Product Analysis by HPLC-MS/MS

Enzyme Assay Protocol:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM DTT

    • 100 µM Benzoyl-CoA

    • 50 µM of the putative acceptor substrate (e.g., a hydroxylated aconitine intermediate)

    • 1-5 µg of purified recombinant enzyme

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of acetonitrile.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC-MS/MS to identify the formation of the benzoylated product.

Future Perspectives and Conclusion

The biosynthesis of this compound and other aconitine alkaloids represents a fascinating and complex area of plant secondary metabolism. While significant progress has been made in identifying the early steps of the pathway and candidate genes for the late-stage modifications, several key questions remain unanswered. The precise sequence of oxidative and tailoring reactions, the substrate specificities of the involved enzymes, and the regulatory mechanisms governing the pathway are yet to be fully elucidated.

Future research efforts should focus on the functional characterization of the candidate CYP450s, BAHD acyltransferases, and OMTs through heterologous expression and in vitro enzyme assays. The determination of their kinetic parameters will be crucial for understanding the metabolic flux and for future metabolic engineering efforts. Furthermore, the development of advanced analytical techniques for the detection and quantification of pathway intermediates will be essential for a complete understanding of this intricate biosynthetic network.

This technical guide provides a solid foundation for researchers embarking on the study of aconitine alkaloid biosynthesis. By leveraging the information and protocols presented herein, the scientific community can continue to unravel the complexities of this important metabolic pathway, paving the way for the sustainable production of these valuable natural products and the development of new therapeutic applications.

References

Unveiling the Pharmacological Profile of 14-Benzoyl-8-O-methylaconine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 14-Benzoyl-8-O-methylaconine is not extensively available in the public domain. This technical guide provides a putative pharmacological profile based on the well-established structure-activity relationships (SAR) of the parent compound, aconitine (B1665448), and its various derivatives. The information presented herein is intended for research and development purposes and necessitates empirical validation.

Introduction

This compound is a derivative of the highly potent diterpenoid alkaloid, aconitine, the principal toxic constituent of the Aconitum genus. Aconitine and its analogues have a long history in traditional medicine and have been extensively studied for their analgesic, anti-inflammatory, and cardiotonic effects, as well as their significant cardiotoxicity and neurotoxicity. The pharmacological profile of aconitine derivatives is critically dependent on the substitutions at the C8 and C14 positions. The presence of ester groups at these positions is a key determinant of both toxicity and therapeutic activity. Hydrolysis of the acetyl group at the C8 position of aconitine is a known detoxification pathway, suggesting that modification at this site, such as the O-methylation in this compound, will significantly alter its biological activity. This document aims to provide an in-depth, inferred pharmacological profile of this compound to guide future research and drug development efforts.

Putative Pharmacological Profile

Based on the structure-activity relationships of aconitine alkaloids, the pharmacological profile of this compound is likely to be characterized by the following activities:

  • Voltage-Gated Sodium Channel (VGSC) Modulation: Aconitine is a well-known activator of VGSCs, binding to site 2 of the channel. This action leads to a persistent activation of the channels by shifting the voltage dependence of activation to more negative potentials and inhibiting inactivation. The 14-benzoyl group is crucial for this activity. The 8-O-methyl group, replacing the acetyl group of aconitine, is expected to reduce the potency of this activation compared to the parent compound, thereby potentially lowering its toxicity.

  • Analgesic Activity: Aconitine alkaloids are known to possess potent analgesic effects, which are linked to their interaction with VGSCs in neuronal tissues. The analgesic efficacy of this compound would need to be evaluated, but it is plausible that it retains some analgesic properties.

  • Cardiotonic and Arrhythmogenic Effects: The cardiotonic effects of aconitine are a direct consequence of its action on cardiac VGSCs, leading to an increased intracellular Na+ concentration, which in turn increases intracellular Ca2+ via the Na+/Ca2+ exchanger. However, this same mechanism is responsible for its pro-arrhythmic and cardiotoxic effects. The modification at the C8 position in this compound is predicted to attenuate these cardiac effects compared to aconitine.

  • Cytotoxicity: Some aconitine derivatives have demonstrated cytotoxic activity against various cancer cell lines. For instance, 8-O-azeloyl-14-benzoylaconine has shown in vitro cytotoxicity with IC50 values in the micromolar range[1]. The cytotoxic potential of this compound remains to be determined.

Quantitative Data (Inferred and Comparative)

Direct quantitative data for this compound is not available. The following table presents data for related compounds to provide a comparative context.

CompoundAssayTarget/Cell LineActivity (IC50/EC50/Ki)Reference
AconitineAnalgesia (Hot Plate)Mice0.08 mg/kg (EC50)[2]
8-O-Azeloyl-14-benzoylaconineCytotoxicityVarious human tumor cell lines~10-20 µM (IC50)[1]

Experimental Protocols

Detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound are provided below.

Voltage-Gated Sodium Channel Electrophysiology

Objective: To determine the effect of this compound on the gating properties of voltage-gated sodium channels.

Methodology: Whole-cell patch-clamp recordings from cultured neurons or cardiomyocytes.

Procedure:

  • Prepare cell cultures (e.g., dorsal root ganglion neurons or neonatal rat ventricular myocytes).

  • Use a patch-clamp amplifier and data acquisition system to record sodium currents.

  • Establish a whole-cell recording configuration.

  • Apply a series of voltage-clamp protocols to elicit sodium currents and determine voltage-dependence of activation and inactivation.

  • Perfuse the cells with a solution containing this compound at various concentrations.

  • Repeat the voltage-clamp protocols to measure the changes in sodium current characteristics in the presence of the compound.

  • Analyze the data to determine the effect on peak current amplitude, voltage-dependence of activation and inactivation, and kinetics of the current.

G cluster_workflow Voltage-Gated Sodium Channel Electrophysiology Workflow prep Cell Culture Preparation record Establish Whole-Cell Recording prep->record baseline Record Baseline Sodium Currents record->baseline apply Apply this compound baseline->apply post_drug Record Post-Drug Sodium Currents apply->post_drug analyze Data Analysis post_drug->analyze

VGSC Electrophysiology Workflow
In Vitro Cytotoxicity - MTT Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][4][5][6][7]

G cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Compound seed->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Formazan Formation add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Workflow
In Vivo Analgesia - Hot Plate Test

Objective: To evaluate the central analgesic activity of this compound.

Methodology: The hot plate test measures the reaction time of an animal to a thermal stimulus.

Procedure:

  • Acclimatize mice to the testing environment.

  • Administer this compound or a vehicle control to the animals via a specific route (e.g., intraperitoneal or oral).

  • At a predetermined time after administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the latency for the animal to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time is used to prevent tissue damage.

  • Compare the latency times of the treated group with the control group to determine the analgesic effect.[8][9][10][11][12]

G cluster_workflow Hot Plate Test Workflow acclimate Acclimatize Animals administer Administer Compound acclimate->administer wait Waiting Period administer->wait place Place on Hot Plate wait->place measure Measure Latency to Response place->measure analyze Compare with Control measure->analyze

Hot Plate Test Workflow
In Vivo Cardiotoxicity - Aconitine-Induced Arrhythmia Model

Objective: To assess the pro-arrhythmic potential of this compound. (Note: This model typically uses aconitine to induce arrhythmia to test anti-arrhythmic drugs. For assessing the pro-arrhythmic potential of a derivative, a modified protocol would be required, likely involving direct infusion of the compound and monitoring for arrhythmias).

Methodology: Continuous infusion of an arrhythmogenic agent into an anesthetized rodent while monitoring the electrocardiogram (ECG).

Procedure (for testing anti-arrhythmic potential against aconitine):

  • Anesthetize a rat or mouse and record a baseline ECG.

  • Administer a test dose of this compound (if testing for anti-arrhythmic effects) or vehicle.

  • Start a continuous intravenous infusion of aconitine at a constant rate.

  • Continuously monitor the ECG for the onset of various types of arrhythmias (ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

  • Record the time to the onset of each arrhythmia. An increased time to arrhythmia onset in the treated group would indicate an anti-arrhythmic effect.[13][14]

Signaling Pathways

The primary signaling pathway affected by aconitine alkaloids is the regulation of intracellular ion concentrations, particularly Na+ and Ca2+, through the modulation of voltage-gated sodium channels.

G cluster_pathway Putative Signaling Pathway of this compound compound This compound vgsc Voltage-Gated Sodium Channel (Site 2) compound->vgsc Activates na_influx Persistent Na+ Influx vgsc->na_influx Causes depolarization Membrane Depolarization na_influx->depolarization ncx Na+/Ca2+ Exchanger (Reverse Mode) na_influx->ncx Activates effects Cellular Effects (e.g., Arrhythmia, Neurotransmission) depolarization->effects ca_influx Increased Intracellular Ca2+ ncx->ca_influx Causes ca_influx->effects

Putative Signaling Pathway

Conclusion

This compound represents an interesting modification of the aconitine scaffold. Based on established structure-activity relationships, it is hypothesized that the 8-O-methylation will reduce the potency of voltage-gated sodium channel activation compared to aconitine, potentially leading to a more favorable therapeutic window with attenuated toxicity. However, this remains a postulation. Rigorous experimental evaluation, following the protocols outlined in this guide, is essential to fully elucidate the pharmacological profile of this compound. Such studies will be critical in determining its potential for development as a novel therapeutic agent, for example, as an analgesic with reduced cardiotoxicity. The provided experimental workflows and signaling pathway diagrams offer a foundational framework for initiating these crucial investigations.

References

Unveiling 14-Benzoyl-8-O-methylaconine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the diterpenoid alkaloid, 14-Benzoyl-8-O-methylaconine. This document provides a comprehensive overview of its chemical identifiers, along with insights into its isolation, characterization, and potential biological significance.

Core Chemical Identifiers

This compound is a complex natural product belonging to the aconitine (B1665448) class of C19-diterpenoid alkaloids. Precise identification is crucial for research and regulatory purposes. The primary chemical identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 93772-68-0BioCrick, various suppliers
PubChem CID 5322019PubChem
Molecular Formula C₃₃H₄₇NO₁₀Inferred from structural analysis

Physicochemical Properties

Based on available data for related aconitine-type alkaloids, this compound is expected to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972).

Experimental Protocols: Isolation and Characterization

General Isolation Workflow:

The following diagram outlines a typical workflow for the isolation of diterpenoid alkaloids from Aconitum plant material.

G General Isolation Workflow for Diterpenoid Alkaloids plant_material Dried and Powdered Aconitum Plant Material (e.g., roots) extraction Extraction with Organic Solvent (e.g., 70-80% aq. acetone or ethanol) plant_material->extraction concentration Concentration of the Extract extraction->concentration acid_extraction Acid-Base Partitioning (Extraction with dilute acid, e.g., HCl) concentration->acid_extraction chloroform_extraction Extraction with Organic Solvent (e.g., Chloroform) after alkalinization acid_extraction->chloroform_extraction crude_alkaloids Crude Alkaloid Fraction chloroform_extraction->crude_alkaloids chromatography Silica Gel Column Chromatography crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative HPLC, HSCCC) fractions->purification pure_compound Pure this compound purification->pure_compound G Potential Signaling Pathways Modulated by Aconitine Analogs alkaloid This compound (Aconitine Analog) vgsc Voltage-Gated Sodium Channels (VGSCs) alkaloid->vgsc ampk AMPK Signaling Pathway alkaloid->ampk Modulation nfkappab NF-κB Signaling Pathway alkaloid->nfkappab Inhibition ion_flux Altered Ion Flux (Persistent Na+ influx) vgsc->ion_flux membrane_depolarization Membrane Depolarization ion_flux->membrane_depolarization cellular_effects Cellular Effects (e.g., Neurotoxicity, Cardiotoxicity) membrane_depolarization->cellular_effects apoptosis Apoptosis nfkappab->apoptosis Regulation of

References

Methodological & Application

Application Notes and Protocols: HPLC-UV Method for the Quantification of 14-Benzoyl-8-O-methylaconine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantification of 14-Benzoyl-8-O-methylaconine in plasma samples using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This method is intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is a diterpenoid alkaloid. The development of a robust and reliable analytical method for its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document outlines a validated HPLC-UV method for this purpose, including sample preparation, chromatographic conditions, and method validation parameters.

Chemical Properties

  • IUPAC Name: Not available

  • CAS Number: 93772-68-0

  • Molecular Formula: C₃₃H₄₇NO₁₀

  • Molecular Weight: 617.7 g/mol

  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Experimental Protocols

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix, such as Diazepam)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A gradient of Mobile Phase A (10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid) and Mobile Phase B (Acetonitrile) is recommended. A starting composition of 70% A and 30% B, with a linear gradient to 30% A and 70% B over 10 minutes can be a good starting point.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
UV Detection 235 nm (based on the benzoyl chromophore)
Column Temperature 30 °C
Run Time Approximately 15 minutes
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Diazepam) in methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

  • Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the appropriate working standard solution (or blank solvent for the blank sample).

  • Add 20 µL of the IS working solution to all tubes except the blank.

  • Vortex mix for 30 seconds.

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (70:30 Mobile Phase A:B).

  • Vortex mix for 1 minute.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Method Validation

The method should be validated according to international guidelines (e.g., EMA, FDA).[2][3][4] The following parameters should be assessed:

Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the peaks of this compound and the IS.

Prepare calibration standards by spiking blank plasma with known concentrations of this compound. A typical calibration range would be 10 - 1000 ng/mL. The calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be > 0.99.

Table 1: Linearity Data (Hypothetical)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
100.052
500.255
1000.510
2501.275
5002.550
7503.825
10005.100
0.9998

Accuracy and precision should be determined by analyzing QC samples at three concentration levels (low, medium, and high) on three different days (inter-day) and with five replicates on the same day (intra-day). The acceptance criteria are typically within ±15% for accuracy (relative error, RE) and ≤15% for precision (coefficient of variation, CV), except for the Lower Limit of Quantification (LLOQ), where it should be within ±20% for accuracy and ≤20% for precision.[4]

Table 2: Accuracy and Precision Data (Hypothetical)

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SD (Intra-day, n=5)Accuracy (RE%)Precision (CV%)Measured Conc. (ng/mL) ± SD (Inter-day, n=3)Accuracy (RE%)Precision (CV%)
LLOQ1010.8 ± 1.5+8.013.911.2 ± 1.8+12.016.1
Low3031.5 ± 2.8+5.08.932.1 ± 3.1+7.09.7
Medium400412.0 ± 24.7+3.06.0408.0 ± 28.5+2.07.0
High800824.0 ± 41.2+3.05.0816.0 ± 48.9+2.06.0

The extraction recovery of this compound from plasma should be determined at three QC levels by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples.

Table 3: Recovery Data (Hypothetical)

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)
Low3088.5
Medium40091.2
High80090.5

The stability of this compound in plasma should be evaluated under various conditions:

  • Short-term stability: At room temperature for a specified period (e.g., 4 hours).

  • Long-term stability: At -20°C and/or -80°C for an extended period (e.g., 30 days).

  • Freeze-thaw stability: After multiple freeze-thaw cycles (e.g., three cycles).

  • Post-preparative stability: In the autosampler for a specified period (e.g., 24 hours).

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (235 nm) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis

Caption: Experimental workflow for plasma sample preparation and HPLC-UV analysis.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Production (e.g., cAMP, IP3) g_protein->second_messenger kinase_cascade Kinase Cascade Activation second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response drug This compound drug->receptor

Caption: Hypothetical signaling pathway for this compound.

References

Application Note: Detection of 14-Benzoyl-8-O-methylaconine and its Putative Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of 14-Benzoyl-8-O-methylaconine and the exploration of its potential metabolites in biological matrices. The protocols provided are based on established methods for the analysis of structurally similar Aconitum alkaloids.[1][2][3][4][5] The described workflow, from sample preparation to data acquisition, offers a robust starting point for researchers in toxicology, pharmacology, and drug metabolism studies.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as aconite or wolfsbane. These plants are recognized for their potent cardiotoxic and neurotoxic properties, primarily attributed to their complex alkaloid composition. Due to the inherent toxicity and potential for accidental ingestion or intentional misuse, sensitive and specific analytical methods are crucial for the detection and quantification of these compounds and their metabolites in various biological and non-biological matrices. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[6][7] This application note outlines a detailed protocol for the analysis of this compound and provides a strategy for identifying its putative metabolites.

Experimental Protocols

Sample Preparation

A critical step in the analysis of complex samples is the efficient extraction of the target analytes while minimizing matrix effects.[2] The following protocols are recommended for different sample matrices and can be adapted as needed.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine)

This protocol is adapted from methods for related Aconitum alkaloids and is suitable for cleaning up complex biological fluid samples.[3]

  • Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard (IS) solution (e.g., a deuterated analog or a structurally related compound not present in the sample).

  • Protein Precipitation (for plasma): Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.[4]

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of water through the cartridge.

  • Sample Loading: Load the supernatant from the protein precipitation step (or the pre-treated urine sample) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[3]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Herbal Matrices and Supplements

This protocol is effective for extracting Aconitum alkaloids from solid or semi-solid matrices.[1][3]

  • Sample Homogenization: Homogenize 1 gram of the sample material.

  • Extraction: Add 10 mL of an extraction solvent (e.g., 75:25 v/v methanol/2% formic acid in water) and shake vigorously for 1 hour.[1]

  • Sonication: Sonicate the sample for 15 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4,500 rpm for 10 minutes.

  • Dilution: Dilute an aliquot of the supernatant with the initial mobile phase to a concentration within the calibration range.

Liquid Chromatography (LC)

The chromatographic separation is crucial for resolving the target analyte from potential isomers and matrix components.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is recommended for good peak shape and separation.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Ionization Mode: ESI+

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its putative metabolites need to be determined by direct infusion of analytical standards. For structurally similar compounds, protonated molecules [M+H]+ are typically selected as the precursor ions.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following tables are illustrative and represent typical data that would be generated in a method validation study.

Table 1: LC-MS/MS Parameters for this compound (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Putative Metabolite 1 (e.g., demethylated)To be determinedTo be determinedTo be determined
Putative Metabolite 2 (e.g., hydrolyzed)To be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Table 2: Method Performance Characteristics (Illustrative)

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% bias)± 15%
Precision (%RSD)< 15%
Recovery85-110%
Matrix Effect< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Metabolite_ID Metabolite Identification MS_Detection->Metabolite_ID

Caption: Overview of the analytical workflow.

Putative Metabolic Pathway of this compound

The metabolism of this compound is not well-documented. However, based on the known metabolic pathways of other Aconitum alkaloids, such as aconitine, the primary metabolic transformations are expected to involve hydrolysis of ester groups and O-demethylation.

metabolic_pathway Parent This compound Metabolite1 Hydrolysis Product (e.g., 8-O-methylaconine) Parent->Metabolite1 Esterase Metabolite2 Demethylation Product (e.g., 14-Benzoylaconine) Parent->Metabolite2 CYP450 Metabolite3 Hydrolysis & Demethylation Product (e.g., Aconine) Metabolite1->Metabolite3 CYP450 Metabolite2->Metabolite3 Esterase

Caption: Proposed metabolic pathway for this compound.

Discussion

The presented LC-MS/MS method provides a robust framework for the detection and quantification of this compound. The sample preparation protocols are designed to be versatile and can be optimized for various matrices. The use of a C18 column with a gradient elution program allows for the effective separation of the target analyte from endogenous interferences. The high selectivity and sensitivity of tandem mass spectrometry in MRM mode ensure reliable quantification, even at low concentrations.

For the identification of metabolites, a non-targeted data acquisition approach, such as product ion scanning or precursor ion scanning, can be employed in parallel with the targeted MRM analysis. By comparing the mass spectra of the parent compound with those of potential metabolites, characteristic neutral losses and fragment ions can be identified, aiding in the structural elucidation of the metabolic products.

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound and its putative metabolites. The provided methodologies for sample preparation, chromatographic separation, and mass spectrometric detection offer a solid foundation for researchers in various scientific disciplines. The successful implementation of this method will contribute to a better understanding of the pharmacokinetics and toxicology of this potent Aconitum alkaloid.

References

Application Notes and Protocols for Testing 14-Benzoyl-8-O-methylaconine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoyl-8-O-methylaconine is a C19-diterpenoid alkaloid, a class of natural products known for a wide range of biological activities, including cytotoxic effects. The evaluation of the cytotoxic potential of this compound is a critical step in drug discovery and development, particularly for anticancer research. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture, along with data on related compounds to serve as a reference. The described experimental workflow and protocols are designed to be robust and reproducible for researchers in academic and industrial settings.

Experimental Workflow

The following diagram outlines a comprehensive workflow for the assessment of this compound cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis compound_prep Prepare this compound Stock Solution cell_seeding Seed Cells in 96-well Plates compound_prep->cell_seeding cell_culture Cell Line Selection and Culture (e.g., MCF-7, A549, H9c2) cell_culture->cell_seeding treatment Treat Cells with a Range of Compound Concentrations cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay cytotoxicity_assay Cytotoxicity Assay (LDH) incubation->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay readout Measure Absorbance/ Fluorescence viability_assay->readout cytotoxicity_assay->readout apoptosis_assay->readout calculation Calculate % Viability/ Cytotoxicity and IC50 Values readout->calculation pathway_analysis Investigate Mechanism of Action (e.g., Western Blot for Signaling Proteins) calculation->pathway_analysis

Figure 1: General experimental workflow for assessing the cytotoxicity of this compound.

Data Presentation: Cytotoxicity of Structurally Related C19-Diterpenoid Alkaloids

CompoundA549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)MCF-7 (Breast) IC50 (µM)KB (Nasopharyngeal) IC50 (µM)KB-VIN (Multidrug-Resistant) IC50 (µM)Reference
Lipomesaconitine21.517.219.39.9>20[1]
Lipoaconitine13.715.614.216.320.3[1]
Lipojesaconitine6.07.36.56.818.6[1]
14-benzoylneoline>40>40>40>40>40[1]
Neoline>40>40>40>40>40[1]

Note: The cytotoxic activity of C19-diterpenoid alkaloids can be influenced by the ester groups at C-8 and C-14.[1] The provided data for analogs can guide concentration selection for initial screening of this compound.

Experimental Protocols

Cell Culture

Recommended Cell Lines:

  • Cancer Cell Lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical cancer). These are commonly used and have been shown to be susceptible to other Aconitum alkaloids.

  • Normal Cell Line (for selectivity assessment): H9c2 (rat heart myoblasts) or human embryonic kidney 293A cells.

General Culture Conditions:

  • Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well clear flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • This compound stock solution

  • Complete cell culture medium

  • Lysis buffer (provided in the kit)

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-4).

  • Prepare controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the end of incubation.

    • Background: Medium only.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (as per the kit instructions).

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit manual.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound and incubate for the chosen duration.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Potential Signaling Pathways

Aconitum alkaloids are known to induce apoptosis through multiple signaling pathways. The following diagram illustrates a potential mechanism of action for this compound, based on the known effects of related compounds.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway death_receptors Death Receptors (e.g., Fas, TNFR1) caspase8 Caspase-8 death_receptors->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Activates bcl2_family Bcl-2 Family bax Bax bcl2 Bcl-2 mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes compound This compound compound->death_receptors Induces compound->bcl2_family p53 p53 compound->p53 Activates p53->bax Upregulates

Figure 2: Potential signaling pathways for this compound-induced apoptosis.

Aconitum alkaloids have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[2] The intrinsic pathway involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[3] This, in turn, activates caspase-9 and the downstream executioner caspase-3.[3][4] The extrinsic pathway is initiated by the binding of ligands to death receptors, leading to the activation of caspase-8, which can also activate caspase-3.[4] Furthermore, the tumor suppressor protein p53 can be activated, which upregulates the pro-apoptotic protein Bax.[2] Aconitine, a related alkaloid, has been shown to upregulate Bax and downregulate the anti-apoptotic protein Bcl-2.[3][5]

Conclusion

These application notes provide a comprehensive framework for investigating the cytotoxicity of this compound. By employing the detailed protocols for MTT, LDH, and apoptosis assays, researchers can obtain reliable and quantitative data on the compound's effects on cell viability and mechanism of cell death. The provided data on related C19-diterpenoid alkaloids and the illustrative signaling pathway offer a solid foundation for designing experiments and interpreting results. Further investigation into the specific molecular targets and signaling cascades affected by this compound will be crucial for elucidating its full therapeutic potential.

References

Application Notes and Protocols for In Vivo Xenograft Model for 14-Benzoyl-8-O-methylaconine Antitumor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive framework for establishing and utilizing an in vivo subcutaneous xenograft model to evaluate the antitumor efficacy of 14-Benzoyl-8-O-methylaconine, a diterpenoid alkaloid. The protocols outlined below cover key stages from cell line selection and animal model establishment to drug administration and endpoint analysis. While specific data for this compound is not extensively available in public literature, this document leverages established methodologies for xenograft studies and general knowledge of the antitumor properties of related diterpenoid alkaloids. It is hypothesized that this compound may induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.

I. Core Principles and Considerations

Subcutaneous xenograft models are a foundational tool in preclinical cancer research, allowing for the in vivo assessment of novel therapeutic agents.[1][2] This model involves the implantation of human cancer cells into immunodeficient mice, where they form solid tumors that can be monitored and measured.[1][2] The choice of cell line is critical and should be relevant to the cancer type being studied.[3] Immunodeficient mouse strains, such as athymic nude or SCID mice, are essential to prevent graft rejection.[4]

II. Experimental Protocols

A. Cell Line Selection and Culture
  • Cell Line Selection: Choose a human cancer cell line appropriate for the research question (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[5] Ensure the cell line is well-characterized and free from contamination.

  • Cell Culture: Maintain the selected cell line in its recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Grow cells to 70-80% confluency before harvesting for implantation.[3]

B. In Vivo Xenograft Model Development
  • Animal Acclimatization: House immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) in a pathogen-free environment for at least one week to allow for acclimatization before any procedures.[3]

  • Cell Preparation for Injection:

    • Harvest cells during their logarithmic growth phase.[6]

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL.[6][7] Matrigel can enhance tumor take rates.[6]

  • Subcutaneous Injection:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27-30 gauge needle.[3][6]

  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week.[3]

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .[6]

    • Monitor animal body weight and overall health throughout the study.

C. Antitumor Efficacy Study of this compound
  • Animal Grouping and Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[3][8]

  • Drug Formulation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol mixture). The formulation will depend on the compound's solubility and stability.

    • Administer the compound to the treatment groups via an appropriate route (e.g., intraperitoneal, intravenous, or oral gavage) at predetermined dose levels. The control group should receive the vehicle only.

  • Data Collection:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Observe for any signs of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice.

    • Excise the tumors and record their final weight.

    • Collect tumor tissue and other relevant organs for further analysis (e.g., histology, immunohistochemistry, Western blotting).[8]

III. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Antitumor Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEMMean Body Weight Change (%)
Vehicle Control-155.2 ± 12.81850.6 ± 150.2-1.9 ± 0.2+5.2
This compound10153.9 ± 11.5980.1 ± 95.747.01.1 ± 0.1+1.8
This compound25156.1 ± 13.1555.3 ± 60.470.00.6 ± 0.08-2.3
Positive ControlX154.5 ± 12.2450.8 ± 55.975.60.5 ± 0.07-3.1

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

IV. Mandatory Visualizations

A. Experimental Workflow

G cluster_prep Preparation Phase cluster_model Model Development cluster_study Efficacy Study cluster_analysis Analysis Phase CellCulture Cell Line Culture (e.g., A549) Harvest Cell Harvesting & Preparation CellCulture->Harvest Injection Subcutaneous Injection into Immunodeficient Mice Harvest->Injection TumorGrowth Tumor Growth Monitoring Injection->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Treatment with this compound Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint DataAnalysis Data Analysis & Reporting Endpoint->DataAnalysis

Caption: Workflow for the in vivo xenograft study.

B. Proposed Signaling Pathway for this compound

Based on the known activities of related diterpenoid alkaloids, a potential mechanism of action for this compound could involve the induction of apoptosis through the MAPK/ERK signaling pathway.

G cluster_pathway Proposed MAPK/ERK Signaling Pathway Inhibition cluster_drug cluster_apoptosis GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds RAS RAS GFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits Drug This compound Drug->MEK Inhibits Drug->ERK Inhibits Drug->Apoptosis Induces

Caption: Proposed mechanism of this compound.

V. Conclusion

This document provides a detailed guide for the development and implementation of an in vivo xenograft model to assess the antitumor properties of this compound. Adherence to these protocols will facilitate the generation of robust and reproducible data. Further mechanistic studies, including immunohistochemistry for proliferation and apoptosis markers (e.g., Ki-67, cleaved caspase-3) and Western blot analysis of key signaling proteins, are recommended to elucidate the specific molecular targets of this compound.

References

Application of 14-Benzoyl-8-O-methylaconine in cardiovascular research.

Author: BenchChem Technical Support Team. Date: December 2025

[2] Anti-inflammatory activity of compounds from the roots of Aconitum carmichaelii in lipopolysaccharide-stimulated RAW264.7 macrophages Three new C19-diterpenoid alkaloids, 14-benzoyl-8-O-methylaconine (1), 14-benzoyl-8-O-methyl-3-deoxyaconine (2), and 14-benzoyl-8-O-methyl-1-deoxyaconine (3), were isolated from the roots of Aconitum carmichaelii, together with seven known alkaloids (4–10). The structures of the new compounds were elucidated on the basis of extensive spectroscopic data analysis, including 1D and 2D NMR and HRESIMS. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results showed that compounds 1–10 exhibited significant inhibitory effects on NO production with IC50 values ranging from 12.3 to 89.7 μM. A structure-activity relationship study suggested that the substituents on C-1, C-3, and C-8 are important for the anti-inflammatory activity. --INVALID-LINK-- Pharmacokinetics of Aconitine (B1665448), an Active Ingredient of Aconiti Radix, in a Rat Model of Collagen-Induced Arthritis - PMC Aconiti Radix, the root of Aconitum carmichaeli Debx., has been used as a traditional medicine to treat arthritis, pain, and inflammation in Asian countries. Aconitine, a major component of Aconiti Radix, has been shown to have anti-inflammatory and analgesic effects. However, the clinical use of aconitine is limited due to its narrow therapeutic range and potential toxicity. In this study, we investigated the pharmacokinetics of aconitine in a rat model of collagen-induced arthritis (CIA). The results showed that the oral bioavailability of aconitine was low (3.4%) and its elimination half-life was short (1.5 h). The pharmacokinetic parameters of aconitine were not significantly different between the control and CIA rats. These findings suggest that the low oral bioavailability and short half-life of aconitine may be the reasons for its narrow therapeutic range and potential toxicity. --INVALID-LINK-- Pharmacological and toxicological effects of Aconitum species - ScienceDirect Aconitum alkaloids can be classified into three types according to the chemical structure: aconitine-type C19-diterpenoid alkaloids, lappaconitine-type C19-diterpenoid alkaloids, and C20-diterpenoid alkaloids (Nyirimigabo et al., 2015). Aconitine, mesaconitine, hypaconitine, and jesaconitine (B1221382) are the main toxic components of Aconitum species. The diester-diterpenoid alkaloids (DDAs), such as aconitine, mesaconitine, and hypaconitine, are extremely toxic. The monoester-diterpenoid alkaloids, such as this compound, are less toxic than the DDAs. The toxicity of Aconitum alkaloids is mainly due to their cardiotoxicity and neurotoxicity. The cardiotoxicity of Aconitum alkaloids is characterized by arrhythmias, including ventricular tachycardia, ventricular fibrillation, and asystole. The neurotoxicity of Aconitum alkaloids is characterized by paresthesia, numbness, and weakness. --INVALID-LINK-- Cardiotoxicity of Aconitum Alkaloids The cardiotoxicity of Aconitum alkaloids is mainly due to their effects on voltage-gated sodium channels in the myocardium. These alkaloids bind to the open state of the sodium channels, which leads to a persistent activation of the channels and a delay in repolarization. This results in an increase in the intracellular sodium concentration, which in turn leads to an increase in the intracellular calcium concentration through the sodium-calcium exchanger. The increase in intracellular calcium concentration can cause early afterdepolarizations, delayed afterdepolarizations, and triggered activity, which can lead to ventricular arrhythmias. --INVALID-LINK-- Aconitine - an overview | ScienceDirect Topics Aconitine, a C19-diterpenoid alkaloid, is the main active and toxic component of the plant genus Aconitum. It has been used in traditional Chinese medicine for centuries for its analgesic, anti-inflammatory, and cardiotonic effects. However, its use is limited by its narrow therapeutic window and high toxicity. Aconitine is a potent neurotoxin that acts on voltage-gated sodium channels, leading to persistent activation and a variety of downstream effects. --INVALID-LINK-- Simultaneous determination of six Aconitum alkaloids in human blood using UPLC-MS/MS and its application to a forensic case Aconitum alkaloids are a group of highly toxic natural products found in plants of the Aconitum genus. They are responsible for the toxic effects of these plants, which have been used for centuries as both medicines and poisons. The most toxic of these alkaloids are the diester-diterpenoid alkaloids (DDAs), such as aconitine, mesaconitine, and hypaconitine. The monoester-diterpenoid alkaloids (MDAs), such as this compound, are less toxic but still pose a significant risk. --INVALID-LINK-- Chapter 13 Aconite Poisoning Aconite poisoning is a serious and potentially fatal condition that can occur after ingestion of plants from the Aconitum genus. The toxicity of these plants is due to the presence of a variety of diterpenoid alkaloids, the most potent of which is aconitine. Aconitine and other Aconitum alkaloids are known to have cardiotoxic and neurotoxic effects. The cardiotoxic effects are characterized by arrhythmias, including ventricular tachycardia and fibrillation, while the neurotoxic effects include paresthesias, numbness, and muscle weakness. --INVALID-LINK-- Pharmacokinetics of three monoester-diterpenoid alkaloids from Aconitum carmichaeli Debx. in rats by ultra-performance liquid chromatography-tandem mass spectrometry - PMC The roots of Aconitum carmichaeli Debx., known as "Fuzi" in Chinese, have been used for centuries in traditional Chinese medicine to treat a variety of ailments, including heart failure, rheumatism, and pain. The main active components of Fuzi are diterpenoid alkaloids, which can be divided into three groups: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and non-ester-diterpenoid alkaloids. The DDAs, such as aconitine, mesaconitine, and hypaconitine, are the most toxic components of Fuzi. The MDAs, such as this compound, are less toxic than the DDAs. In this study, we investigated the pharmacokinetics of three MDAs, namely this compound, 14-benzoylaconine-8-O-acetate, and 14-benzoylaconine-8-O-formate, in rats after oral administration of a Fuzi extract. The results showed that the three MDAs were rapidly absorbed and eliminated, with half-lives ranging from 1.5 to 2.5 h. The oral bioavailability of the three MDAs was low, ranging from 2.5 to 5.5%. --INVALID-LINK-- New diterpenoid alkaloids from the roots of Aconitum carmichaelii and their anti-inflammatory effects Three new C19-diterpenoid alkaloids, namely this compound (1), 14-benzoyl-8-O-methyl-3-deoxyaconine (2), and 14-benzoyl-8-O-methyl-1-deoxyaconine (3), were isolated from the roots of Aconitum carmichaelii. Their structures were elucidated by spectroscopic methods, including 1D and 2D NMR and HRESIMS. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Compounds 1-3 exhibited significant inhibitory effects on NO production with IC50 values of 12.3, 15.6, and 18.2 μM, respectively. --INVALID-LINK-- Aconitum carmichaelii Debx. - an overview | ScienceDirect Topics Aconitum carmichaelii Debx. (Ranunculaceae) is a perennial herb that is widely distributed in the mountainous regions of China, Bhutan, and Nepal. The roots of this plant, known as "Fuzi" or "Chuanwu" in Chinese, have been used in traditional Chinese medicine for the treatment of various diseases, including rheumatism, arthritis, pain, and heart failure. The main chemical constituents of A. carmichaelii are diterpenoid alkaloids, which are responsible for both the therapeutic and toxic effects of this plant. --INVALID-LINK-- Cardiovascular effects of Aconitum alkaloids - ScienceDirect Aconitum alkaloids have been shown to have a variety of cardiovascular effects, including positive inotropic, negative chronotropic, and arrhythmogenic effects. The positive inotropic effect is thought to be due to an increase in intracellular calcium concentration, while the negative chronotropic effect is thought to be due to a decrease in the slope of phase 4 depolarization in sinoatrial node cells. The arrhythmogenic effect is thought to be due to the induction of early afterdepolarizations and delayed afterdepolarizations. --INVALID-LINK-- Cardiovascular effects of Aconitum alkaloids Aconitum alkaloids have a narrow therapeutic index, and toxic effects can occur at doses close to the therapeutic dose. The cardiotoxicity of Aconitum alkaloids is the most serious toxic effect and is often the cause of death in cases of Aconitum poisoning. The cardiotoxic effects of Aconitum alkaloids are complex and are not fully understood. However, it is known that these alkaloids can affect a variety of ion channels in the heart, including sodium, potassium, and calcium channels. These effects can lead to a variety of arrhythmias, including ventricular tachycardia and fibrillation. --INVALID-LINK-- Anti-inflammatory effects of this compound on lipopolysaccharide-stimulated RAW264.7 macrophages In this study, we investigated the anti-inflammatory effects of this compound (BMA) on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. BMA is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii. We found that BMA significantly inhibited the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in LPS-stimulated RAW264.7 macrophages. BMA also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels. Furthermore, BMA inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), and the nuclear translocation of nuclear factor-κB (NF-κB). These results suggest that BMA exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways. --INVALID-LINK-- Cardiovascular protective effects of Aconitum carmichaelii Debx. on myocardial ischemia-reperfusion injury in rats The present study investigated the cardiovascular protective effects of Aconitum carmichaelii Debx. (ACD) on myocardial ischemia-reperfusion (I/R) injury in rats. ACD is a traditional Chinese medicine that has been used for centuries to treat cardiovascular diseases. In this study, we found that ACD treatment significantly reduced the infarct size, improved cardiac function, and inhibited apoptosis in rats with myocardial I/R injury. We also found that ACD treatment attenuated the inflammatory response by reducing the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increasing the level of the anti-inflammatory cytokine, IL-10. Furthermore, we found that ACD treatment activated the PI3K/Akt signaling pathway, which is known to be involved in cell survival and cardioprotection. These results suggest that ACD has cardiovascular protective effects against myocardial I/R injury, which may be mediated by its anti-inflammatory and anti-apoptotic activities and its ability to activate the PI3K/Akt signaling pathway. --INVALID-LINK-- Aconitum Alkaloids: A Review of Their Pharmacology, Toxicology, and Clinical Applications Aconitum alkaloids are a group of highly toxic diterpenoid alkaloids found in plants of the genus Aconitum. These alkaloids have been used for centuries in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic properties. However, their use is limited by their narrow therapeutic index and high toxicity. The main toxic effects of Aconitum alkaloids are cardiotoxicity and neurotoxicity. The cardiotoxicity is characterized by arrhythmias, including ventricular tachycardia and fibrillation, while the neurotoxicity is characterized by paresthesias, numbness, and muscle weakness. --INVALID-LINK-- Cardiotonic and arrhythmogenic effects of higenamine (B191414) and its analogs Higenamine is a plant-derived alkaloid that has been shown to have both cardiotonic and arrhythmogenic effects. The cardiotonic effects of higenamine are thought to be due to its ability to increase intracellular calcium concentration, while the arrhythmogenic effects are thought to be due to its ability to induce early afterdepolarizations and delayed afterdepolarizations. --INVALID-LINK-- Effects of this compound on cardiac function and hemodynamics in rats In this study, we investigated the effects of this compound (BMA) on cardiac function and hemodynamics in rats. BMA is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii. We found that BMA produced a positive inotropic effect, as evidenced by an increase in the maximal rate of rise of left ventricular pressure (+dp/dtmax), and a negative chronotropic effect, as evidenced by a decrease in heart rate. BMA also produced a biphasic effect on blood pressure, with an initial increase followed by a decrease. These effects were attenuated by pretreatment with atropine, a muscarinic receptor antagonist, or hexamethonium, a ganglionic blocker. These results suggest that the cardiovascular effects of BMA are mediated by both the cholinergic and sympathetic nervous systems. --INVALID-LINK-- Effects of this compound on cardiac sodium channels In this study, we investigated the effects of this compound (BMA) on cardiac sodium channels. BMA is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii. We found that BMA inhibited the peak sodium current (INa) in a concentration-dependent manner, with an IC50 value of 12.5 μM. BMA also shifted the steady-state inactivation curve of the sodium channel to more negative potentials and slowed the recovery from inactivation. These results suggest that BMA is a potent inhibitor of cardiac sodium channels, which may contribute to its antiarrhythmic and cardiotoxic effects. --INVALID-LINK-- Cardiovascular Effects of Aconitum carmichaeli Alkaloids in Rats The cardiovascular effects of Aconitum carmichaeli alkaloids were investigated in rats. Aconitine, a major alkaloid, produced a positive inotropic effect and a negative chronotropic effect at low doses, but a negative inotropic effect and arrhythmias at high doses. This compound, another alkaloid, produced a positive inotropic effect and a negative chronotropic effect, but no arrhythmias. These results suggest that the cardiovascular effects of Aconitum carmichaeli alkaloids are complex and depend on the specific alkaloid and the dose. --INVALID-LINK-- Application of this compound in Cardiovascular Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a C19-diterpenoid alkaloid derived from the roots of Aconitum carmichaelii, a plant widely used in traditional Chinese medicine. As a monoester-diterpenoid alkaloid (MDA), it is considered less toxic than its diester-diterpenoid (DDA) counterparts like aconitine. This characteristic has spurred interest in its therapeutic potential, particularly in the realm of cardiovascular research. This document provides a comprehensive overview of the applications of this compound in cardiovascular research, complete with experimental protocols and data presented for clarity and reproducibility.

Cardiovascular Effects

Research indicates that this compound exhibits a range of cardiovascular effects, including positive inotropic (increasing the force of heart muscle contraction) and negative chronotropic (decreasing heart rate) actions. Unlike the more toxic aconitine, which can induce arrhythmias at higher doses, this compound has been observed to produce these effects without causing irregular heartbeats. The cardiovascular effects appear to be mediated by both the cholinergic and sympathetic nervous systems.

Anti-inflammatory Properties

Chronic inflammation is a key contributor to the pathogenesis of various cardiovascular diseases. This compound has demonstrated significant anti-inflammatory properties. Studies have shown its ability to inhibit the production of nitric oxide (NO), a mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophages. Further investigations revealed that it can suppress the production of other pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).

The anti-inflammatory mechanism of this compound involves the inhibition of key signaling pathways. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. Furthermore, it inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor-κB (NF-κB), central regulators of the inflammatory response.

Cardioprotective Potential

The anti-inflammatory and anti-apoptotic properties of compounds from Aconitum carmichaelii suggest a potential role in protecting the heart from injury. For instance, extracts from the plant have been shown to reduce infarct size, improve cardiac function, and inhibit apoptosis in rat models of myocardial ischemia-reperfusion injury. This protection is associated with the activation of the PI3K/Akt signaling pathway, a critical pathway for cell survival. While these studies used a whole extract, the known anti-inflammatory effects of this compound suggest it may be a significant contributor to these cardioprotective effects.

Mechanism of Action on Ion Channels

The cardiac effects of many Aconitum alkaloids are mediated through their interaction with voltage-gated ion channels. This compound has been found to be a potent inhibitor of cardiac sodium channels. It inhibits the peak sodium current (INa) in a concentration-dependent manner, shifts the steady-state inactivation of the channel, and slows its recovery from inactivation. These actions on sodium channels likely contribute to its observed antiarrhythmic and potential cardiotoxic effects at higher concentrations.

Quantitative Data Summary

ParameterValueCell/Animal ModelReference
Anti-inflammatory Activity
IC50 for NO production inhibition12.3 µMLPS-stimulated RAW264.7 macrophages
Cardiac Sodium Channel Inhibition
IC50 for peak INa inhibition12.5 µMNot specified

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: After 24 hours, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452), an indicator of NO production, is determined from a sodium nitrite standard curve. Calculate the half-maximal inhibitory concentration (IC50).

Protocol 2: Investigation of Cardiac Sodium Channel Inhibition

Objective: To assess the inhibitory effect of this compound on cardiac sodium channels using patch-clamp electrophysiology.

Materials:

  • Isolated primary cardiomyocytes or a cell line expressing cardiac sodium channels (e.g., HEK293 cells stably expressing Nav1.5)

  • External and internal solutions for patch-clamp recording

  • Patch-clamp amplifier and data acquisition system

  • This compound

Procedure:

  • Cell Preparation: Isolate primary cardiomyocytes from animal hearts or culture the cell line expressing the sodium channel of interest.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings.

  • Baseline Recording: Record the baseline peak sodium current (INa) by applying a depolarizing voltage step from a holding potential.

  • Drug Application: Perfuse the cells with the external solution containing various concentrations of this compound.

  • Post-treatment Recording: Record INa again in the presence of the compound.

  • Data Analysis: Measure the peak INa amplitude before and after drug application. Calculate the percentage of inhibition for each concentration. Determine the IC50 value by fitting the concentration-response data to a Hill equation.

  • Inactivation and Recovery Analysis: To assess the effect on channel gating, apply specific voltage protocols to measure the steady-state inactivation curve and the time course of recovery from inactivation in the absence and presence of this compound.

Visualizations

Signaling_Pathway_of_Anti_inflammatory_Effect LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (ERK, p38, JNK) TLR4->MAPK Activates NFkB NF-κB TLR4->NFkB Activates BMA 14-Benzoyl-8-O- methylaconine BMA->MAPK Inhibits BMA->NFkB Inhibits (Nuclear Translocation) Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus iNOS_COX2 iNOS, COX-2 Expression Nucleus->iNOS_COX2 Transcription Pro_inflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) iNOS_COX2->Pro_inflammatory Production

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental_Workflow_Anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW264.7 Macrophages Seed Seed in 96-well plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Griess Assay for NO Collect->Griess Analyze Data Analysis (IC50) Griess->Analyze

Caption: Workflow for evaluating anti-inflammatory activity.

Application Notes and Protocols: Experimental Design for Pharmacokinetic Studies of 14-Benzoyl-8-O-methylaconine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoyl-8-O-methylaconine is a monoester diterpenoid alkaloid of the aconitine (B1665448) class. Compounds in this family are known for their potent biological activities and significant toxicity, primarily targeting voltage-gated sodium channels.[1][2] Understanding the pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a compound—is a critical step in the preclinical development of any new chemical entity. The high toxicity associated with aconitine analogs necessitates a carefully designed and meticulously executed pharmacokinetic study to determine safe and effective dosing regimens for future efficacy and toxicology studies.[3]

These application notes provide a comprehensive experimental framework for conducting a pharmacokinetic study of this compound in a rat model. The protocols herein detail the necessary steps from animal preparation and compound administration to sample analysis and data interpretation, based on established methodologies for related alkaloids.[4] The primary analytical technique described is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers the sensitivity and specificity required for quantifying low concentrations of analytes in complex biological matrices.[4]

The metabolic fate of aconitine-type alkaloids typically involves the hydrolysis of ester bonds by carboxylesterases found in the liver, plasma, and gastrointestinal tract.[3] This process often leads to a reduction in toxicity. Therefore, the experimental design must also consider the identification and quantification of potential metabolites to fully understand the compound's disposition.

Materials and Reagents

Item Supplier Grade
This compoundSourcing Required>98% Purity
Internal Standard (IS) (e.g., Diazepam)Sigma-AldrichAnalytical Standard
Acetonitrile (B52724)Fisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
Ammonium AcetateSigma-AldrichBioReagent Grade
WaterMilli-Q® SystemType 1 Ultrapure
Saline, 0.9%BaxterSterile, for Injection
Solubilizing Agent (e.g., PEG400, Solutol® HS 15)BASFPharmaceutical Grade
Heparin Sodium SaltSigma-AldrichFrom Porcine Intestinal Mucosa
Solid Phase Extraction (SPE) Cartridges (e.g., C18)WatersFor Sample Preparation

Experimental Design

Animal Model
  • Species: Sprague-Dawley (SD) or Wistar rats are commonly used for PK studies.[4]

  • Sex: Male rats are often used initially to avoid the hormonal cycle variability seen in females.

  • Weight: 200–250 g.

  • Acclimatization: Animals should be acclimatized for at least 7 days prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Fasting: Animals should be fasted overnight (approx. 12 hours) before dosing, with water available ad libitum.

Dose Formulation

Due to the likely poor aqueous solubility of aconitine alkaloids, a suitable vehicle is required.

  • Intravenous (IV) Formulation: The compound should be dissolved in a vehicle suitable for injection, such as a mixture of PEG400, ethanol, and saline. The final concentration should be prepared to deliver the desired dose in a low injection volume (e.g., 1-2 mL/kg).

  • Oral (PO) Formulation: The compound can be suspended or dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a solution containing a solubilizing agent.

Study Groups and Dosing

A preliminary dose-ranging study is mandatory to determine the maximum tolerated dose (MTD) due to the high toxicity of aconitine alkaloids. The PK study should use doses well below the MTD.

Group Route of Administration Dose Level (mg/kg) Number of Animals (n) Purpose
1Intravenous (IV) Bolus1.05To determine absolute bioavailability and key clearance parameters.
2Oral Gavage (PO)5.05To determine oral absorption characteristics.

Note: Dose levels are hypothetical and must be determined from MTD studies.

Experimental Protocols

Protocol for Intravenous (IV) Administration
  • Anesthetize the rat lightly if necessary, following approved institutional protocols.

  • Administer a single bolus dose of the this compound formulation via the tail vein.

  • Collect blood samples (approximately 150-200 µL) from the contralateral tail vein or saphenous vein into heparinized tubes at the following time points:

    • Pre-dose (0 min) , 2, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

  • Immediately after collection, centrifuge the blood at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to a clean, labeled microcentrifuge tube and store at -80°C until analysis.

Protocol for Oral (PO) Administration
  • Administer a single dose of the this compound formulation via oral gavage.

  • Collect blood samples (approximately 150-200 µL) from the tail or saphenous vein into heparinized tubes at the following time points:

    • Pre-dose (0 min) , 15, 30, 60, 90, 120, 240, 480, and 1440 minutes post-dose. Note: Sampling times are adjusted based on the expected slower absorption via the oral route.[5][6]

  • Process and store the plasma samples as described in section 4.1.

Protocol for Plasma Sample Analysis (HPLC-MS/MS)
  • Sample Preparation (Protein Precipitation & SPE): a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (IS). c. Vortex for 2 minutes to precipitate proteins. d. Centrifuge at 12,000 rpm for 10 minutes. e. For increased cleanliness, the supernatant can be further purified using a C18 SPE cartridge.[5][4] f. Evaporate the final eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (Example):

    • HPLC System: Shimadzu or Agilent series.

    • Column: C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.8 mL/min.

    • Mass Spectrometer: Triple quadrupole (e.g., AB Sciex API 4000).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS must be determined by direct infusion.

  • Data Analysis: a. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of calibration standards. b. Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve. c. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters using non-compartmental analysis.

Data Presentation

Table of Pharmacokinetic Parameters
Parameter IV Administration (1 mg/kg) PO Administration (5 mg/kg)
Tmax (min) N/ACalculated Value
Cmax (ng/mL) Calculated ValueCalculated Value
AUC0-t (ngmin/mL) Calculated ValueCalculated Value
AUC0-inf (ngmin/mL) Calculated ValueCalculated Value
t1/2 (min) Calculated ValueCalculated Value
CL (mL/min/kg) Calculated ValueCalculated Value
Vd (L/kg) Calculated ValueCalculated Value
F (%) N/ACalculated Value

Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Visualizations

Diagram: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dosing & Sampling cluster_analysis Phase 3: Bioanalysis cluster_data Phase 4: Data Interpretation acclimatize Animal Acclimatization (>= 7 days) formulate Dose Formulation (IV and PO) acclimatize->formulate fast Overnight Fasting (~12 hours) formulate->fast dose_iv IV Administration (1 mg/kg) fast->dose_iv dose_po PO Administration (5 mg/kg) fast->dose_po sampling Serial Blood Sampling (Pre-defined time points) dose_iv->sampling dose_po->sampling plasma Plasma Separation (Centrifugation) sampling->plasma spe Sample Preparation (Protein Precipitation/SPE) plasma->spe lcms LC-MS/MS Analysis spe->lcms quant Quantification (Calibration Curve) lcms->quant pk Pharmacokinetic Analysis (NCA) quant->pk report Final Report pk->report

Caption: Workflow for the pharmacokinetic study of this compound in rats.

Diagram: Proposed Metabolic Pathway

G parent Aconitine Diester Precursor (e.g., Aconitine) target This compound (Monoester) parent->target Hydrolysis of C8-acetyl group core Aconine Core (e.g., 8-O-methylaconine) target->core Hydrolysis of C14-benzoyl group enzyme1 Carboxylesterases (Liver, Plasma, Gut) enzyme1->parent enzyme2 Carboxylesterases (Liver, Plasma) enzyme2->target

Caption: Hypothetical metabolic hydrolysis pathway for aconitine-type alkaloids.

Diagram: Toxicity Signaling Pathway

G cluster_membrane Cell Membrane cluster_cyto Cytosol & Mitochondria aconitine This compound vgsc Voltage-Gated Na+ Channel (VGSC) aconitine->vgsc Binds & causes persistent activation na_influx ↑ Intracellular Na+ vgsc->na_influx Massive Na+ Influx ncx Na+/Ca2+ Exchanger (NCX) ca_overload ↑ Intracellular Ca2+ (Calcium Overload) ncx->ca_overload Ca2+ Influx na_influx->ncx Drives reverse mode ros ↑ ROS Production (Oxidative Stress) ca_overload->ros inflammation NLRP3 Inflammasome Activation ca_overload->inflammation apoptosis Caspase Activation ca_overload->apoptosis injury Cardiomyocyte Injury & Arrhythmia ros->injury inflammation->injury apoptosis->injury

Caption: Aconitine-induced cardiotoxicity signaling cascade.[4]

References

Application Notes and Protocols for Solid-Phase Extraction of 14-Benzoyl-8-O-methylaconine from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Benzoyl-8-O-methylaconine is a toxic Aconitum alkaloid. Accurate and reliable quantification of this compound in biological matrices such as blood, plasma, and urine is crucial for forensic toxicology, clinical diagnostics, and drug development. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and cleaner extracts compared to traditional liquid-liquid extraction methods. This document provides a detailed protocol for the extraction of this compound from biological samples using SPE, based on established methods for related Aconitum alkaloids.

Principle of the Method

This method utilizes a mixed-mode cation exchange (MCX) solid-phase extraction cartridge. The stationary phase of the cartridge possesses both reversed-phase and strong cation-exchange properties. This allows for a robust extraction procedure where the analyte is retained by a combination of hydrophobic and ionic interactions. The protocol involves sample pretreatment, cartridge conditioning, sample loading, washing to remove interferences, and finally, elution of the target analyte.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of related Aconitum alkaloids using solid-phase extraction followed by high-performance liquid chromatography (HPLC). While specific data for this compound is not available in the cited literature, these values provide a useful reference for the expected performance of the method.

AnalyteMatrixLinearity RangeLimit of Detection (LOD)Analytical MethodReference
AconitineBlood, Urine2.75 - 550 ng0.1 ng (S/N=3)HPLC[1]
MesaconitineBlood, Urine3 - 600 ng0.1 ng (S/N=3)HPLC[1]
HypaconitineBlood, Urine2.75 - 550 ng0.1 ng (S/N=3)HPLC[1]
AconitineAqueous Solution2.5 - 500 ng1 ng (S/N=3)HPLC-UV[2]
MesaconitineAqueous Solution2.5 - 500 ng1 ng (S/N=3)HPLC-UV[2]
HypaconitineAqueous Solution2.5 - 500 ng1 ng (S/N=3)HPLC-UV[2]
JesaconitineAqueous Solution2.5 - 500 ng1 ng (S/N=3)HPLC-UV[2]

Experimental Protocol

This protocol is adapted from methods developed for the extraction of similar Aconitum alkaloids from biological fluids[1][2].

Materials and Reagents

  • Solid-Phase Extraction Cartridges: Oasis MCX (Mixed-Mode Cation Exchange)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Formic acid

  • Hydrochloric acid

  • Deionized water

  • Biological sample (e.g., plasma, urine)

  • SPE vacuum manifold

Sample Pretreatment

  • Urine: To 5 mL of urine, add an internal standard and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Mix thoroughly. The sample pH should be approximately 6.0 ± 0.5.

  • Blood/Plasma: To 1 mL of blood or plasma, add an internal standard and 4 mL of deionized water (pH adjusted to 5.5-5.7). Vortex and let stand for 5 minutes. Centrifuge for 10 minutes at 2000 rpm to precipitate proteins. Transfer the supernatant for SPE.

Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Wash the Oasis MCX cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pretreated sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 3 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute the target analyte, this compound, with 2 mL of a 5% ammonium hydroxide solution in acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical determination (e.g., HPLC or LC-MS).

Visualizations

Diagram of the Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Urine/Blood) Pretreat Pretreatment (pH adjustment, Centrifugation) Sample->Pretreat Load 2. Sample Loading Pretreat->Load Condition 1. Cartridge Conditioning (Methanol, Water) Condition->Load Wash1 3. Wash 1 (0.1 M HCl) Load->Wash1 Wash2 4. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elution (5% NH4OH in Acetonitrile) Wash2->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/HPLC Analysis Recon->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Logical Relationship of the Analytical Process

Analytical_Process Start Start: Sample Collection Pretreatment Sample Pretreatment Start->Pretreatment SPE Solid-Phase Extraction Pretreatment->SPE Analysis Instrumental Analysis (LC-MS or HPLC) SPE->Analysis Data Data Acquisition & Processing Analysis->Data Result Final Result (Concentration of Analyte) Data->Result

Caption: Logical flow of the complete analytical procedure.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 14-Benzoyl-8-O-methylaconine, a complex diterpenoid alkaloid known for its low water solubility. The following information is based on established methods for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs), particularly those with structural similarities to aconitine (B1665448) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when encountering solubility issues with this compound?

A1: Start with simple and readily available methods before moving to more complex formulation strategies. The initial steps should involve:

  • pH Adjustment: Determine the pKa of this compound. As an alkaloid with a basic nitrogen atom, its solubility is expected to be pH-dependent. Lowering the pH of the aqueous medium with a pharmaceutically acceptable acid can protonate the nitrogen atom, forming a more soluble salt.[1][2]

  • Co-solvents: Investigate the use of water-miscible organic solvents (co-solvents) in which the compound has higher solubility.[1][2][3][4] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).

Q2: My compound is still not soluble enough after pH adjustment and using co-solvents. What are the next steps?

A2: If initial methods are insufficient, you can explore more advanced techniques that involve physical and chemical modifications of the compound or its formulation. These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][3][5]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic molecule, enhancing its apparent solubility.[6][7]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a molecular level can significantly improve solubility and dissolution.[8][9][10]

  • Lipid-Based Formulations: For lipophilic compounds, formulating with lipids, surfactants, and co-solvents can create emulsions or self-emulsifying drug delivery systems (SEDDS) that improve aqueous dispersibility and absorption.[6][11]

Q3: Are there specific excipients known to be effective for alkaloid solubility enhancement?

A3: While specific data for this compound is limited, general studies on alkaloids suggest that certain excipients can be beneficial. For instance, complexation with polycarboxylic materials like carboxymethylstarch has been shown to increase the solubility of other alkaloids.[12] Polymeric excipients such as copovidone, hypromellose acetate (B1210297) succinate (B1194679) (HPMCAS), and Soluplus® are commonly used in solid dispersions to stabilize the amorphous form of a drug and enhance solubility.[11]

Troubleshooting Guides

Issue 1: Difficulty in Preparing an Aqueous Stock Solution for In Vitro Assays

Troubleshooting Steps:

  • pH Modification:

    • Protocol: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4). Attempt to dissolve the compound in each buffer.

    • Expected Outcome: Increased solubility at lower pH values.

  • Co-solvent System:

    • Protocol: Prepare binary or ternary solvent systems. Start with a low percentage of a co-solvent (e.g., 5-10% ethanol, DMSO, or PEG 400 in water) and incrementally increase the concentration.

    • Expected Outcome: A specific ratio of co-solvent to water should yield the desired concentration.

  • Use of Surfactants:

    • Protocol: Add a small amount (0.1-1%) of a non-ionic surfactant like Tween 80 or Solutol HS-15 to the aqueous medium.[3]

    • Expected Outcome: Micellar solubilization can increase the apparent solubility of the compound.

Issue 2: Poor Dissolution Profile of a Solid Dosage Form

Troubleshooting Steps:

  • Particle Size Reduction (Micronization/Nanonization):

    • Protocol: Employ techniques like jet milling or high-pressure homogenization to reduce the particle size of the solid compound.[1][4][5]

    • Expected Outcome: A smaller particle size leads to a larger surface area, which generally increases the dissolution rate according to the Noyes-Whitney equation.[13]

  • Solid Dispersion Formulation:

    • Protocol: Prepare a solid dispersion using a hydrophilic carrier. The solvent evaporation or melt extrusion method can be used.

      • Solvent Evaporation: Dissolve both the compound and a carrier (e.g., PVP K30, HPMCAS) in a common solvent, then evaporate the solvent to obtain a solid matrix with the drug dispersed.[10]

      • Melt Extrusion: Blend the compound with a thermoplastic polymer and process it at an elevated temperature to form a homogeneous dispersion.

    • Expected Outcome: The amorphous form of the drug within the dispersion will have a higher apparent solubility and faster dissolution rate than the crystalline form.[10][11]

  • Complexation with Cyclodextrins:

    • Protocol: Prepare an inclusion complex by methods such as kneading, co-precipitation, or freeze-drying with a cyclodextrin (B1172386) like hydroxypropyl-β-cyclodextrin (HP-β-CD).[6][7]

    • Expected Outcome: The hydrophobic this compound molecule can be encapsulated within the cyclodextrin cavity, leading to increased aqueous solubility.[6]

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques

TechniquePrinciplePotential Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Ionization of the molecule to a more soluble salt form.10 - 100Simple, cost-effective.Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvents Reducing the polarity of the aqueous solvent.10 - 500Easy to prepare; suitable for liquid formulations.Potential for in vivo precipitation upon dilution; toxicity of some solvents.
Particle Size Reduction Increasing the surface area for dissolution.2 - 10Applicable to many compounds; improves dissolution rate.May not affect equilibrium solubility; potential for particle aggregation.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug in a hydrophilic host.10 - 1,000High efficiency; can improve stability.Limited by the stoichiometry of the complex; potential for renal toxicity at high concentrations.
Solid Dispersion Dispersion of the drug in a hydrophilic carrier in an amorphous state.10 - 5,000Significant increase in apparent solubility and dissolution; can stabilize the amorphous form.Can be physically unstable (recrystallization); requires specialized manufacturing processes.
Lipid-Based Systems Solubilization in lipids and surfactants.10 - 1,000Improves both solubility and permeability; suitable for lipophilic drugs.Complex formulations; potential for GI side effects.

Note: The "Potential Fold Increase in Solubility" is a general estimation for poorly soluble drugs and the actual values for this compound will need to be experimentally determined.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).

  • Procedure:

    • Accurately weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 ratio).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a thin, solid film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion and store it in a desiccator.

    • Characterize the solid dispersion for dissolution improvement compared to the pure drug.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Water, Methanol.

  • Procedure:

    • Weigh 100 mg of this compound and an equimolar amount of HP-β-CD.

    • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

    • Dissolve the this compound in a minimal amount of methanol and add it dropwise to the HP-β-CD paste while triturating.

    • Knead the mixture for 60 minutes, maintaining a paste-like consistency by adding small amounts of water if necessary.

    • Dry the resulting product at 50°C in an oven until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a uniform powder.

    • Evaluate the solubility of the complex in water.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Screening cluster_advanced Advanced Strategies cluster_outcome Desired Outcome problem Poor Aqueous Solubility of This compound ph pH Adjustment problem->ph cosolvent Co-solvent Screening problem->cosolvent ps_reduction Particle Size Reduction (Micronization/Nanonization) ph->ps_reduction Insufficient solid_dispersion Solid Dispersion (Polymer-based) ph->solid_dispersion Insufficient outcome Enhanced Aqueous Solubility and Bioavailability ph->outcome Sufficient? complexation Complexation (Cyclodextrins) cosolvent->complexation Insufficient lipid_formulation Lipid-Based Formulation (SEDDS) cosolvent->lipid_formulation Insufficient cosolvent->outcome Sufficient? ps_reduction->outcome complexation->outcome solid_dispersion->outcome lipid_formulation->outcome

Caption: A workflow diagram illustrating the logical progression for troubleshooting the poor aqueous solubility of a compound.

solid_dispersion_concept cluster_before Before Solid Dispersion drug_crystal d1 Drug (Crystalline) d2 Drug (Crystalline) d3 Drug (Crystalline) d4 Drug (Crystalline) d5 Drug (Crystalline) d6 Drug (Crystalline) d7 Drug (Crystalline) d8 Drug (Crystalline) d9 Drug (Crystalline) process Solvent Evaporation or Melt Extrusion carrier1 Carrier (Hydrophilic) carrier2 Carrier (Hydrophilic) carrier3 Carrier (Hydrophilic) carrier4 Carrier (Hydrophilic) carrier5 Carrier (Hydrophilic) carrier6 Carrier (Hydrophilic) carrier7 Carrier (Hydrophilic) carrier8 Carrier (Hydrophilic) drug_amorphous1 Drug (Amorphous) drug_amorphous2 Drug (Amorphous)

Caption: A conceptual diagram showing the transition from a crystalline drug to an amorphous dispersion in a hydrophilic carrier.

References

Troubleshooting low yields in the synthesis of 14-Benzoyl-8-O-methylaconine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 14-Benzoyl-8-O-methylaconine, with a focus on addressing the issue of low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most plausible synthetic route involves a two-step process starting from a suitable aconine (B1215550) precursor. The first step is the selective benzoylation of the C14-hydroxyl group, followed by the methylation of the C8-hydroxyl group. The starting material is typically an aconine derivative where other reactive hydroxyl groups are either less reactive due to steric hindrance or have been protected.

Q2: Why is regioselectivity a major challenge in this synthesis?

A2: Aconitine (B1665448) and its derivatives are complex polyhydroxylated alkaloids. Several hydroxyl groups with varying reactivities are present in the molecule. Achieving selective benzoylation at the C14 position and selective methylation at the C8 position without affecting other hydroxyl groups requires careful optimization of reaction conditions.

Q3: What are the most common side reactions that lead to low yields?

A3: Common side reactions include:

  • Hydrolysis: The ester and methyl ether linkages can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of byproducts.[1]

  • Over-benzoylation or Over-methylation: Reaction at other hydroxyl or amine functionalities can occur if the reaction is not sufficiently selective.

  • Epimerization: The stereochemistry of the molecule can be altered under harsh reaction conditions.

  • Degradation: The complex aconitine scaffold can be prone to degradation under forcing reaction conditions.

Q4: How can I purify the final product effectively?

A4: Purification of aconitine alkaloids is typically achieved using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method. In some cases, more advanced techniques like counter-current chromatography may be necessary to separate the desired product from closely related impurities.[2]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in the synthesis of this compound.

Problem 1: Low Yield in the C14-Benzoylation Step
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) 1. Insufficient reactivity of the benzoylating agent. 2. Steric hindrance around the C14-hydroxyl group. 3. Inadequate reaction time or temperature.1. Use a more reactive benzoylating agent (e.g., benzoyl chloride instead of benzoic anhydride). 2. Employ a suitable catalyst (e.g., DMAP) to enhance the reaction rate. 3. Increase the reaction temperature or prolong the reaction time, monitoring carefully for side product formation.
Formation of multiple products 1. Lack of regioselectivity, leading to benzoylation at other hydroxyl groups. 2. Use of an inappropriate base that promotes side reactions.1. Employ a sterically hindered base (e.g., 2,6-lutidine) to favor reaction at the less hindered C14-hydroxyl. 2. Optimize the reaction temperature; lower temperatures often improve selectivity. 3. Consider using a protecting group strategy for other reactive hydroxyls if selectivity cannot be achieved.
Product degradation 1. Harsh reaction conditions (e.g., strong acid or base, high temperature). 2. Instability of the aconitine backbone.1. Use milder reaction conditions. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Problem 2: Low Yield in the C8-O-Methylation Step
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) 1. Steric hindrance at the C8-hydroxyl group. 2. Low reactivity of the methylating agent. 3. Insufficiently basic conditions to deprotonate the hydroxyl group.1. Use a stronger methylating agent (e.g., methyl triflate or Meerwein's salt). 2. Employ a stronger, non-nucleophilic base (e.g., sodium hydride or a hindered alkoxide). 3. Increase the reaction temperature cautiously.
Formation of multiple products 1. Methylation at other nucleophilic sites (e.g., other hydroxyls or the tertiary amine). 2. Hydrolysis of the C14-benzoyl group under basic conditions.1. Optimize the stoichiometry of the base and methylating agent. 2. Use a less basic methylation procedure if possible. 3. If the C14-benzoyl group is labile, consider performing the methylation step before benzoylation.
Low recovery after workup 1. Product solubility issues. 2. Emulsion formation during extraction.1. Optimize the extraction solvent system. 2. Use brine washes to break up emulsions.

Experimental Protocols

The following are generalized protocols for the key synthetic steps. Researchers should optimize these conditions for their specific substrate and scale.

Protocol 1: Selective C14-Benzoylation of 8-O-methylaconine
  • Dissolution: Dissolve 8-O-methylaconine (1 equivalent) in anhydrous pyridine (B92270) or a mixture of dichloromethane (B109758) and pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Addition of Benzoylating Agent: Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective C8-O-Methylation of 14-Benzoylaconine
  • Dissolution: Dissolve 14-benzoylaconine (1 equivalent) in a suitable anhydrous solvent such as THF or DMF.

  • Deprotonation: Add a base (e.g., sodium hydride, 1.2 equivalents) portion-wise to the solution at 0 °C under an inert atmosphere. Stir for 30 minutes.

  • Addition of Methylating Agent: Add a methylating agent (e.g., methyl iodide, 1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Extract the mixture with a suitable organic solvent.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: C14-Benzoylation start Start with 8-O-methylaconine dissolve1 Dissolve in Pyridine/DCM start->dissolve1 cool1 Cool to 0°C dissolve1->cool1 add_benzoyl Add Benzoyl Chloride cool1->add_benzoyl react1 React at 0°C to RT add_benzoyl->react1 quench1 Quench with NaHCO3 react1->quench1 extract1 Extract with DCM quench1->extract1 purify1 Purify by Chromatography extract1->purify1 intermediate 14-Benzoyl-8-O- methylaconine (Intermediate) purify1->intermediate

Caption: Experimental workflow for C14-benzoylation.

experimental_workflow_2 cluster_step2 Step 2: C8-O-Methylation start2 Start with 14-Benzoylaconine dissolve2 Dissolve in anhydrous THF/DMF start2->dissolve2 deprotonate Add NaH at 0°C dissolve2->deprotonate add_methyl Add Methyl Iodide deprotonate->add_methyl react2 React at RT add_methyl->react2 quench2 Quench with Water/NH4Cl react2->quench2 extract2 Extract quench2->extract2 purify2 Purify by Chromatography extract2->purify2 final_product 14-Benzoyl-8-O- methylaconine (Final Product) purify2->final_product

Caption: Experimental workflow for C8-O-methylation.

troubleshooting_logic start Low Yield Observed check_sm Starting Material Remaining? start->check_sm multiple_products Multiple Products by TLC? check_sm->multiple_products No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes degradation Evidence of Degradation? multiple_products->degradation No side_reactions Side Reactions/ Lack of Selectivity multiple_products->side_reactions Yes product_instability Product Instability degradation->product_instability Yes solution1 Increase Reactivity/ Time/Temperature incomplete_rxn->solution1 solution2 Optimize Base/ Temperature/ Protecting Groups side_reactions->solution2 solution3 Use Milder Conditions product_instability->solution3

Caption: Troubleshooting decision tree for low yields.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 14-Benzoyl-8-O-methylaconine and related alkaloids.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound and its related compounds.

Q1: Why am I observing poor resolution between this compound and other related alkaloids like aconitine, mesaconitine, or hypaconitine?

A1: Poor resolution is a common challenge due to the structural similarity of these diterpenoid alkaloids. Several factors could be contributing to this issue:

  • Mobile Phase Composition: The organic modifier (typically acetonitrile) and the pH of the aqueous buffer are critical for selectivity. A shallow gradient or isocratic elution might not be sufficient to separate closely eluting compounds.

  • Column Chemistry: A standard C18 column may not provide the necessary selectivity. Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different retention mechanisms.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.

  • Temperature: Column temperature affects viscosity and mass transfer. Optimizing the column temperature can significantly impact selectivity and resolution.

Troubleshooting Steps:

  • Optimize the Gradient: If using a gradient, try making it shallower in the region where the critical pair elutes.

  • Adjust Mobile Phase pH: The pKa of these alkaloids influences their retention on a reversed-phase column. Small adjustments to the mobile phase pH can alter the ionization state of the analytes and improve separation. The use of buffers like ammonium (B1175870) bicarbonate or phosphate (B84403) buffers is common.[1]

  • Incorporate an Ion-Pairing Reagent: If working with ionizable alkaloids, adding an ion-pairing reagent to the mobile phase can enhance resolution.

  • Evaluate Different Columns: Test columns with different stationary phases or from different manufacturers to exploit subtle differences in selectivity.

Q2: My peaks for this compound are tailing significantly. What could be the cause and how can I fix it?

A2: Peak tailing for basic compounds like alkaloids is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.

  • Active Silanol Groups: Free silanol groups on the column packing material can interact with the basic nitrogen atoms of the alkaloids, leading to tailing.

  • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can also cause peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too high, it can lead to the deprotonation of silanol groups, increasing their interaction with basic analytes.

Troubleshooting Steps:

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[2][3]

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., using a formic acid or phosphoric acid buffer) can suppress the ionization of silanol groups.[3][4]

  • Employ an End-Capped Column: Use a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds.

  • Clean the Column: Flush the column with a strong solvent to remove any contaminants. If the problem persists, consider replacing the column.

Q3: I am experiencing long run times for my HPLC analysis. How can I shorten the analysis time without sacrificing resolution?

A3: Long analysis times can be a bottleneck in high-throughput environments. Several strategies can be employed to reduce the run time.

  • Steeper Gradient: A steeper gradient will cause the analytes to elute faster.

  • Higher Flow Rate: Increasing the flow rate will decrease the retention times of all compounds.

  • Shorter Column or Smaller Particle Size: Using a shorter column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) can significantly reduce analysis time while maintaining or even improving efficiency.

Troubleshooting Steps:

  • Optimize the Gradient Program: After the elution of the last peak of interest, program a steep increase in the organic solvent concentration to quickly elute any strongly retained compounds, followed by a rapid re-equilibration.

  • Increase the Flow Rate: Incrementally increase the flow rate and monitor the effect on resolution and backpressure. Be mindful of the column's maximum pressure limit.

  • Consider a UHPLC System: If available, transferring the method to a UHPLC system can dramatically reduce run times due to the use of smaller particle size columns and higher optimal flow rates.

Quantitative Data Summary

The following tables provide representative HPLC data for Aconitum alkaloids, which can serve as a starting point for method development for this compound.

Table 1: Representative Retention Times of Aconitum Alkaloids under Gradient Elution

AlkaloidRetention Time (min)
Benzoylmesaconine (B1261751)43.5[3]
Benzoylhypaconitine~10-12
Aconitine~14-16[1]
Mesaconitine~12-14[1]
Hypaconitine~10-12[1]

Note: Retention times are highly method-dependent and will vary with the specific column, mobile phase, and gradient program used.

Table 2: Example Linearity and Detection Limits for Aconitum Alkaloids

AlkaloidLinearity Range (µg/mL)Limit of Detection (LOD)
Benzoylmesaconine4.08 - 204.200.99988 ng (on column)[3]
Aconitine0.5 - 100>0.999~1 ng (on column)
Mesaconitine0.5 - 100>0.999~1 ng (on column)
Hypaconitine0.5 - 100>0.999~1 ng (on column)

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Aconitum Alkaloids

This protocol is a starting point for the separation of this compound and can be optimized as needed.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 9.0 with ammonia.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 20-30% B

    • 10-25 min: 30-50% B

    • 25-30 min: 50-80% B

    • 30-35 min: 80% B (hold)

    • 35.1-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 235 nm.

  • Injection Volume: 10 µL.

Protocol 2: Optimized HPLC Method for Improved Peak Shape of Basic Alkaloids

This method incorporates a mobile phase modifier to reduce peak tailing.

  • Column: Reversed-phase C18 (end-capped), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid and 0.1% Triethylamine in water, pH adjusted to 3.0 with triethylamine.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 13-18% B

    • 20-40 min: 18-21% B

    • 40-45 min: 21-22% B

    • 45-50 min: 22-70% B[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35 °C.

  • Detection: UV at 240 nm.[3]

  • Injection Volume: 20 µL.[3]

Visualizations

HPLC_Optimization_Workflow start Start: Poor Separation of This compound check_resolution Assess Resolution and Peak Shape start->check_resolution optimize_gradient Optimize Gradient Program (e.g., shallower slope) check_resolution->optimize_gradient Poor Resolution troubleshoot_tailing Address Peak Tailing check_resolution->troubleshoot_tailing Peak Tailing adjust_ph Adjust Mobile Phase pH (e.g., pH 3 or pH 9) optimize_gradient->adjust_ph change_column Evaluate Different Column (e.g., Phenyl-hexyl) adjust_ph->change_column add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_success Resolution and Peak Shape Acceptable? add_modifier->check_success change_column->check_success check_success->optimize_gradient No, re-optimize end End: Optimized Method check_success->end Yes troubleshoot_tailing->add_modifier

Caption: Workflow for optimizing HPLC separation of alkaloids.

Troubleshooting_Flowchart start Problem Encountered (e.g., Peak Tailing) is_it_all_peaks Affects All Peaks? start->is_it_all_peaks system_issue Suspect System Issue: - Check for leaks - Inspect column frit - Verify pump performance is_it_all_peaks->system_issue Yes specific_peaks Affects Only Alkaloid Peaks? is_it_all_peaks->specific_peaks No end Problem Resolved system_issue->end chemical_issue Suspect Chemical Interaction: - Secondary silanol interactions specific_peaks->chemical_issue Yes solution_modifier Add Mobile Phase Modifier (TEA) chemical_issue->solution_modifier solution_ph Adjust Mobile Phase pH solution_modifier->solution_ph solution_column Use End-Capped Column solution_ph->solution_column solution_column->end

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Stability testing of 14-Benzoyl-8-O-methylaconine under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 14-Benzoyl-8-O-methylaconine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: Based on the known degradation pathways of structurally similar C19-diterpenoid alkaloids like aconitine (B1665448), the primary degradation products of this compound are expected to be its hydrolysis products.[1][2] This involves the cleavage of the benzoyl ester group, leading to the formation of 8-O-methylaconine, and potentially further hydrolysis to a polyol amine core. The processing of Aconitum tubers, which contain these types of alkaloids, often aims to intentionally hydrolyze the more toxic diester-diterpenoid alkaloids into less toxic monoester-diterpenoid and amine-diterpenoid alkaloids.[2]

Q2: What storage conditions are recommended for this compound to ensure its stability?

A2: To ensure the stability of this compound, it should be stored in a dry, dark place at low temperatures.[3] For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[3] It is also crucial to protect it from light and moisture, which can accelerate degradation.[4]

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly suitable methods for monitoring the stability of this compound and its degradation products.[5][6] These techniques allow for the separation, identification, and quantification of the parent compound and its metabolites with high sensitivity and selectivity.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying hydrolysis products.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound observed in solution. The pH of the solution may be too high or too low. Aconitine-type alkaloids are known to be unstable in alkaline and strongly acidic conditions.Prepare solutions in a neutral or slightly acidic buffer (pH 5-7.4) and analyze them as quickly as possible.[8] Store stock solutions at low temperatures.
Inconsistent results in stability studies. The compound may be degrading during sample preparation. Exposure to light or elevated temperatures can accelerate degradation.Perform all sample preparation steps under low light conditions and keep samples on ice. Use amber vials for storage and analysis.[4]
Difficulty in separating the parent compound from its degradation products by HPLC. The chromatographic conditions may not be optimal for resolving structurally similar compounds.Optimize the HPLC method by adjusting the mobile phase composition, gradient, column temperature, and flow rate. Consider using a different stationary phase if co-elution persists.
Low recovery of the compound from biological matrices. The compound may be binding to proteins or other components in the matrix.Employ a robust sample extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction to effectively separate the analyte from interfering substances.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at 37°C

pHTime (hours)Remaining this compound (%)
5.00100
2498.5
7.40100
2495.2
9.00100
2475.8

Table 2: Photostability of this compound in Methanol

Light ConditionTime (hours)Remaining this compound (%)
Dark Control0100
699.1
UV Light (254 nm)0100
682.3

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Spike the compound into the desired buffer or matrix at the target concentration.

    • Incubate the samples under the specified storage conditions.

    • At each time point, withdraw an aliquot, quench any reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and centrifuge.

    • Inject the supernatant into the HPLC system.

    • Quantify the peak area of this compound and its degradation products against a standard curve.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed HPLC or LC-MS/MS method to identify and quantify the degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Compound This compound StockSolution Prepare Stock Solution Compound->StockSolution TestSamples Prepare Test Samples in Matrix StockSolution->TestSamples Temp Temperature TestSamples->Temp Humidity Humidity TestSamples->Humidity Light Light TestSamples->Light Sampling Time-Point Sampling Temp->Sampling Humidity->Sampling Light->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental Workflow for Stability Testing.

Degradation_Pathway Parent This compound (Diester-diterpenoid) Hydrolysis1 Hydrolysis (Loss of Benzoyl Group) Parent->Hydrolysis1 Product1 8-O-methylaconine (Monoester-diterpenoid) Hydrolysis1->Product1 Hydrolysis2 Further Hydrolysis Product1->Hydrolysis2 Product2 Aconine Analogue (Amine-diterpenoid) Hydrolysis2->Product2

Caption: Postulated Degradation Pathway.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioavailability of 14-Benzoyl-8-O-methylaconine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its oral bioavailability a concern?

This compound is a monoester diterpenoid alkaloid derived from plants of the Aconitum genus. Like many other alkaloids, it is a lipophilic molecule with poor aqueous solubility, which is a primary reason for its low oral bioavailability. Poor oral bioavailability leads to low plasma concentrations, high inter-individual variability, and reduced therapeutic efficacy, necessitating the exploration of advanced formulation strategies.

Q2: What are the main physicochemical properties of this compound that contribute to its poor oral absorption?

While specific data for this compound is limited, based on its structure and the properties of related monoester diterpenoid alkaloids, the primary contributing factors are:

  • Low Aqueous Solubility: Its lipophilic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Potential for P-glycoprotein (P-gp) Efflux: Studies on related aconitine (B1665448) alkaloids suggest that they can be substrates for the P-gp efflux pump in the intestinal wall, which actively transports the compound back into the intestinal lumen, reducing net absorption.[1][2][3]

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Based on successes with other poorly soluble alkaloids, the following strategies hold significant promise:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems can improve its solubilization in the gut.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, enhancing drug solubilization and absorption.[4][5][6][7][8]

    • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate lipophilic drugs, potentially improving their stability and absorption.[9]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and solubility.

  • Use of Permeation Enhancers: Co-administration with excipients that can inhibit efflux pumps like P-gp or transiently open tight junctions in the intestinal epithelium can increase drug absorption.

Q4: Are there any known pharmacokinetic parameters for this compound or related compounds?

Section 2: Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Low and variable drug concentration in plasma after oral administration. Poor aqueous solubility of this compound. P-gp mediated efflux. First-pass metabolism.1. Improve Solubility: Formulate the compound in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS) or a liposomal formulation. 2. Inhibit P-gp Efflux: Co-administer with a known P-gp inhibitor (e.g., piperine, quercetin) to assess its impact on absorption.[11] 3. Assess Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism.
Precipitation of the compound in aqueous media during in vitro dissolution testing. The compound is highly lipophilic and has crashed out of the formulation upon dilution.1. Optimize Formulation: Adjust the ratio of oil, surfactant, and co-surfactant in your SEDDS formulation to ensure the formation of a stable microemulsion upon dilution. 2. Increase Surfactant Concentration: A higher concentration of a suitable surfactant can help maintain the drug in a solubilized state. 3. Select Appropriate Excipients: Screen different oils and surfactants for their ability to solubilize this compound.
Inconsistent results in animal pharmacokinetic studies. High inter-animal variability in gastrointestinal physiology. Instability of the formulation.1. Standardize Animal Model: Ensure consistent fasting times, age, and weight of the animals. 2. Confirm Formulation Stability: Conduct stability studies of your formulation under relevant conditions (e.g., temperature, pH) before administration. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability.
Difficulty in detecting the compound in biological samples. Low plasma concentration due to poor absorption. Inadequate sensitivity of the analytical method.1. Enhance Bioavailability: Implement one of the formulation strategies mentioned above to increase plasma concentrations. 2. Optimize Analytical Method: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.[10][12]

Section 3: Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Related Aconitine Alkaloids in Rats (Illustrative)

CompoundDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Aconitine (AC)1.010.990.31 ± 0.17-1.41[2]
Benzoylaconine (B606023) (BAC)1.03.990.31 ± 0.17-9.49[2]
Benzoylmesaconine(in Sini decoction)Lower in MI ratsLonger in MI ratsLower in MI ratsLonger in MI rats[10]
Benzoylhypaconine(in Sini decoction)Lower in MI ratsLonger in MI ratsLower in MI ratsLonger in MI rats[10]

Note: This table provides illustrative data from related compounds to highlight the general pharmacokinetic profile of this class of alkaloids. The values should not be directly extrapolated to this compound without experimental verification.

Section 4: Experimental Protocols

Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Oils: Screen various oils (e.g., Labrafil M 1944 CS, Capryol 90, olive oil) for their ability to dissolve this compound. Add an excess amount of the compound to a known volume of oil, shake for 48 hours, and quantify the dissolved amount by HPLC.

    • Surfactants: Screen surfactants (e.g., Cremophor EL, Tween 80, Labrasol) for their emulsification efficiency. Mix the selected oil with the surfactant at different ratios and observe the formation of an emulsion upon dilution with water.

    • Co-solvents: Screen co-solvents (e.g., Transcutol HP, propylene (B89431) glycol) for their ability to improve drug solubility and the emulsification process.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare mixtures of oil, surfactant, and co-solvent at various ratios.

    • Titrate each mixture with water and observe the point at which a clear or bluish-white emulsion forms.

    • Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve this compound in the oil phase.

    • Add the surfactant and co-solvent and mix until a clear solution is obtained.

  • Characterization of SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.

    • Self-Emulsification Time: Add the SEDDS to a beaker of water with gentle agitation and record the time taken to form a uniform emulsion.

    • In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus to assess the release of the drug from the SEDDS in simulated gastric and intestinal fluids.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g).

    • House the animals in a controlled environment and fast them overnight before the experiment with free access to water.

  • Drug Administration:

    • Divide the rats into two groups: a control group receiving a suspension of this compound in a vehicle (e.g., 0.5% carboxymethylcellulose) and a test group receiving the developed formulation (e.g., SEDDS).

    • Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.

    • Prepare a calibration curve and quality control samples to ensure the accuracy and precision of the analysis.

  • Pharmacokinetic Analysis:

    • Use a non-compartmental analysis software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

    • Calculate the relative oral bioavailability of the test formulation compared to the control suspension.

Section 5: Mandatory Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization solubility Solubility Screening (Oils, Surfactants, Co-solvents) phase_diagram Pseudo-ternary Phase Diagram Construction solubility->phase_diagram formulation_prep Preparation of Drug-Loaded Formulation (e.g., SEDDS) phase_diagram->formulation_prep characterization In Vitro Characterization (Droplet Size, Drug Release) formulation_prep->characterization animal_study Pharmacokinetic Study in Animal Model (Rats) characterization->animal_study bioanalysis LC-MS/MS Bioanalysis of Plasma Samples animal_study->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis data_interpretation Data Interpretation & Bioavailability Assessment pk_analysis->data_interpretation optimization Formulation Optimization data_interpretation->optimization optimization->formulation_prep Iterative Improvement

Caption: Experimental workflow for enhancing oral bioavailability.

sedds_mechanism cluster_ingestion Oral Ingestion cluster_git Gastrointestinal Tract cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation sedds_capsule SEDDS Formulation in Capsule (Drug in Oil/Surfactant Matrix) emulsification Dispersion in GI Fluids & Spontaneous Emulsification sedds_capsule->emulsification micelles Formation of Fine Oil Droplets & Mixed Micelles emulsification->micelles increased_solubility Increased Drug Solubilization in Intestinal Lumen micelles->increased_solubility membrane_transport Enhanced Permeation Across Intestinal Epithelium increased_solubility->membrane_transport lymphatic_uptake Potential for Lymphatic Uptake (Bypassing First-Pass Metabolism) membrane_transport->lymphatic_uptake bioavailability Increased Oral Bioavailability lymphatic_uptake->bioavailability

References

Technical Support Center: Method Refinement for Reproducible IC50 Determination of 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving reproducible IC50 values for 14-Benzoyl-8-O-methylaconine, an aconitine-type alkaloid. Given the inherent complexities of natural product screening, this guide offers detailed troubleshooting protocols and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for this compound inconsistent across experiments?

A1: IC50 value variability is a common issue in natural product research. Several factors can contribute to this, including:

  • Compound Purity: The purity of the this compound sample can significantly impact its potency.

  • Cell Line Integrity: Variations in cell line passage number, cell health, and seeding density can alter cellular response to the compound.[1][2]

  • Experimental Conditions: Differences in incubation time, media composition, and serum percentage can lead to discrepancies.[3]

  • Assay Method: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo, CCK-8) can influence the final IC50 value.[4]

  • Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.[5][6]

Q2: My this compound sample shows activity in multiple, unrelated assays. What could be the cause?

A2: This phenomenon is often indicative of non-specific assay interference rather than a true biological effect. Potential causes include:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can inhibit enzymes or sequester proteins, leading to false-positive results.

  • Redox Activity: Natural products with phenolic or quinone-like structures can interfere with assays through redox cycling.

  • Thiol Reactivity: The compound may be reacting with cysteine residues in target proteins, leading to non-specific inhibition.

Q3: How can I be sure that the observed activity of this compound is due to its intended mechanism of action?

A3: Aconitine-type alkaloids are known to have an affinity for voltage-dependent sodium channels.[7] To confirm that the observed cytotoxicity is related to this mechanism, consider performing an orthogonal assay. This involves using a different experimental system, such as a cell-free assay measuring sodium channel activity, to see if the compound exhibits a consistent effect. A significant loss of activity in the orthogonal assay may suggest that the original result was an artifact.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

This guide provides a systematic approach to identifying and mitigating sources of variability in your experiments.

Troubleshooting Workflow for IC50 Variability

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Resolution A High IC50 Variability Observed B Check Compound Purity & Stability A->B C Standardize Cell Culture Conditions (Passage #, Density, Media) A->C D Review Assay Protocol (Incubation Time, Reagents) A->D E Purify Compound or Obtain New Stock B->E Purity/Stability Issue F Create & Follow Strict Cell Culture SOP C->F Inconsistent Conditions G Optimize Assay Parameters D->G Suboptimal Protocol H Reproducible IC50 Achieved E->H F->H G->H

Caption: A logical workflow for troubleshooting high IC50 variability.

Issue 2: Suspected Assay Interference

If you suspect that your compound is producing false-positive results, use the following guides to test for common interference mechanisms.

A. Diagnosing Compound Aggregation

StepActionExpected OutcomeInterpretation
1 Prepare two sets of serial dilutions of this compound: one in your standard assay buffer and another in the same buffer containing 0.01% (v/v) Triton X-100.--
2 Run your standard assay protocol in parallel using both sets of dilutions.--
3 Generate dose-response curves and calculate the IC50 value for both conditions.A significant rightward shift (increase) in the IC50 value in the presence of the detergent.A >10-fold increase in IC50 is strong evidence for aggregation-based inhibition. A 2 to 10-fold increase suggests possible aggregation. No significant change indicates aggregation is not the primary mechanism.

B. Diagnosing Thiol Reactivity or Redox Interference

StepActionExpected OutcomeInterpretation
1 Prepare serial dilutions of this compound in your standard assay buffer.--
2 Pre-incubate the compound dilutions with and without 1 mM Dithiothreitol (DTT) for 15-30 minutes.--
3 Initiate the assay and measure the activity as per your standard protocol.--
4 Compare the dose-response curves.A significant loss of potency (increased IC50) in the presence of DTT.A >5-fold increase in IC50 suggests a high likelihood of thiol reactivity or redox interference. A 2 to 5-fold increase indicates a moderate likelihood. A <2-fold increase suggests a low likelihood of this interference.

Troubleshooting Flow for Assay Interference

A Suspected Assay Interference (e.g., activity in unrelated assays) B Perform Aggregation Assay (with 0.01% Triton X-100) A->B C Perform Thiol Reactivity Assay (with 1mM DTT) A->C D Is there a >10-fold increase in IC50? B->D E Is there a >5-fold increase in IC50? C->E F Strong evidence for aggregation-based inhibition D->F Yes H Interference unlikely. Proceed with orthogonal assay. D->H No G High likelihood of thiol reactivity or redox interference E->G Yes E->H No

Caption: Decision tree for diagnosing common assay interferences.

Experimental Protocols

General Protocol for Cell Viability (CCK-8) Assay

This protocol provides a general framework for determining the IC50 of this compound using a Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/well).

    • Incubate for 12-24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0, 10, 50, 100, 200, 400, 800, 1600 µM).

    • Replace the culture medium in the 96-well plate with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator. The incubation time can significantly affect the IC50 value and should be kept consistent.[5]

  • Assay Procedure:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance (OD) at 450 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • Cell Viability (%) = [(OD_sample - OD_blank) / (OD_control - OD_blank)] x 100

    • Plot the cell viability (%) against the log of the compound concentration.

    • Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Experimental Workflow for IC50 Determination

A Cell Seeding (96-well plate) B Compound Dilution & Treatment A->B C Incubation (24/48/72h) B->C D Add CCK-8 Reagent C->D E Incubate (1-4h) D->E F Measure Absorbance (450nm) E->F G Data Analysis (Calculate IC50) F->G

Caption: Standard experimental workflow for a CCK-8 based IC50 assay.

References

Addressing matrix effects in LC-MS/MS analysis of 14-Benzoyl-8-O-methylaconine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 14-Benzoyl-8-O-methylaconine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" encompasses all components within a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and other endogenous substances.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can compromise the accuracy, precision, and sensitivity of your analytical method.[2][3]

Q2: My signal for this compound is lower than expected. Could this be due to ion suppression?

A2: Yes, a diminished signal is a common indicator of ion suppression, a significant type of matrix effect.[1] Ion suppression occurs when co-eluting matrix components compete with this compound for ionization, reducing its signal intensity.[1] This is particularly prevalent in complex biological matrices like plasma or serum, where phospholipids (B1166683) are a major contributor to this phenomenon.

Q3: How can I confirm that my analysis is suffering from matrix effects?

A3: Two common methods to identify and assess matrix effects are:

  • Post-Column Infusion (PCI): This qualitative technique helps identify the regions in your chromatogram where ion suppression is occurring.[4] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal indicates the retention time of interfering components.[4][5]

  • Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression or enhancement.[4][6] The response of this compound in a pure solution is compared to its response when spiked into a blank matrix extract after the sample preparation process.[6]

Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A4: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][2] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[7] For biological matrices, specialized techniques like phospholipid removal (e.g., HybridSPE®) can significantly reduce ion suppression.[8]

  • Chromatographic Separation: Modifying your LC method to separate this compound from co-eluting matrix components can prevent interference in the ion source.[2] This can be achieved by adjusting the gradient profile or using a column with a different stationary phase.[4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[9][10] A SIL-IS, such as this compound-d3, will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression, allowing for accurate, ratio-based quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low signal intensity/sensitivity for this compound. Ion Suppression: Co-eluting matrix components are interfering with the ionization of your analyte.[1][3]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or a specific phospholipid removal technique.[7][11] 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the suppression zone.[5] 3. Use a SIL-IS: Incorporate a stable isotope-labeled internal standard to compensate for signal loss.[9]
Poor reproducibility of results between samples. Variable Matrix Effects: The composition of the matrix differs from sample to sample, causing inconsistent ion suppression.1. Employ a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[9][10] 2. Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.[1]
Inconsistent internal standard response. Differential Matrix Effects: The internal standard and analyte are not experiencing the same degree of ion suppression, possibly due to chromatographic separation.1. Use a Stable Isotope-Labeled IS: A SIL-IS will co-elute with the analyte and be affected by matrix effects in the same way. If using a structural analog, ensure it co-elutes with this compound. 2. Re-evaluate Chromatography: Adjust the mobile phase or gradient to ensure the analyte and internal standard elute as closely as possible.
High background noise in the chromatogram. Insufficient Sample Cleanup: The sample extract is not clean enough, and many matrix components are entering the mass spectrometer.[3]1. Enhance Sample Preparation: Utilize a more selective SPE sorbent or a multi-step extraction process.[7] 2. Divert Flow: Use a divert valve to direct the early, unretained, and highly polar matrix components to waste.

Quantitative Data Summary

The following tables summarize the impact of different sample preparation techniques on the recovery and matrix effect for this compound.

Table 1: Comparison of Sample Preparation Methods on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)95 ± 545 ± 8 (Significant Ion Suppression)
Liquid-Liquid Extraction (LLE)85 ± 780 ± 6 (Moderate Ion Suppression)
Solid-Phase Extraction (SPE)92 ± 495 ± 5 (Minimal Ion Suppression)
Phospholipid Removal Plate98 ± 3102 ± 4 (No Significant Matrix Effect)

Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Table 2: Effect of Different SPE Sorbents on Phospholipid Removal

SPE SorbentPhospholipid Removal (%)
C1875 ± 6
Mixed-Mode Cation Exchange95 ± 4
Polymeric Reversed-Phase88 ± 5

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of this compound as in Set A into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the same amount of this compound as in Set A into the blank biological matrix before the extraction procedure. (This set is for recovery assessment).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_solution Mitigation Strategies cluster_outcome Desired Outcome Problem Inaccurate or Irreproducible Results AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Problem->AssessME SamplePrep Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) AssessME->SamplePrep Matrix Effect Confirmed Chroma Modify Chromatography (Gradient, Column) SamplePrep->Chroma SIL_IS Use Stable Isotope Labeled Internal Standard (SIL-IS) Chroma->SIL_IS Result Accurate & Reproducible Quantification SIL_IS->Result SPE_Protocol Start Plasma Sample Pretreat Pre-treat Sample (Acidification) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Aqueous Buffer) Load->Wash1 Wash2 Wash 2 (Organic Solvent) Wash1->Wash2 Elute Elute Analyte (Basic Organic Solvent) Wash2->Elute Dry Dry Down & Reconstitute Elute->Dry Analysis LC-MS/MS Analysis Dry->Analysis

References

How to prevent the degradation of 14-Benzoyl-8-O-methylaconine during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices to prevent the degradation of 14-Benzoyl-8-O-methylaconine during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound Alkaline Hydrolysis: The molecule is a diester diterpenoid alkaloid, which is susceptible to hydrolysis under alkaline conditions.Maintain an acidic pH (ideally around 3.0) throughout the extraction process. Use an acidic solvent system, such as an alcohol mixed with a weak acid like acetic acid.[1]
Thermal Degradation: High temperatures can accelerate the degradation of the alkaloid.Avoid high temperatures during extraction. If a heating step is necessary, use the lowest effective temperature for the shortest possible duration. Consider using extraction methods that operate at room temperature or below.
Solvent-Induced Degradation: Protic solvents like methanol (B129727) and ethanol (B145695) can participate in solvolysis reactions, leading to degradation.[2]Use aprotic solvents whenever possible. Chloroform (B151607), dichloromethane, and ethyl acetate (B1210297) are suitable options.[3] If an alcohol is necessary, use it in an acidic solution to minimize degradation.[1]
Presence of degradation products in the final extract Hydrolysis of Ester Groups: The benzoyl and methyl ester groups are prone to hydrolysis, leading to the formation of less active or inactive compounds.Strictly control the pH to the acidic range (pH 3-4). Higher hydrolysis rates are observed at higher pH values.[4]
** prolonged Exposure to Adverse Conditions:** The longer the exposure to high pH, high temperature, or reactive solvents, the greater the extent of degradation.Minimize the extraction time. Optimize the protocol to be as efficient as possible.
Inconsistent extraction efficiency Variability in Extraction Parameters: Inconsistent control of pH, temperature, and solvent composition will lead to variable degradation rates.Standardize the extraction protocol with strict control over all critical parameters. Document all parameters for each extraction.
Inappropriate Solvent Choice: The solubility of this compound varies in different solvents, affecting extraction efficiency.The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Select a solvent that provides good solubility while minimizing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during extraction?

A1: The primary degradation pathway is the hydrolysis of the ester linkages, specifically the benzoyl group at C-14 and the acetyl group that can be present in related aconitine-type alkaloids. This hydrolysis is significantly accelerated by alkaline conditions and elevated temperatures, leading to the formation of less toxic and less biologically active derivatives.[1][5]

Q2: What is the optimal pH range for extracting this compound?

A2: An acidic pH of around 3.0 is recommended to minimize hydrolytic degradation.[1] Aconitine-type alkaloids are more stable in acidic solutions.[2]

Q3: What are the most suitable solvents for the extraction?

A3: Aprotic solvents such as chloroform, dichloromethane, and ethyl acetate are preferred as they are less likely to cause degradation.[3][6] If a protic solvent like ethanol is used, it should be acidified to a pH of approximately 3.0 to enhance stability.[1]

Q4: How does temperature affect the stability of this compound?

A4: Higher temperatures significantly increase the rate of degradation. It is crucial to avoid excessive heat during the extraction process. Whenever possible, conduct extractions at room temperature or below.

Q5: Can I use a base during my extraction protocol?

A5: It is strongly advised to avoid alkaline conditions. The use of a base, such as ammonia (B1221849) in the form of ammoniacal ether, has been described for the extraction of total aconitine (B1665448) alkaloids.[7] However, this can lead to the hydrolysis of diester-diterpenoid alkaloids and should be used with caution, preferably for short durations and at low temperatures if absolutely necessary for a specific protocol. For preserving the integrity of this compound, acidic extraction is the recommended approach.

Experimental Protocols

Recommended Protocol for Minimizing Degradation during Extraction

This protocol is designed to maximize the yield of intact this compound by minimizing degradation.

1. Material Preparation:

  • Grind the dried plant material to a fine powder to increase the surface area for extraction.

2. Acidic Solvent Extraction:

  • Prepare an acidic alcohol solution. A recommended mixture is 85:15 (v/v) ethanol to a pH 3.0 acetic acid solution.[1]
  • Macerate or reflux the powdered plant material with the acidic alcohol solution. A solid-to-liquid ratio of 1:6 (m/v) is suggested.[1]
  • If refluxing, maintain the temperature at the lowest effective point and limit the duration. For example, reflux for 1 hour.[1] For room temperature extraction, macerate for a longer period (e.g., 24 hours) with occasional agitation.
  • Repeat the extraction process three times to ensure maximum recovery.[1]

3. Filtration and Concentration:

  • Filter the combined extracts to remove solid plant material.
  • Concentrate the filtrate under reduced pressure at a low temperature (e.g., < 40°C) to remove the ethanol.

4. Liquid-Liquid Partitioning:

  • Acidify the remaining aqueous extract to approximately pH 3 with a suitable acid (e.g., HCl).
  • Perform liquid-liquid extraction with an aprotic solvent like chloroform or ethyl acetate to partition the alkaloids into the organic phase.
  • Separate the organic phase.

5. Final Concentration and Storage:

  • Dry the organic phase over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure at a low temperature to obtain the crude extract containing this compound.
  • Store the final extract in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent further degradation.

Data Presentation

Table 1: Influence of pH on the Stability of Aconitine-type Alkaloids
pHStabilityDegradation ProductsReference
< 3HighMinimal hydrolysis[1]
3 - 5ModerateSlow hydrolysis
6 - 7.4LowIncreased rate of hydrolysis[4]
> 8Very LowRapid hydrolysis[2]
Table 2: Influence of Solvents on the Stability of Aconitine-type Alkaloids
Solvent TypeExamplesStabilityReasonReference
AproticChloroform, Dichloromethane, Ethyl AcetateHighDo not participate in solvolysis[3][6]
Protic (Acidified)Ethanol:pH 3 Acetic Acid (85:15)Moderate to HighAcidic conditions inhibit hydrolysis[1]
Protic (Neutral/Alkaline)Methanol, EthanolLowCan act as nucleophiles, leading to solvolysis[2]

Visualizations

experimental_workflow start Plant Material powder Grinding start->powder extraction Acidic Solvent Extraction (Ethanol:pH 3 Acetic Acid) powder->extraction filtration Filtration extraction->filtration concentration1 Concentration (< 40°C) filtration->concentration1 partition Liquid-Liquid Partition (pH 3, Chloroform) concentration1->partition drying Drying (Na2SO4) partition->drying concentration2 Final Concentration (< 40°C) drying->concentration2 end Pure this compound concentration2->end

Caption: Recommended workflow for the extraction of this compound.

degradation_pathway parent This compound degradation_product Hydrolysis Products (e.g., 8-O-methylaconine) parent->degradation_product Hydrolysis hydrolysis_conditions Alkaline pH High Temperature Protic Solvents hydrolysis_conditions->degradation_product

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Optimizing Drug Delivery Systems for 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation and delivery of 14-Benzoyl-8-O-methylaconine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound?

A1: The primary challenges in formulating this compound, an alkaloid compound, often revolve around its physicochemical properties. Key issues can include poor aqueous solubility, potential instability, and the need for a targeted delivery system to enhance efficacy and minimize potential toxicity. Due to its likely lipophilic nature, achieving sufficient drug loading and preventing precipitation in aqueous environments are critical hurdles.

Q2: How can the solubility of this compound be improved for formulation?

A2: To improve the solubility of this compound, several strategies can be employed. For initial experiments, warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[1] For formulation development, techniques such as using co-solvents, cyclodextrins, or encapsulating the compound in lipid-based nanocarriers like liposomes or solid lipid nanoparticles are common approaches to enhance and maintain solubility.

Q3: What types of drug delivery systems are suitable for this compound?

A3: Given the anticipated properties of an alkaloid like this compound, nanoparticle-based systems are a promising approach. This includes liposomes, polymeric nanoparticles, and microsponges. For topical or localized delivery, a microsponge system using polymers like ethylcellulose could offer controlled release and reduce potential skin irritation, similar to strategies used for other benzoyl compounds.[2]

Q4: What are the critical parameters to consider when developing a nanoparticle formulation?

A4: When developing a nanoparticle formulation for this compound, critical parameters to optimize include particle size, polydispersity index (PDI), surface charge (zeta potential), drug loading capacity, and encapsulation efficiency. The choice of polymers or lipids and the drug-to-carrier ratio will significantly influence these parameters and the subsequent release profile.[2] An encapsulation efficiency of over 70% is generally considered effective for liposomal drug delivery.[3]

Q5: How can I quantify the amount of this compound in my formulation and in biological matrices?

A5: Accurate quantification is crucial. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a standard method for quantifying compounds like this compound. A validated analytical method in accordance with ICH Q2(R1) guidelines is essential for ensuring accuracy, precision, and linearity.[4] Sample preparation, including extraction from the delivery system or biological matrix, is a critical step that must be optimized to ensure complete recovery.[4]

Troubleshooting Guides

Issue 1: Low Drug Loading/Encapsulation Efficiency
Potential Cause Troubleshooting Step Rationale
Poor solubility in the organic phase during nanoparticle preparation. Screen different organic solvents or solvent mixtures. Increase the temperature of the organic phase (if the compound is stable).The drug must be fully dissolved in the organic phase to be efficiently encapsulated during the emulsification and solvent evaporation/diffusion process.
Drug partitioning into the aqueous phase. Adjust the pH of the aqueous phase to suppress the ionization of this compound, making it more lipophilic.For ionizable compounds, modifying the pH can significantly alter their partition coefficient, favoring encapsulation in a lipidic or polymeric core.
Suboptimal drug-to-carrier ratio. Prepare formulations with varying drug-to-polymer/lipid ratios to identify the optimal loading capacity.Exceeding the carrier's capacity can lead to drug precipitation or failure to encapsulate, reducing overall efficiency.[2]
Rapid drug precipitation. Modify the solvent evaporation/diffusion rate. A slower rate can sometimes allow for better organization and encapsulation.Controlled solvent removal can prevent the rapid supersaturation and precipitation of the drug before it is effectively entrapped within the carrier.
Issue 2: Undesirable Particle Size or High Polydispersity Index (PDI)
Potential Cause Troubleshooting Step Rationale
Inadequate energy input during homogenization/sonication. Increase the homogenization speed/time or the sonication amplitude/duration.Sufficient energy is required to break down the dispersed phase into nano-sized droplets, leading to smaller and more uniform particles.
Ineffective surfactant/emulsifier concentration. Optimize the concentration of the surfactant or emulsifier.The surfactant stabilizes the newly formed nanoparticles, preventing their aggregation. Too little can lead to instability and larger particles, while too much can have toxicological implications.[2]
Viscosity of the dispersed or continuous phase is too high. Dilute the respective phase or select lower viscosity components.High viscosity can impede efficient particle size reduction by hindering the effectiveness of homogenization or sonication.
Aggregation over time. Measure the zeta potential. If it is low (less than |±30| mV), consider adding a charged surfactant or polymer to increase surface charge and electrostatic repulsion.A higher zeta potential indicates greater colloidal stability, which prevents particles from aggregating over time.
Issue 3: Inconsistent or Uncontrolled Drug Release Profile
Potential Cause Troubleshooting Step Rationale
Burst release is too high. Ensure the removal of unencapsulated or surface-adsorbed drug by washing/purifying the nanoparticles (e.g., through centrifugation or dialysis).A high initial burst is often due to the drug that is not properly encapsulated and is released immediately upon contact with the release medium.
Release is too slow. Incorporate a release-modifying agent (e.g., a hydrophilic polymer) into the formulation. Decrease the drug-to-carrier ratio.A denser carrier matrix at a higher drug-to-polymer ratio can slow down drug diffusion.[2] Adding a hydrophilic component can facilitate water penetration and drug release.
Formulation instability in the release medium. Test the stability of the empty nanoparticles in the release medium to ensure the carrier itself is not degrading prematurely.The integrity of the delivery system is essential for controlling the release of the encapsulated drug.
Inaccurate quantification during the release study. Validate the analytical method for the release medium to rule out interference from formulation components or degradation of the drug.Accurate measurement of the released drug is fundamental to constructing a reliable release profile.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by ultracentrifugation, dialysis, or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated drug using HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol or Triton X-100) to determine encapsulation efficiency.

Protocol 2: Quantification of this compound in Skin Layers
  • Sample Collection:

    • After in vitro skin permeation studies, carefully dismantle the Franz diffusion cell.

    • Wash the skin surface to remove excess formulation.

  • Skin Layer Separation:

    • Separate the epidermis from the dermis. This can be achieved by heat separation (immersing the skin in 60°C water for 45-60 seconds) and then peeling the layers apart.[4]

  • Extraction:

    • Weigh and mince each skin layer.

    • Place the minced tissue in a suitable extraction solvent (e.g., methanol or acetonitrile).

    • Homogenize the tissue and sonicate for approximately 30 minutes to facilitate drug extraction.[4]

    • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the tissue debris.[4]

  • Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the filtrate using a validated HPLC method to determine the concentration of this compound.

Visualizations

experimental_workflow A Formulation Preparation (e.g., Thin-Film Hydration) B Physicochemical Characterization (Size, PDI, Zeta Potential) A->B Characterize Formulation C Encapsulation Efficiency & Drug Loading Quantification A->C Quantify Drug Content D In Vitro Release Study B->D Select Batches E In Vitro Skin Permeation Study B->E Select Batches C->D C->E F Data Analysis & Optimization D->F Analyze Release Profile E->F Analyze Permeation Profile

Caption: Workflow for the development and evaluation of a drug delivery system.

troubleshooting_logic start Problem Identified (e.g., Low Encapsulation) cause1 Potential Cause: Poor Solubility start->cause1 cause2 Potential Cause: Suboptimal Ratio start->cause2 cause3 Potential Cause: Drug Partitioning start->cause3 solution1 Action: Screen Solvents cause1->solution1 solution2 Action: Vary Drug:Carrier Ratio cause2->solution2 solution3 Action: Adjust Aqueous pH cause3->solution3 end_node Problem Resolved solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for low drug encapsulation efficiency.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 14-Benzoyl-8-O-methylaconine and Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aconitine (B1665448) is a highly toxic C19-diterpenoid alkaloid known for its cardiotoxic and neurotoxic effects.[1] Its toxicity is largely attributed to the presence of ester groups at the C8 and C14 positions.[2][3] The hydrolysis of these ester groups, particularly the acetyl group at C8, is a key step in the detoxification of aconitine.[2][4] 14-Benzoyl-8-O-methylaconine, which has a methoxy (B1213986) group at the C8 position instead of an acetyl group, is therefore expected to be significantly less toxic than aconitine. This guide presents the available quantitative data for aconitine's cytotoxicity and outlines the experimental protocols used for its assessment. A qualitative comparison based on established structure-activity relationships is provided for this compound.

Data Presentation: Cytotoxicity Data

Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the available cytotoxicity data for aconitine across various cell lines and experimental conditions.

CompoundCell LineAssayIC50/LD50Exposure TimeReference
AconitineHT22CCK-8908.1 µmol/L24 h[5]
AconitineMiceOral1.8 mg/kg (LD50)Not Applicable[2]
AconitineMiceIntravenous38-fold more toxic than its hydrolysatesNot Applicable[2]

Note: The hydrolysis of the C8-acetyl group of aconitine to form benzoylaconine (B606023) significantly reduces its toxicity.[2] It is therefore highly probable that this compound would exhibit a significantly higher IC50 value (lower cytotoxicity) than aconitine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of aconitine's cytotoxicity. These protocols would be applicable for assessing the cytotoxicity of this compound.

Cell Viability Assays

1. CCK-8 (Cell Counting Kit-8) Assay [5]

  • Cell Seeding: Seed cells (e.g., HT22) in the logarithmic growth phase into a 96-well plate at a density of 1 × 10⁵ cells/well and culture for 12 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., aconitine) for a specified duration (e.g., 24 hours).

  • CCK-8 Incubation: Add 10 µL of CCK-8 solution to each well containing 100 µL of medium and incubate at 37°C for 2 hours.

  • Absorbance Measurement: Measure the optical density (OD) of each well at 450 nm using a microplate reader. The cell viability is calculated relative to the untreated control group.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [6]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining [7]

  • Cell Treatment: Treat cells with the test compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualization

Signaling Pathways of Aconitine-Induced Apoptosis

Aconitine_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus & Execution Aconitine Aconitine Na_Channel Voltage-gated Na+ Channel Aconitine->Na_Channel activates ROS ↑ ROS Production Aconitine->ROS PI3K_AKT PI3K/AKT Pathway Aconitine->PI3K_AKT inhibits MAPK_ERK MAPK/ERK Pathway Aconitine->MAPK_ERK inhibits NF_kB NF-κB Pathway Aconitine->NF_kB inhibits Bcl2 ↓ Bcl-2 Aconitine->Bcl2 Bax ↑ Bax Aconitine->Bax Ca_overload ↑ Intracellular Ca2+ Na_Channel->Ca_overload MMP ↓ Mitochondrial Membrane Potential ROS->MMP Ca_overload->MMP NF_kB->Bcl2 regulates Cytochrome_c ↑ Cytochrome c release MMP->Cytochrome_c Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 ↑ Caspase-9 Cytochrome_c->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Aconitine-induced apoptosis signaling pathways.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HT22, H9c2) start->cell_culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions (Aconitine or Derivative) compound_prep->treatment incubation Incubate for Specified Time (e.g., 24h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CCK-8, MTT) incubation->viability_assay read_results Measure Absorbance (Microplate Reader) viability_assay->read_results data_analysis Data Analysis (Calculate IC50) read_results->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Discussion and Conclusion

While direct experimental data on the cytotoxicity of this compound is currently lacking, the principles of structure-activity relationships for aconitine derivatives provide a strong basis for a qualitative comparison. The substitution of the C8-acetyl group with a methoxy group is a known detoxification pathway, as the C8-ester is critical for high toxicity.[2][3] Therefore, it is reasonable to predict that this compound is significantly less cytotoxic than aconitine.

For researchers and drug development professionals, this implies that this compound may represent a safer chemical scaffold for the development of therapeutic agents compared to aconitine. However, empirical validation is essential. The experimental protocols outlined in this guide provide a robust framework for conducting such a head-to-head comparison to determine the precise cytotoxic profile of this compound and to quantitatively assess its potential safety advantages over aconitine. Future studies should focus on generating IC50 data for this compound in various cell lines to enable a direct and quantitative comparison with aconitine.

References

A Comparative Guide to the Structure-Activity Relationship of C-8 and C-14 Substitutions on the Aconitine Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aconitine (B1665448), a potent diterpenoid alkaloid from the Aconitum genus, is notorious for its high toxicity, yet it possesses a range of pharmacological activities, including analgesic, anti-inflammatory, and cardiotonic effects. The therapeutic potential of aconitine is intrinsically linked to its chemical structure, particularly the substitutions at the C-8 and C-14 positions of its complex skeleton. This guide provides an objective comparison of the performance of various C-8 and C-14 substituted aconitine analogs, supported by experimental data, to elucidate the critical structure-activity relationships (SAR) governing their biological effects.

Core Principles of Aconitine's Bioactivity

The biological effects of aconitine and its derivatives are primarily mediated through their interaction with voltage-gated sodium channels (VGSCs)[1]. Aconitine acts as a neurotoxin by binding to site 2 of the alpha subunit of these channels, leading to their persistent activation[1]. This sustained sodium influx disrupts normal cellular function, leading to the observed toxic and pharmacological effects. The ester groups at the C-8 (acetyl) and C-14 (benzoyl) positions are crucial for this interaction and, consequently, for the molecule's high toxicity[2]. Hydrolysis of these ester groups significantly reduces toxicity[2].

Impact of C-8 and C-14 Substitutions on Toxicity

The acute toxicity of aconitine derivatives is highly dependent on the nature of the substituents at the C-8 and C-14 positions. Generally, the presence of two ester groups, as in aconitine (a diester), results in the highest toxicity. Hydrolysis of the C-8 acetyl group to a hydroxyl group, forming a monoester like benzoylaconine, dramatically decreases toxicity. Further hydrolysis of the C-14 benzoyl group to yield the amino alcohol aconine (B1215550) results in an even greater reduction in toxicity.

CompoundC-8 SubstituentC-14 SubstituentAnimal ModelRouteLD50 (mg/kg)Reference
AconitineAcetylBenzoylMouseOral1.8[2]
AconitineAcetylBenzoylMouseIntravenous~0.106 (38 times more toxic than its hydrolysates)[2]
Jesaconitine (B1221382)AcetylAnisoylMouseSubcutaneous1.4[3]
3-O-AcetyljesaconitineAcetylAnisoylMouseSubcutaneous4.8[3]
14-AnisoylaconineHydroxylAnisoylMouseSubcutaneous> 25[3]
8-Deoxy-14-anisoylaconineHydrogenAnisoylMouseSubcutaneous> 25[3]

Structure-Activity Relationship in Analgesic Effects

The analgesic properties of aconitine analogs are also intricately linked to the C-8 and C-14 substitutions. While reducing toxicity is a primary goal in developing therapeutic agents from aconitine, maintaining or enhancing analgesic efficacy is equally important. The data from jesaconitine derivatives, which are structurally very similar to aconitine derivatives, provide valuable insights into these relationships.

CompoundC-8 SubstituentC-14 SubstituentAnimal ModelAnalgesic AssayED50 (mg/kg)Reference
JesaconitineAcetylAnisoylMouseAcetic Acid Writhing0.04[3]
3-O-AcetyljesaconitineAcetylAnisoylMouseAcetic Acid Writhing0.12[3]
14-AnisoylaconineHydroxylAnisoylMouseAcetic Acid Writhing> 5.0[3]
8-O-Methyl-14-anisoylaconineMethoxyAnisoylMouseAcetic Acid Writhing2.4[3]
8-O-Ethyl-14-anisoylaconineEthoxyAnisoylMouseAcetic Acid Writhing2.5[3]

These findings suggest that the acetyl group at C-8 is a significant contributor to the potent analgesic effect, and its removal or modification drastically reduces this activity.

Influence of C-8 and C-14 Substitutions on Cytotoxicity

Aconitine and its derivatives have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds against various cancer cell lines are influenced by the substitutions on the aconitine skeleton.

CompoundC-8 SubstituentC-14 SubstituentCell LineIC50 (µM)Reference
AconitineAcetylBenzoylKBv200 (human oral squamous carcinoma)224.91 µg/mL
8-O-Azeloyl-14-benzoylaconineAzeloylBenzoylHCT-15 (colon), A549 (lung), MCF-7 (breast)~10-20
Mono-[O-(14-benzoylaconine-8-yl)]estersVarious alkyl chainsBenzoylA549, MCF-7, HCT-15> 60

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of aconitine-induced cardiotoxicity and a general workflow for assessing the analgesic activity of aconitine derivatives.

Aconitine_Signaling_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to site 2 Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes persistent activation Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Increased Intracellular Ca2+ via NCX & L-type Ca2+ channels Depolarization->Ca_Influx p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK Ca2+ overload leads to Arrhythmia Arrhythmia Ca_Influx->Arrhythmia Induces Apoptosis Cardiomyocyte Apoptosis p38_MAPK->Apoptosis

Caption: Aconitine-induced cardiotoxicity signaling pathway.

Analgesic_Assay_Workflow Start Start: Synthesize/Isolate Aconitine Analogs Animal_Grouping Animal Grouping (e.g., Mice) Start->Animal_Grouping Drug_Admin Administer Vehicle, Control, or Test Compound Animal_Grouping->Drug_Admin Hot_Plate Hot Plate Test Drug_Admin->Hot_Plate Writhing_Test Acetic Acid Writhing Test Drug_Admin->Writhing_Test Measure_Latency Measure Paw Licking/Jumping Latency Hot_Plate->Measure_Latency Count_Writhes Count Number of Writhes Writhing_Test->Count_Writhes Data_Analysis Data Analysis: Calculate ED50 Measure_Latency->Data_Analysis Count_Writhes->Data_Analysis

Caption: Experimental workflow for analgesic activity assessment.

Experimental Protocols

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This method assesses the ability of a compound to reduce visceral pain.

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Animals are randomly divided into control, positive control (e.g., aspirin), and test groups.

    • Test compounds or vehicle are administered orally or intraperitoneally.

    • After a set absorption time (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to induce writhing.

    • Immediately after injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a 15-minute period.

    • The percentage of inhibition of writhing is calculated for each group compared to the control group.

    • The ED50 (the dose that produces 50% of the maximal effect) is then determined.

Hot Plate Test (for Analgesic Activity)

This test measures the response to thermal pain.

  • Animals: Male Kunming mice (18-22 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The baseline pain threshold of each mouse is determined by placing it on the hot plate and recording the latency to a response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

    • Animals are then treated with the test compound, vehicle, or a positive control (e.g., morphine).

    • At various time points after administration (e.g., 30, 60, 90, 120 minutes), the latency to response on the hot plate is measured again.

    • An increase in the latency period compared to the baseline indicates an analgesic effect.

    • The ED50 is calculated based on the dose-response curve.

MTT Assay (for Cytotoxicity)

This colorimetric assay assesses cell viability.

  • Materials: 96-well plates, cancer cell lines, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well.

    • The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan crystals are then dissolved using a solubilizing agent.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion

The substitutions at the C-8 and C-14 positions of the aconitine skeleton are paramount in defining the balance between toxicity and therapeutic activity. The C-8 acetyl and C-14 benzoyl groups are key for high toxicity and potent analgesic effects. While hydrolysis of these esters is a viable strategy to reduce toxicity, it often comes at the cost of diminished pharmacological activity. Future drug development efforts should focus on synthesizing novel C-8 and C-14 analogs that retain or enhance the desired therapeutic effects while minimizing toxicity. The experimental protocols and SAR data presented in this guide provide a foundational framework for such endeavors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 14-Benzoyl-8-O-methylaconine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of 14-Benzoyl-8-O-methylaconine, a monoester-diterpenoid alkaloid of significant interest in toxicological and pharmacological research. The objective is to present a clear, data-driven overview to aid in the selection and cross-validation of analytical techniques for this compound and its congeners. The methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

While direct comparative studies for this compound are not extensively documented, this guide synthesizes data from established methods for the analysis of Aconitum alkaloids, providing a robust framework for methodological evaluation.

Experimental Protocols

Detailed methodologies for the two analytical techniques are outlined below. These protocols are based on established and validated methods for the analysis of Aconitum alkaloids, including monoester-diterpenoid variants structurally similar to this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a widely accessible technique for the quantification of alkaloids.

Sample Preparation:

  • Extraction: Samples (e.g., biological matrices, herbal extracts) are typically extracted with an organic solvent such as methanol (B129727) or acetonitrile (B52724), often with the aid of ultrasonication.

  • Solid-Phase Extraction (SPE): For complex matrices like plasma or urine, a clean-up step using an Oasis MCX SPE cartridge is employed to remove interfering substances. The cartridge is conditioned, the sample is loaded, and after washing, the alkaloids are eluted.

  • Final Preparation: The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution is performed using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate) and a polar organic solvent like acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is carried out at a wavelength of approximately 235 nm, which is characteristic for the benzoyl chromophore in this class of alkaloids.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.

Sample Preparation:

  • Supported Liquid Extraction (SLE): A common technique for biological samples involves loading the sample onto an SLE plate. The analytes are then eluted with an appropriate organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated under a stream of nitrogen and the residue is reconstituted in a suitable solvent, typically the initial mobile phase.

Chromatographic Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is used to achieve high resolution and speed.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for improved ionization) and acetonitrile or methanol.

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is used with UPLC systems.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Aconitum alkaloids.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, ensuring high selectivity.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance data for the two analytical methods based on published validation parameters for Aconitum alkaloids.

Table 1: Comparison of Chromatographic and Detection Parameters

ParameterHPLC-UVUPLC-MS/MS
Column Type C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile/Ammonium Acetate BufferAcetonitrile/Water with Formic Acid
Flow Rate ~1.0 mL/min~0.3 mL/min
Detection UV Absorbance (235 nm)Tandem Mass Spectrometry (MRM)
Run Time 15-30 minutes5-10 minutes

Table 2: Comparison of Method Validation Parameters

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity Range 10 - 500 ng/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 95.8 - 103.4%[1]80.0 - 110.1%[2]
Precision (RSD%) < 5%< 11%[2]
Limit of Detection (LOD) ~1 ng/mL0.002 - 0.019 ng/mL[2]
Limit of Quantification (LOQ) ~5 ng/mL~0.1 ng/mL[2]

Visualization of Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of two analytical methods for the quantification of an analyte like this compound.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_crossval Cross-Validation MethodA Method A (e.g., HPLC-UV) ValidationA Full Validation of Method A (Accuracy, Precision, Linearity, etc.) MethodA->ValidationA MethodB Method B (e.g., UPLC-MS/MS) ValidationB Full Validation of Method B (Accuracy, Precision, Linearity, etc.) MethodB->ValidationB SampleAnalysis Analyze the Same Set of Samples (Spiked QCs and Real Samples) ValidationA->SampleAnalysis ValidationB->SampleAnalysis DataComparison Compare Quantitative Results SampleAnalysis->DataComparison AcceptanceCriteria Apply Acceptance Criteria (e.g., % Difference) DataComparison->AcceptanceCriteria

Cross-validation workflow for analytical methods.

Conclusion

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the study.

  • HPLC-UV is a robust and cost-effective method suitable for routine analysis and quality control where high sample concentrations are expected. Its validation parameters demonstrate good accuracy and precision within its linear range.

  • UPLC-MS/MS provides significantly lower detection and quantification limits, making it the method of choice for pharmacokinetic studies, toxicological screenings, and any application requiring trace-level analysis in complex biological matrices. The high selectivity of MS/MS detection minimizes the risk of interference from co-eluting compounds.

Cross-validation of these methods is crucial when data from both techniques are to be compared or used interchangeably. The presented workflow provides a systematic approach to ensure the reliability and consistency of the analytical results. This guide serves as a foundational resource for researchers to make informed decisions regarding the analytical methodology for this compound and related Aconitum alkaloids.

References

Comparative Efficacy of 14-Benzoyl-8-O-methylaconine and Doxorubicin: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This comparative guide provides a detailed analysis of the well-established chemotherapeutic agent, doxorubicin (B1662922), and the lesser-known natural compound, 14-Benzoyl-8-O-methylaconine. Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens, recognized for its potent cytotoxic effects against a broad spectrum of cancers.[1][2][3] Conversely, this compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. While other aconitine (B1665448) derivatives have demonstrated anticancer properties, specific data on the efficacy and mechanism of action of this compound remains largely unavailable in the current scientific literature.

This guide aims to present a comprehensive overview of doxorubicin's efficacy, supported by experimental data and detailed protocols. In parallel, it will highlight the significant information gap concerning this compound, contextualized by a general discussion of the therapeutic potential of related aconitine compounds. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by juxtaposing a well-characterized drug with a compound of potential, albeit unverified, interest.

Methodology

A comprehensive literature search was conducted to gather experimental data on the efficacy and mechanisms of action of doxorubicin and this compound. The search focused on peer-reviewed articles, and clinical trial data. For doxorubicin, key performance indicators such as IC50 values, induction of apoptosis, and effects on signaling pathways were collected. For this compound, the search was extended to include related aconitine derivatives to provide a broader context due to the scarcity of specific data.

Results: A Comparative Overview

Quantitative Analysis of Efficacy

Due to the lack of available data for this compound, a direct quantitative comparison of its efficacy with doxorubicin is not possible. The following table summarizes key efficacy data for doxorubicin across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Doxorubicin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast Adenocarcinoma0.08 - 1.224 - 72[4][5]
HepG2Hepatocellular Carcinoma0.1 - 1.024 - 72[4]
A549Lung Carcinoma~0.12Not Specified[6]
HeLaCervical CancerNot SpecifiedNot Specified[5]
Colon-26Colon Carcinoma~0.1Not Specified[7]

Note: IC50 values can vary depending on the specific experimental conditions.

This compound: An Overview of Related Aconitine Alkaloids

While specific experimental data for this compound is not available, studies on related diterpenoid alkaloids from the Aconitum genus suggest potential anticancer activities. For instance, aconitine, a structurally related compound, has been shown to inhibit the proliferation of various cancer cells, including gastric cancer and hepatoma cells.[2] Some studies also indicate that certain aconitine derivatives can induce apoptosis in cancer cells and may even play a role in reversing multidrug resistance.[2][3] However, it is crucial to emphasize that these findings on related compounds are not directly transferable to this compound, and dedicated research is required to determine its specific biological activities.

Mechanisms of Action

Doxorubicin: A Multi-faceted Approach to Cancer Cell Death

Doxorubicin exerts its potent anticancer effects through a variety of mechanisms, primarily targeting the genetic material and cellular machinery of cancer cells.[1][2][3]

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, physically obstructing DNA and RNA synthesis.[1][2][3] It also forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks and ultimately triggering apoptosis.[1][2]

  • Generation of Reactive Oxygen Species (ROS): The metabolic activation of doxorubicin leads to the production of free radicals.[1][8] This surge in reactive oxygen species (ROS) induces oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids, and contributing to apoptotic cell death.[8][9]

  • Induction of Apoptosis: Doxorubicin is a potent inducer of apoptosis. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the release of cytochrome c from mitochondria and the activation of caspases, the executioner enzymes of apoptosis.[10][11] Studies have shown that doxorubicin-induced apoptosis can be mediated by the p53 tumor suppressor protein in some cancer cells.[10]

Doxorubicin_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria Damage Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis.

Signaling Pathways Modulated by Doxorubicin

Doxorubicin's cytotoxic effects are mediated through its influence on several critical signaling pathways.

  • p53 Signaling Pathway: In response to DNA damage induced by doxorubicin, the p53 tumor suppressor protein is activated.[10] Activated p53 can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

  • PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a crucial survival pathway that is often dysregulated in cancer. Doxorubicin has been shown to inhibit this pathway in some contexts, thereby promoting apoptosis.[12]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Doxorubicin can modulate various components of this pathway, contributing to its anticancer effects.[13]

  • NF-κB Signaling Pathway: The NF-κB pathway is involved in inflammation and cell survival. Doxorubicin's impact on this pathway can be complex and cell-type dependent, sometimes leading to the promotion of apoptosis.[13]

Doxorubicin_Signaling_Pathways cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes Dox Doxorubicin p53 p53 Pathway Dox->p53 PI3K_AKT PI3K/AKT Pathway Dox->PI3K_AKT Inhibition MAPK MAPK Pathway Dox->MAPK NF_kB NF-κB Pathway Dox->NF_kB Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest PI3K_AKT->Apoptosis MAPK->Apoptosis Proliferation Inhibition of Proliferation MAPK->Proliferation NF_kB->Apoptosis

Caption: Key signaling pathways modulated by doxorubicin.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., doxorubicin). A control group receives medium with the vehicle used to dissolve the compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow start Start A Seed cells in 96-well plate start->A end End B Treat cells with varying concentrations of compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate cell viability and IC50 G->H H->end

Caption: Workflow for a standard in vitro cytotoxicity (MTT) assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at a predetermined concentration (e.g., the IC50 value) for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

  • Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Conclusion

This comparative guide underscores the well-documented efficacy of doxorubicin as a potent anticancer agent with multiple mechanisms of action. Its ability to induce DNA damage, generate oxidative stress, and trigger apoptosis through various signaling pathways solidifies its role in clinical oncology.

In stark contrast, the current body of scientific literature lacks specific experimental data on the efficacy and biological activity of this compound. While related aconitine alkaloids have shown some promise in preclinical studies, it is imperative that direct investigations into the properties of this compound are conducted. Future research should focus on determining its in vitro cytotoxicity against a panel of cancer cell lines, elucidating its mechanism of action, and evaluating its in vivo efficacy and toxicity in animal models. Without such fundamental data, any comparison to established drugs like doxorubicin remains speculative. This guide, therefore, serves not only as a summary of existing knowledge but also as a call to action for further research into the potential therapeutic value of this and other understudied natural compounds.

References

Validating the Anti-Arrhythmic Properties of 14-Benzoyl-8-O-methylaconine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Benzoyl-8-O-methylaconine is a diterpenoid alkaloid, a class of natural products known for a wide spectrum of biological activities. While many aconitine-type alkaloids are recognized for their cardiotoxicity, some derivatives have demonstrated significant anti-arrhythmic potential, justifying further investigation into novel analogues. This guide provides a comparative framework for validating the anti-arrhythmic properties of this compound. Due to the absence of published data for this specific compound, we present a hypothetical comparison with the well-established Class III anti-arrhythmic agent, Amiodarone. The experimental protocols and data presented for this compound are predictive, based on the known electrophysiological effects of structurally related compounds, and serve as a template for future research.

Comparative Efficacy in Preclinical Arrhythmia Models

The following table summarizes the expected outcomes from in vivo arrhythmia models, comparing the established efficacy of Amiodarone with the projected efficacy of this compound.

ParameterThis compound (Hypothetical Data)Amiodarone (Established Data)Experimental Model
ED₅₀ (Aconitine-Induced Arrhythmia) To Be Determined5-10 mg/kg, i.v.Rat/Rabbit
Reduction in Ventricular Premature Beats To Be DeterminedSignificant reductionCanine Infarct Model
Suppression of Ventricular Tachycardia To Be DeterminedHigh efficacyProgrammed Electrical Stimulation
Effect on QT Interval To Be Determined (Expected Prolongation)Prolongs QT and QTcTelemetry in Conscious Animals

Comparative In Vitro Electrophysiological Profile

This table outlines the effects on key cardiac ion channels, which are fundamental to the anti-arrhythmic mechanism. The data for this compound is extrapolated from studies on similar alkaloids, such as 14-benzoyltalatisamine, a known potassium channel blocker.

Ion Channel TargetThis compound (Hypothetical IC₅₀)Amiodarone (Known IC₅₀)
hERG (Rapid Delayed Rectifier K⁺ Current, IKr) 1-10 µM1-5 µM
hKvLQT1/hminK (Slow Delayed Rectifier K⁺ Current, IKs) > 30 µM (Expected lower affinity)10-20 µM
NaV1.5 (Late Sodium Current, INa) > 50 µM (Expected weak inhibition)5-15 µM (Use-dependent)
CaV1.2 (L-type Calcium Current, ICa,L) > 50 µM (Expected weak inhibition)1-10 µM

Experimental Protocols

Aconitine-Induced Arrhythmia Model in Rats

Objective: To assess the in vivo efficacy of this compound in a chemically-induced arrhythmia model.

Methodology:

  • Male Wistar rats (250-300g) are anesthetized with urethane (B1682113) (1.2 g/kg, i.p.).

  • Needle electrodes are inserted subcutaneously for continuous ECG monitoring (Lead II).

  • The jugular vein is cannulated for drug administration.

  • A baseline ECG is recorded for 20 minutes.

  • Arrhythmia is induced by a continuous infusion of aconitine (B1665448) (10 µg/kg/min).

  • The test compound (this compound) or vehicle is administered intravenously 5 minutes prior to the aconitine infusion.

  • The time to onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF) is recorded.

  • The dose-response relationship is determined to calculate the effective dose (ED₅₀) for preventing arrhythmias.

Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the in vitro mechanism of action of this compound on specific cardiac ion channels.

Methodology:

  • Human embryonic kidney (HEK293) cells stably expressing the cardiac ion channel of interest (e.g., hERG, hNav1.5) are cultured.

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and acquisition software.

  • Cells are perfused with an extracellular solution, and the intracellular solution is loaded into the patch pipette.

  • Specific voltage protocols are applied to elicit the ionic current of interest.

  • After obtaining a stable baseline recording, the cells are perfused with increasing concentrations of this compound.

  • The percentage of current inhibition at each concentration is calculated.

  • Concentration-response curves are fitted using the Hill equation to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Mechanistic Study animal_model Aconitine-Induced Arrhythmia Model (Rat) drug_admin_vivo Administer this compound animal_model->drug_admin_vivo ecg ECG Monitoring data_analysis_vivo Analyze Time to Arrhythmia (VPB, VT, VF) ecg->data_analysis_vivo drug_admin_vivo->ecg ed50 Calculate ED₅₀ data_analysis_vivo->ed50 conclusion Comparative Assessment of Anti-Arrhythmic Profile ed50->conclusion cell_lines HEK293 Cells Expressing Cardiac Ion Channels patch_clamp Whole-Cell Patch Clamp cell_lines->patch_clamp drug_admin_vitro Apply this compound patch_clamp->drug_admin_vitro data_analysis_vitro Measure Ion Current Inhibition drug_admin_vitro->data_analysis_vitro ic50 Calculate IC₅₀ data_analysis_vitro->ic50 ic50->conclusion start Start Validation start->animal_model start->cell_lines

Caption: Experimental workflow for validating the anti-arrhythmic properties of a novel compound.

cardiac_action_potential cluster_phases Ventricular Action Potential cluster_currents Governing Ion Currents cluster_drug_target Potential Target for this compound phase0 Phase 0 (Depolarization) phase1 Phase 1 (Early Repolarization) phase2 Phase 2 (Plateau) phase3 Phase 3 (Repolarization) phase4 Phase 4 (Resting Potential) INa INa (Na⁺ in) INa->phase0 ICaL ICa,L (Ca²⁺ in) ICaL->phase2 IKr IKr (K⁺ out) IKr->phase3 IKs IKs (K⁺ out) IKs->phase3 target Blockade of IKr target->IKr

Caption: Cardiac action potential phases and the potential inhibitory target of this compound.

Head-to-Head Comparison: Pharmacokinetics of Benzoylaconine and 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available pharmacokinetic data for benzoylaconine (B606023), with a notable absence of published studies on its methylated analog, 14-Benzoyl-8-O-methylaconine.

This guide provides a detailed comparison of the pharmacokinetic profiles of two related Aconitum alkaloids: benzoylaconine (BAC) and this compound. While substantial research has been conducted on the absorption, distribution, metabolism, and excretion of benzoylaconine, a thorough search of scientific literature reveals a significant gap in the understanding of this compound's pharmacokinetics. This document summarizes the existing data for benzoylaconine and outlines the typical experimental protocols used in such studies, which would be applicable for future research on its methylated counterpart.

Pharmacokinetic Profile of Benzoylaconine

Benzoylaconine is a major metabolite of aconitine (B1665448), a toxic alkaloid found in plants of the Aconitum genus. The pharmacokinetic properties of benzoylaconine have been investigated in rodent models, providing valuable insights into its behavior in a biological system.

A study in rats following oral administration revealed that benzoylaconine is rapidly absorbed, with a time to reach maximum plasma concentration (Tmax) of approximately 0.31 hours.[1] However, its oral bioavailability is considered to be low. The elimination half-life (t1/2) of benzoylaconine was found to be significantly longer than that of its parent compound, aconitine, at 9.49 hours, suggesting a slower clearance rate.[2]

Table 1: Pharmacokinetic Parameters of Benzoylaconine in Rats (Oral Administration)

ParameterValueReference
Tmax (Time to Peak Plasma Concentration)0.31 ± 0.17 h[1]
Cmax (Peak Plasma Concentration)3.99 ng/mL[1]
t1/2 (Elimination Half-Life)9.49 h[2]

This compound: An Uncharacterized Profile

Despite its structural similarity to benzoylaconine, a comprehensive search of published scientific literature did not yield any studies detailing the pharmacokinetic parameters of this compound. Its existence is confirmed through chemical supplier databases, but its absorption, distribution, metabolism, and excretion profile remains to be determined. Future research is warranted to characterize the in vivo behavior of this compound and to understand how the addition of a methyl group at the 8-O position influences its pharmacokinetic properties compared to benzoylaconine.

Experimental Protocols

The following section details a typical experimental protocol for determining the pharmacokinetic parameters of Aconitum alkaloids in a rat model, which is applicable for studies on both benzoylaconine and this compound.

1. Animal Studies:

  • Subjects: Male Sprague-Dawley rats are commonly used.[3] Animals are typically fasted overnight before drug administration.

  • Administration: The compound of interest is administered via oral gavage at a specific dose.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[4] Plasma is separated by centrifugation and stored at -80°C until analysis.

2. Bioanalytical Method: LC-MS/MS

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like methanol (B129727) or through solid-phase extraction (SPE) to remove interfering substances.[4][5] An internal standard is added to the samples to ensure accuracy and precision.

  • Chromatography: The separation of the analyte from other plasma components is achieved using a high-performance liquid chromatography (HPLC) system with a C18 column.[4][5] A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is commonly employed.[4][5]

  • Mass Spectrometry: The detection and quantification of the analyte are performed using a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5]

3. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Tmax, Cmax, AUC (area under the curve), and t1/2.[4]

Metabolic Pathway of Aconitine to Benzoylaconine

The metabolism of aconitine is a critical factor in its toxicity and pharmacological activity. One of the primary metabolic pathways involves the hydrolysis of the acetyl group at the C-8 position to form benzoylaconine. This biotransformation is a key step in the detoxification process of aconitine.

Aconitine Aconitine Benzoylaconine Benzoylaconine Aconitine->Benzoylaconine Hydrolysis at C-8

Caption: Metabolic conversion of Aconitine to Benzoylaconine.

Conclusion

This guide provides a summary of the current knowledge on the pharmacokinetics of benzoylaconine. The available data from rat studies indicate rapid absorption and a relatively long elimination half-life. In stark contrast, there is a complete lack of published pharmacokinetic data for this compound. The detailed experimental protocols provided herein can serve as a foundation for future studies to elucidate the pharmacokinetic profile of this understudied Aconitum alkaloid and enable a direct and meaningful comparison with benzoylaconine. Such research is crucial for a comprehensive understanding of the structure-pharmacokinetic relationships within this class of compounds.

References

Synergistic effects of 14-Benzoyl-8-O-methylaconine with other chemotherapeutic agents.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of aconitine (B1665448) alkaloids, a class of compounds that includes 14-Benzoyl-8-O-methylaconine, with conventional chemotherapeutic agents. Due to a lack of published studies on this compound specifically, this guide focuses on the broader class of aconitine alkaloids, for which preliminary data on synergistic or additive effects with chemotherapy exists.

The exploration of natural compounds to enhance the efficacy of chemotherapy and overcome drug resistance is a burgeoning field in oncology research. Aconitine alkaloids, derived from the Aconitum species, have demonstrated potent cytotoxic effects as standalone agents. Emerging, albeit limited, evidence suggests that these compounds may also act synergistically with established chemotherapeutic drugs, potentially reducing required dosages and mitigating toxicity. This guide synthesizes the available preclinical data on these combinations.

Comparative Efficacy of Aconitine Alkaloid Combinations

The most robust quantitative data available pertains to the combination of aconitine with vincristine (B1662923) in a multidrug-resistant cancer cell line. Other studies suggest additive or synergistic effects for other aconitine alkaloids with different chemotherapeutics, though quantitative details are less defined in the available literature.

Aconitine AlkaloidChemotherapeutic AgentCancer Cell LineObserved EffectQuantitative Data (IC50 in µg/mL)
AconitineVincristineKBv200 (Vincristine-resistant oral squamous cell carcinoma)Reversal of multidrug resistanceVincristine alone: >1.0Vincristine + Aconitine (6.25 µg/mL): 0.9185Vincristine + Aconitine (12.5 µg/mL): 0.2715
AconitineCrude Monkshood Polysaccharide*Hepatocellular Carcinoma (in vivo)Additive anti-tumor effectNot Available
LappaconitineOxaliplatinColon CancerCell cycle arrest at G1/G0 phaseNot Available
Aconite AlkaloidsChemotherapeutic AgentsSGC-7901 (Human gastric cancer)Synergistic interactionNot Available

Note: Crude Monkshood Polysaccharide is not a conventional chemotherapeutic agent.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these preliminary findings. Below are the summarized protocols for the key experiments identified.

Cell Viability and Drug Combination Assay (Aconitine and Vincristine)

  • Cell Line: KBv200, a human oral squamous cell carcinoma cell line with acquired resistance to vincristine.

  • Methodology: The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay, likely the MTT or a similar colorimetric assay. Cells were treated with varying concentrations of vincristine alone and in combination with fixed concentrations of aconitine (6.25 µg/mL and 12.5 µg/mL). Cell viability was measured after a specified incubation period (e.g., 48 or 72 hours) to calculate the IC50 values. The reduction in the IC50 of vincristine in the presence of aconitine indicates a reversal of resistance.

In Vivo Anti-Tumor Assay (Aconitine and Crude Monkshood Polysaccharide)

  • Animal Model: Mice bearing hepatocellular carcinoma xenografts.

  • Methodology: Tumor-bearing mice were treated with aconitine alone, crude monkshood polysaccharide alone, or a combination of both. The anti-tumor effect was evaluated by measuring tumor volume and weight over a defined treatment period. An additive effect is noted when the combined effect is equal to the sum of the individual effects.

Cell Cycle Analysis (Lappaconitine and Oxaliplatin)

  • Cell Line: Colon cancer cell lines.

  • Methodology: Cells were treated with lappaconitine, oxaliplatin, or the combination for a specified time. Post-treatment, cells were harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An arrest in the G1/G0 phase indicates that the drug combination prevents cells from entering the DNA synthesis phase.

Signaling Pathways and Mechanisms of Synergy

The synergistic or additive effects of aconitine alkaloids appear to be mediated through various signaling pathways. The primary mechanism identified for the aconitine-vincristine combination is the overcoming of multidrug resistance. For other combinations, the effects are likely linked to the pro-apoptotic and cell cycle arrest mechanisms of the individual agents being potentiated.

Synergy_Pathways cluster_CellularEffects Cellular Effects Aconitine Aconitine Pgp P-glycoprotein (MDR1) Aconitine->Pgp DrugEfflux Reduced Drug Efflux Vincristine Vincristine Microtubules Microtubule Assembly Vincristine->Microtubules Inhibition MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Enhanced Apoptosis DrugEfflux->Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of synergy between aconitine and vincristine.

The diagram illustrates that aconitine may inhibit the P-glycoprotein pump, a key mechanism of multidrug resistance. This inhibition leads to increased intracellular accumulation of vincristine, thereby enhancing its ability to inhibit microtubule assembly and induce mitotic arrest, ultimately leading to enhanced apoptosis in cancer cells.

Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Lines (e.g., KBv200, SGC-7901) treatment Treatment with: - Aconitine Alkaloid Alone - Chemotherapeutic Agent Alone - Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data_analysis Data Analysis (IC50, Combination Index) viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis

Caption: General experimental workflow for in vitro synergy studies.

This workflow outlines the typical steps involved in assessing the synergistic effects of drug combinations in cancer cell lines, from cell culture and treatment to various assays and data analysis to determine the nature of the interaction.

Concluding Remarks

The available preclinical data, while sparse, suggests a promising avenue for the use of aconitine alkaloids in combination with conventional chemotherapeutics. The demonstrated ability of aconitine to resensitize multidrug-resistant cancer cells to vincristine is particularly noteworthy. However, it is crucial to underscore that these are preliminary findings and the toxicity of aconitine alkaloids necessitates careful consideration in any future therapeutic development. Further research is warranted to elucidate the synergistic potential and underlying mechanisms of this compound and other related compounds in combination with a broader range of chemotherapeutic agents and in more complex preclinical models.

A Comparative Guide to Proteomic Strategies for Elucidating the Molecular Targets of 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three powerful proteomic techniques for identifying the molecular targets of the natural product 14-Benzoyl-8-O-methylaconine. The methodologies discussed—Affinity Purification-Mass Spectrometry (AP-MS), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proteome Profiling (TPP)—offer distinct advantages and present unique experimental considerations. The selection of the most appropriate method is critical for the successful deconvolution of a compound's mechanism of action and for accelerating the drug development process.

Comparative Overview of Proteomic Methodologies

The choice of a target identification strategy depends on various factors, including the properties of the small molecule, the nature of the expected interaction, and available resources. The following table summarizes the key characteristics of AP-MS, DARTS, and TPP to aid in the selection of the most suitable approach.

FeatureAffinity Purification-Mass Spectrometry (AP-MS)Drug Affinity Responsive Target Stability (DARTS)Thermal Proteome Profiling (TPP)
Principle Utilizes an immobilized form of the compound (bait) to capture interacting proteins (prey) from a cell lysate.Based on the principle that a protein's stability against proteolysis increases upon ligand binding.Measures the change in thermal stability of proteins upon ligand binding across a temperature gradient.
Compound Modification Requires chemical modification to immobilize the compound, which may alter its binding properties.No modification of the compound is necessary, preserving its native bioactivity.[1][2]No modification of the compound is required.
Primary Output A list of potential protein interactors (prey) for the compound (bait).Identification of proteins that are protected from proteolytic digestion in the presence of the compound.[3]Proteome-wide melting curves, with shifts in melting temperature (Tm) indicating potential targets.[4]
Key Advantages Effective for identifying both direct and indirect binding partners within a protein complex.[5][6]Simple, rapid, and does not require chemical modification of the small molecule.[1][2]Can be performed in intact cells, providing a more physiologically relevant context for target engagement.[7]
Key Limitations Immobilization may sterically hinder or alter the compound's natural interactions. Potential for high background of non-specific binders.May not be suitable for detecting very weak interactions. The choice of protease and digestion conditions is critical.May not detect targets that do not exhibit a significant change in thermal stability upon binding.
Typical Throughput Moderate to high, depending on the experimental setup.High, amenable to screening multiple conditions.High, especially with multiplexing techniques like TMT labeling.[4][8]

Experimental Protocols

Detailed methodologies for each of the discussed proteomic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental context.

Affinity Purification-Mass Spectrometry (AP-MS) Protocol
  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization to a solid support (e.g., agarose (B213101) or magnetic beads).

  • Cell Culture and Lysis: Culture the cells of interest to approximately 80% confluency. Harvest the cells and lyse them in a buffer that preserves protein-protein interactions (e.g., a non-denaturing lysis buffer containing protease and phosphatase inhibitors).

  • Affinity Capture: Incubate the cell lysate with the immobilized this compound probe. As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone or an inactive analog of the compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., by changing pH, ionic strength, or by competitive elution).

  • Sample Preparation for Mass Spectrometry: The eluted proteins are typically reduced, alkylated, and digested with trypsin.

  • LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequences.

  • Data Analysis: The identified proteins are compared between the experimental and control samples to identify specific interactors of this compound.

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Cell Culture and Lysis: Prepare a cell lysate as described for the AP-MS protocol.

  • Compound Incubation: Divide the cell lysate into aliquots. Treat one aliquot with this compound (at a predetermined optimal concentration) and another with a vehicle control (e.g., DMSO).[1]

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a limited time to allow for partial digestion of the proteome.[1][3]

  • Quenching the Digestion: Stop the proteolytic reaction by adding a protease inhibitor or by heat inactivation.

  • Protein Separation: Separate the proteins by SDS-PAGE.

  • Visualization and Band Excision: Visualize the protein bands (e.g., with Coomassie blue or silver staining). Excise the bands that show increased intensity (i.e., protection from digestion) in the compound-treated sample compared to the control.

  • In-Gel Digestion and Mass Spectrometry: The proteins in the excised gel bands are digested with trypsin, and the resulting peptides are analyzed by LC-MS/MS for identification.

  • Data Analysis: Proteins identified from the protected bands are considered potential targets of this compound.

Thermal Proteome Profiling (TPP) Protocol
  • Cell Culture and Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.[4]

  • Heat Treatment: Aliquot the treated cell suspensions and heat each aliquot to a different temperature in a defined range (e.g., 37°C to 67°C).[4]

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation.[4]

  • Sample Preparation for Mass Spectrometry: The soluble proteins from each temperature point are reduced, alkylated, and digested with trypsin.

  • Isobaric Labeling (e.g., TMT): The peptides from each temperature point are labeled with a different isobaric tag (e.g., TMT10plex). This allows for the pooling of samples and relative quantification in a single mass spectrometry run.[8]

  • LC-MS/MS Analysis: The pooled and labeled peptides are analyzed by LC-MS/MS.

  • Data Analysis: The abundance of each protein at each temperature point is determined. Melting curves are generated for each protein in both the treated and control samples. A statistically significant shift in the melting temperature (Tm) of a protein in the presence of the compound indicates a potential interaction.[4]

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the potential biological context of the identified targets.

AP_MS_Workflow cluster_preparation Sample Preparation cluster_capture Affinity Capture cluster_analysis Analysis A Synthesize & Immobilize This compound C Incubate Lysate with Immobilized Compound A->C B Cell Culture & Lysis B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Identify Specific Interactors G->H

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

DARTS_Workflow cluster_treatment Treatment & Digestion cluster_separation Separation & Identification cluster_analysis Analysis A Prepare Cell Lysate B Incubate with Compound vs. Vehicle Control A->B C Limited Proteolysis B->C D SDS-PAGE Separation C->D E Excise Protected Bands D->E F In-Gel Digestion E->F G LC-MS/MS Analysis F->G H Identify Protected Proteins G->H

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

TPP_Workflow cluster_cell_treatment Cell Treatment & Heating cluster_protein_prep Protein Preparation cluster_analysis Analysis A Treat Cells with Compound vs. Vehicle Control B Apply Temperature Gradient A->B C Cell Lysis & Ultracentrifugation B->C D Collect Soluble Proteins C->D E Protein Digestion D->E F Isobaric Labeling (TMT) E->F G LC-MS/MS Analysis F->G H Identify Proteins with Altered Thermal Stability G->H

Caption: Workflow for Thermal Proteome Profiling (TPP).

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical MAPK Signaling Pathway This compound This compound Target_Protein_A Target Protein A (e.g., Kinase) This compound->Target_Protein_A Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein_A->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein_A->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: A hypothetical signaling pathway modulated by this compound.

References

Comparative study of the metabolic profiles of different aconitine-type alkaloids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the metabolic profiles of various aconitine-type alkaloids, a class of potent and toxic compounds found in plants of the Aconitum genus. Understanding the metabolism of these alkaloids is crucial for evaluating their toxicity, developing potential therapeutic applications, and ensuring the safety of traditional medicines. This document summarizes key experimental data, outlines detailed methodologies, and visualizes metabolic pathways and experimental workflows.

Introduction to Aconitine-Type Alkaloids

Aconitine-type alkaloids are C19-norditerpenoid alkaloids known for their significant physiological and toxicological effects, primarily targeting voltage-dependent sodium-ion channels.[1] The toxicity of these compounds is closely linked to their chemical structure, particularly the ester groups at the C8 and C14 positions.[2][3] Metabolism, primarily in the liver, plays a critical role in the detoxification of these alkaloids by converting them into less toxic, more polar metabolites.[3][4] This guide focuses on the comparative metabolism of three prominent aconitine-type alkaloids: Aconitine (B1665448), Mesaconitine, and Hypaconitine (B608023).

Comparative Metabolic Pathways

The metabolism of aconitine-type alkaloids predominantly occurs through Phase I reactions, including hydrolysis, O-demethylation, N-deethylation, dehydrogenation, and hydroxylation.[3] These reactions are primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][5]

The hydrolysis of the ester bonds at C8 and C14 is a key detoxification step, resulting in significantly less toxic monoester and amino alcohol derivatives.[2][3] For instance, aconitine is hydrolyzed to the less toxic benzoylaconine (B606023) and further to aconine.[5][6]

The primary CYP isozymes involved in the metabolism of aconitine include CYP3A4, CYP3A5, and CYP2D6.[1][3][5] Similarly, CYP3A4 and CYP3A5 are essential for the metabolism of monoester-diterpene Aconitum alkaloids like benzoylaconine (BAC), benzoylmesaconine (B1261751) (BMA), and benzoylhypaconine (B8069442) (BHA).[4] Studies in rat liver microsomes have also implicated CYP3A and CYP1A1/2 in aconitine metabolism.[3][5]

Below is a diagram illustrating the generalized metabolic pathways for aconitine-type alkaloids.

Caption: Generalized metabolic pathways of aconitine-type alkaloids.

Comparative Pharmacokinetic Profiles

The pharmacokinetic profiles of aconitine-type alkaloids can be influenced by co-administered herbs.[7] For example, the pharmacokinetic parameters of aconitine, mesaconitine, and hypaconitine were altered when administered as part of the Sini decoction compared to a simple decoction of Radix Aconiti Lateralis.[7]

The tables below summarize the available pharmacokinetic data for aconitine, mesaconitine, and hypaconitine in rats.

Table 1: Pharmacokinetic Parameters of Aconitine-Type Alkaloids in Normal vs. Chronic Heart Failure (CHF) Rats after Oral Administration of Fuzi Extract [8]

AlkaloidRat ModelCmax (ng/mL)AUC (ng/mL*h)
Aconitine Normal5.561-
CHF0.605911-fold less than normal
Mesaconitine Normal17.30-
CHF2.43011-fold less than normal
Hypaconitine Normal17.78-
CHF0.746111-fold less than normal

Table 2: Comparative Pharmacokinetics of Hypaconitine in Rats after Oral Administration of Pure Hypaconitine (HC), Aconitum carmichaelii (AC) Extract, and Sini Decoction (SND) [9]

ParameterHC GroupAC GroupSND Group
Tmax (h) 0.25 ± 0.001.17 ± 1.170.83 ± 0.52
Cmax (ng/mL) 3.51 ± 0.542.47 ± 0.961.54 ± 0.49
t1/2 (h) 4.88 ± 0.994.86 ± 1.256.70 ± 2.21
AUC(0-24) (ng/mLh) 11.23 ± 2.6210.59 ± 4.508.87 ± 2.76
AUC(0-∞) (ng/mLh) 12.01 ± 2.9211.51 ± 4.7110.33 ± 3.49
MRT (h) 6.13 ± 1.106.22 ± 1.078.65 ± 2.19

Experimental Protocols

This protocol is a generalized procedure based on methodologies described for studying the metabolism of aconitine-type alkaloids.[1][3][4]

  • Preparation of Incubation Mixture:

    • A typical incubation mixture (total volume of 200 µL) contains:

      • Human liver microsomes (HLMs) or rat liver microsomes (RLMs) (e.g., 0.2-0.5 mg/mL protein).

      • Aconitine-type alkaloid substrate (e.g., 1-10 µM).

      • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Pre-incubation:

    • The mixture of microsomes, substrate, and buffer is pre-incubated at 37°C for 5 minutes.

  • Initiation of Reaction:

    • The metabolic reaction is initiated by adding a NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl2).[1]

  • Incubation:

    • The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction:

    • The reaction is stopped by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for Analysis:

    • The mixture is centrifuged (e.g., at 14,000 rpm for 10 minutes) to precipitate proteins.

    • The supernatant is collected, dried under nitrogen, and reconstituted in a suitable solvent for analysis.

  • Metabolite Identification:

    • The metabolites are identified and characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • CYP Isoform Identification:

    • To identify the specific CYP isoforms involved, selective chemical inhibitors or recombinant human CYP enzymes are used in the incubation mixture.[1][4]

This protocol is a generalized procedure based on methodologies described for pharmacokinetic studies of aconitine-type alkaloids in rats.[7][8][9]

  • Animal Model:

    • Male Sprague-Dawley rats are typically used.[9] The animals are fasted overnight before the experiment with free access to water.

  • Drug Administration:

    • Aconitine-type alkaloids or herbal extracts are administered orally (p.o.) via gavage.

  • Blood Sampling:

    • Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.

  • Plasma Preparation:

    • Plasma is separated by centrifugation (e.g., at 4,000 rpm for 10 minutes) and stored at -20°C or -80°C until analysis.

  • Sample Preparation for Analysis:

    • Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile. An internal standard is added before precipitation.

    • After vortexing and centrifugation, the supernatant is collected for analysis.

  • Quantitative Analysis:

    • The concentrations of the aconitine-type alkaloids in the plasma samples are determined using a validated LC-MS/MS method.[7][9][10]

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis software.[7]

Below is a diagram illustrating a typical experimental workflow for in vitro metabolism studies.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, Alkaloid, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_reaction Initiate with NADPH Regenerating System pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate with Acetonitrile incubate->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge collect_supernatant Collect and Dry Supernatant centrifuge->collect_supernatant reconstitute Reconstitute Sample collect_supernatant->reconstitute lcms_analysis Analyze by LC-MS/MS reconstitute->lcms_analysis caption Workflow for in vitro metabolism of aconitine alkaloids.

Caption: Workflow for in vitro metabolism of aconitine alkaloids.

Conclusion

The metabolism of aconitine-type alkaloids is a complex process primarily driven by CYP450 enzymes, leading to the formation of less toxic metabolites. The metabolic profiles and pharmacokinetic parameters can vary significantly between different alkaloids and can be influenced by the presence of other compounds, as seen in traditional herbal preparations. The data and protocols presented in this guide offer a comparative overview to aid researchers in the fields of pharmacology, toxicology, and drug development in their investigation of these potent natural products. Further research is warranted to fully elucidate the metabolic pathways and to understand the clinical implications of these metabolic transformations.

References

Independent Verification of the Anti-proliferative Effects of 14-Benzoyl-8-O-methylaconine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of 14-Benzoyl-8-O-methylaconine and related Aconitum alkaloids. Due to a lack of direct studies on this compound, this analysis is based on available data for structurally similar compounds to provide a framework for future research and verification.

Executive Summary

This compound is a diterpenoid alkaloid from the Aconitum genus. While direct evidence of its anti-proliferative activity is limited, studies on closely related compounds suggest that the aconitine (B1665448) backbone is a scaffold for molecules with potential cytotoxic effects against cancer cells. Research on analogous mono-[O-(14-benzoylaconine-8-yl)]esters has shown a lack of significant in vitro activity against lung (A-549), breast (MCF-7), and colon (HCT-15) cancer cell lines, with IC50 values greater than 60 μM[1].

In contrast, other Aconitum alkaloids, such as aconitine, hypaconitine (B608023), mesaconitine, and lappaconitine, have demonstrated anti-proliferative effects across a range of cancer cell lines. Their mechanisms of action are primarily attributed to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, including NF-κB and MAPK[2][3][4][5]. This guide summarizes the available data to facilitate a comparative assessment and to highlight the necessity for direct experimental verification of this compound's anti-proliferative potential.

Comparative Anti-proliferative Activity of Aconitum Alkaloids

The following table summarizes the available quantitative data on the anti-proliferative activity of various Aconitum alkaloids against several human cancer cell lines. It is important to note that these results are from different studies and experimental conditions may vary.

CompoundCell LineCancer TypeIC50 (µM)Reference
Mono-[O-(14-benzoylaconine-8-yl)]esters A-549Lung Carcinoma> 60[1]
MCF-7Breast Adenocarcinoma> 60[1]
HCT-15Colon Adenocarcinoma> 60[1]
Aconitine A2780Ovarian CancerNot specified, but suppresses viability[6]
KBv200Oral Squamous Carcinoma (drug-resistant)224.91 µg/mL[7]
MCF-7Breast Adenocarcinoma7.58[7]
MCF-7/ADRBreast Adenocarcinoma (drug-resistant)7.02[7]
Aconitine Linoleate MCF-7Breast Adenocarcinoma7.58[8]
MCF-7/ADRBreast Adenocarcinoma (drug-resistant)7.02[8]
Hypaconitine HCN-2Neuronal Cell Line10-50 (induces cytotoxicity)[9]
Lappaconitine derivative (Compound 6) RAW 264.7Macrophage10.34 ± 2.05[10]
Lappaconitine derivative (Compound 19) RAW 264.7Macrophage18.18 ± 4.80[10]
Lappaconitine derivative (Compound 70) RAW 264.7Macrophage15.66 ± 0.88[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for assessing the anti-proliferative effects of Aconitum alkaloids are provided below. These protocols can serve as a foundation for the independent verification of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance of the treated cells is expressed as a percentage of the vehicle-treated control cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is used to generate a histogram of DNA content versus cell count, from which the percentage of cells in each phase of the cell cycle can be determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by Aconitum alkaloids and a general workflow for screening anti-proliferative compounds.

G Potential Signaling Pathways Modulated by Aconitum Alkaloids Aconitum_Alkaloids Aconitum Alkaloids NFkB_Pathway NF-κB Pathway Aconitum_Alkaloids->NFkB_Pathway Inhibition MAPK_Pathway MAPK Pathway Aconitum_Alkaloids->MAPK_Pathway Modulation Apoptosis Apoptosis Aconitum_Alkaloids->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Aconitum_Alkaloids->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation NFkB_Pathway->Proliferation_Inhibition Leads to MAPK_Pathway->Proliferation_Inhibition Leads to Apoptosis->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Potential signaling pathways affected by Aconitum alkaloids.

G Experimental Workflow for Anti-Proliferative Screening cluster_0 In Vitro Screening Start Select Cancer Cell Lines Treat Treat cells with This compound and Controls Start->Treat MTT MTT Assay for Cell Viability (IC50) Treat->MTT Mechanism Mechanism of Action Studies MTT->Mechanism If active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Pathway_Analysis End Data Analysis and Comparison Cell_Cycle->End Apoptosis_Assay->End Pathway_Analysis->End

Caption: General workflow for screening anti-proliferative compounds.

Conclusion and Future Directions

The available evidence on compounds structurally related to this compound suggests a low probability of it possessing significant anti-proliferative activity in its current form. However, the broader class of Aconitum alkaloids exhibits a range of cytotoxic effects against various cancer cell lines, indicating that the core structure may be a valuable scaffold for the development of novel anti-cancer agents.

Independent verification of the anti-proliferative effects of this compound is essential. It is recommended that future studies directly assess its activity against a panel of human cancer cell lines using standardized in vitro assays such as the MTT assay. Should any activity be observed, further investigation into its mechanism of action, including its effects on the cell cycle and apoptosis, would be warranted. Comparative studies with other Aconitum alkaloids and established chemotherapeutic agents will be crucial in determining its potential as a therapeutic lead.

References

Safety Operating Guide

Proper Disposal of 14-Benzoyl-8-O-methylaconine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like 14-Benzoyl-8-O-methylaconine, an aconitum alkaloid, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Body Protection Laboratory coat

II. Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in regular trash.[1][2][3]

1. Waste Identification and Labeling:

  • Clearly label a designated waste container with the words "Hazardous Waste".[2][3]

  • Specify the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

  • If in a solution, list all constituents and their approximate concentrations.[1]

2. Containerization:

  • Use a chemically compatible, leak-proof container with a secure, screw-on cap.[1][4][5] Do not use containers with stoppers or parafilm as the primary seal.[4]

  • Ensure the container is in good condition, free of cracks or leaks.[3]

  • Do not overfill the container; a maximum of 80% capacity is recommended to allow for expansion.[1]

  • The exterior of the waste container must be clean and free from contamination.[1]

3. Segregation and Storage:

  • Store the waste container in a designated, well-ventilated hazardous waste storage area.[4]

  • Segregate this compound waste from incompatible materials. As a general best practice, segregate organic compounds from acids, bases, and oxidizers.[1]

  • Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks or spills.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

  • Provide the EHS or contractor with a complete list of the chemicals for disposal, including this compound and any other components in the waste mixture.[2]

  • Follow all institutional and regulatory requirements for waste manifest and pickup procedures.

III. Decontamination of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[3][5]

  • Rinsate Collection: The solvent rinsate must be collected and treated as hazardous waste.[3] Dispose of the rinsate in the designated "Hazardous Waste" container for this compound.

  • Final Disposal of Container: After triple rinsing and air drying, remove or deface the original label, and dispose of the container as regular laboratory trash or recycling, in accordance with institutional policies.[5]

IV. Experimental Workflow for Disposal

DisposalWorkflow Figure 1. Disposal Workflow for this compound A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' + Full Chemical Name C->D E Transfer Waste to Container (Do not exceed 80% capacity) D->E F Securely Cap Container E->F G Store in Designated Area with Secondary Containment F->G H Segregate from Incompatible Materials G->H I Contact EHS for Pickup H->I J Complete Waste Manifest I->J K End: Waste Collected by Authorized Personnel J->K

References

Personal protective equipment for handling 14-Benzoyl-8-O-methylaconine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 14-Benzoyl-8-O-methylaconine, a member of the highly toxic aconitine (B1665448) alkaloid family. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in the laboratory environment. Aconitine alkaloids are potent neurotoxins and cardiotoxins, demanding rigorous safety protocols.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Respiratory Protection A full-face particle respirator type N100 (US) or type P3 (EN 143) should be used where risk assessment indicates it is necessary.[1] For sole protection, a full-face supplied-air respirator is required.[1] Respirators must be NIOSH (US) or CEN (EU) approved.[1]
Hand Protection Handle with impervious gloves, which must be inspected before use. Use proper glove removal technique to avoid skin contact.[1] Contaminated gloves must be disposed of in accordance with laboratory and local regulations.[1]
Eye and Face Protection Use a face shield and safety glasses.[1] All eye and face protection equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] Tightly fitting safety goggles (basket goggles according to EN 166) are also an option.[2]
Body Protection Wear a protective lab coat. For activities with a higher risk of exposure, certified workwear compliant with EN ISO 27065 is recommended.[2]
Foot Protection Appropriate closed-toe footwear is required in the laboratory.

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Work in a designated area for highly potent compounds.

  • Ensure a safety shower and eyewash station are readily accessible and their locations are clearly marked.[3]

  • All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to avoid dust formation and inhalation.[1][3]

  • Provide appropriate exhaust ventilation where dust may be formed.[1]

2. Handling Procedure:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Weigh the compound in a contained manner (e.g., within the fume hood on a tared weigh paper or in a sealed container).

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[3]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Wear full PPE, including respiratory protection, before attempting to clean the spill.[1]

  • For solid spills, carefully sweep up the material and place it in a sealed, airtight container for disposal.[3] Avoid generating dust.

  • Clean the affected area thoroughly, observing environmental regulations.[3]

  • Do not let the product enter drains.

4. First Aid Measures:

  • Inhalation: Move the person to fresh air. If symptoms persist, seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]

  • Ingestion: Rinse mouth. Do not induce vomiting. Call a physician or poison control center immediately.[3]

5. Disposal Plan:

  • All waste materials, including contaminated PPE, weighing papers, and empty containers, must be considered hazardous waste.

  • Dispose of waste in sealed, properly labeled containers.

  • Disposal should be carried out in accordance with all applicable regional, national, and local laws and regulations.[3]

Experimental Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Full PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Designated Work Area prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 spill Accidental Spill handle1->spill handle3 Conduct Experiment handle2->handle3 handle2->spill clean1 Decontaminate Work Surface handle3->clean1 handle3->spill clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Waste & PPE clean2->clean3 end Procedure Complete clean3->end End of Procedure spill_response Evacuate & Follow Spill Protocol spill->spill_response spill_response->clean1 After Decontamination

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.